Ethyl 1,7-naphthyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-7-10(8)13-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLMYXFLIYXAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699667 | |
| Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250674-53-4 | |
| Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1,7-Naphthyridine-2-carboxylate
This guide provides a comprehensive technical overview of the synthesis of ethyl 1,7-naphthyridine-2-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development. The 1,7-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This document will delve into the primary synthetic route, the underlying reaction mechanism, a detailed experimental protocol, and the synthesis of key precursors.
The Significance of the 1,7-Naphthyridine Core
The 1,7-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, is a cornerstone in the development of novel therapeutics. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. Derivatives of 1,7-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition for anticancer therapies and potent anti-inflammatory effects. The ethyl ester at the 2-position of the ring serves as a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
Core Synthesis: The Friedländer Annulation
The most direct and widely employed method for the synthesis of the 1,7-naphthyridine core is the Friedländer annulation. This classical reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound possessing an α-methylene group adjacent to a carbonyl functionality.[1][2][3] The reaction can be catalyzed by either acids or bases and proceeds through a cyclocondensation mechanism to yield the desired fused heterocyclic system.[1][4]
For the specific synthesis of this compound, the key precursors are 3-amino-4-formylpyridine and ethyl pyruvate .
Mechanistic Insights: A Step-by-Step Analysis
The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the catalytic conditions (acidic or basic). Below is a generalized depiction of the base-catalyzed mechanism, which is commonly employed.
-
Enolate Formation: In the presence of a base, ethyl pyruvate is deprotonated at the α-carbon to form a reactive enolate.
-
Aldol Condensation: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-amino-4-formylpyridine. This results in the formation of an aldol addition product.
-
Dehydration: The aldol adduct readily undergoes dehydration to form a more stable α,β-unsaturated carbonyl intermediate.
-
Intramolecular Cyclization (Michael Addition): The amino group of the pyridine ring then attacks the β-carbon of the unsaturated system in an intramolecular Michael addition, leading to the formation of a six-membered ring.
-
Aromatization: The final step involves the elimination of a molecule of water to achieve the stable, aromatic 1,7-naphthyridine ring system.
A general workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound.
The detailed, step-wise mechanism is illustrated below:
Caption: Step-wise mechanism of the Friedländer annulation.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. It is crucial to note that optimization of reaction conditions may be necessary depending on the scale and purity requirements.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Amino-4-formylpyridine | C₆H₆N₂O | 122.12 | 1.22 g | 1.0 |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 | 1.28 g | 1.1 |
| Potassium Hydroxide | KOH | 56.11 | 0.67 g | 1.2 |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-formylpyridine (1.22 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
In a separate container, dissolve potassium hydroxide (0.67 g, 12 mmol) in a minimal amount of ethanol and add it dropwise to the reaction mixture.
-
To this basic solution, add ethyl pyruvate (1.28 g, 11 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute aqueous solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of the Key Precursor: 3-Amino-4-formylpyridine
The availability of the starting material, 3-amino-4-formylpyridine, is critical for the successful synthesis of the target molecule. While commercially available, its synthesis in the laboratory is often necessary. A common route involves the formylation of a protected 3-aminopyridine derivative.
A general representation of this synthesis is as follows:
Caption: Synthetic pathway to 3-amino-4-formylpyridine.
One reported method involves the amination of 3-bromo-4-methylpyridine followed by oxidation of the methyl group.[5] Another approach is the direct formylation of a suitably protected 3-aminopyridine.
Conclusion
The Friedländer annulation provides a robust and efficient method for the synthesis of this compound. By carefully selecting the starting materials, 3-amino-4-formylpyridine and ethyl pyruvate, and controlling the reaction conditions, high yields of the desired product can be achieved. The versatility of the 1,7-naphthyridine scaffold and the utility of the ethyl ester functionality make this synthetic route highly valuable for the generation of compound libraries for drug discovery and development. Further exploration of catalytic systems and reaction conditions can lead to more sustainable and efficient synthetic protocols.
References
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Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. [Link]
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Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
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Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. [Link]
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Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(Jan.-March), 305-308. [Link]
-
Krasavin, M. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(6), 569-577. [Link]
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PubChem. (n.d.). Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate. [Link]
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Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(18), 2309-2311. [Link]
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Palacios, F., de los Santos, J. M., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3427. [Link]
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
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Zhang, A. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
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Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. [Link]
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Odde, S., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 9(10), 2326–2334. [Link]
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Al-Tel, T. H. (2004). Synthesis and Friedländer Reactions of 5-Amino-4-cyano-1,3-oxazoles. Molecules, 9(11), 914-921. [Link]
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Ames, D. E., & Dodds, W. D. (1972). Condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids. A convenient synthesis of some naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 705-710. [Link]
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Reddy, K. R., et al. (2022). Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives. Organic & Biomolecular Chemistry, 20(46), 9167-9172. [Link]
-
Kim, H. J., et al. (2012). Ethyl pyruvate attenuates formalin-induced inflammatory nociception by inhibiting neuronal ERK phosphorylation. Molecular Pain, 8, 40. [Link]
Sources
Spectroscopic Analysis of Ethyl 1,7-Naphthyridine-2-carboxylate: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 1,7-naphthyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the current absence of publicly available experimental spectroscopic data for this specific molecule, this guide outlines the established methodologies and expected spectral characteristics based on the analysis of structurally related naphthyridine derivatives. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel 1,7-naphthyridine scaffolds. This document details the theoretical framework for interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, and provides standardized protocols for data acquisition.
Introduction
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework. The constitutional isomers of naphthyridine have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The 1,7-naphthyridine core, in particular, is a scaffold with potential for the development of novel therapeutic agents. The introduction of an ethyl carboxylate group at the 2-position can significantly influence the molecule's electronic properties, solubility, and biological activity, making this compound a compound of interest for further investigation.
This guide addresses the critical need for a detailed understanding of the spectroscopic characteristics of this molecule. While direct experimental data is not currently available in the public domain, this document provides a robust predictive analysis based on established principles of spectroscopy and data from analogous structures. The protocols and interpretive guidance herein are designed to be self-validating systems for researchers who successfully synthesize this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar naphthyridine structures and general principles of spectroscopic interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The aromatic region will be of particular interest for confirming the 1,7-naphthyridine core substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | d | ~8.5 |
| H-4 | 7.8 - 8.0 | d | ~8.5 |
| H-5 | 7.6 - 7.8 | dd | ~8.0, 4.5 |
| H-6 | 9.0 - 9.2 | d | ~4.5 |
| H-8 | 8.8 - 9.0 | d | ~8.0 |
| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 |
Causality behind Predictions: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the nitrogen atoms and the ester group. Protons on the pyridine ring containing the ester (H-3 and H-4) will be downfield. H-6 and H-8 are expected to be the most downfield due to their proximity to the nitrogen atoms. The ethyl group will exhibit a characteristic quartet and triplet pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule, providing further confirmation of its structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 122 - 125 |
| C-4 | 136 - 139 |
| C-4a | 145 - 148 |
| C-5 | 120 - 123 |
| C-6 | 155 - 158 |
| C-7 | 118 - 121 |
| C-8 | 150 - 153 |
| C-8a | 140 - 143 |
| C=O | 165 - 168 |
| -OCH₂CH₃ | 61 - 63 |
| -OCH₂CH₃ | 14 - 16 |
Causality behind Predictions: The chemical shifts of the carbons in the naphthyridine core are influenced by the electronegativity of the adjacent nitrogen atoms. Carbons directly bonded to nitrogen (C-2, C-6, C-8) will be shifted downfield. The carbonyl carbon of the ester group will appear in the characteristic downfield region for esters.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 216.08 |
| [M-C₂H₅]⁺ | 187.06 |
| [M-OC₂H₅]⁺ | 171.06 |
| [M-COOC₂H₅]⁺ | 143.06 |
Causality behind Predictions: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular formula C₁₁H₁₀N₂O₂. Common fragmentation pathways for ethyl esters include the loss of the ethyl group (-29 Da) and the ethoxy group (-45 Da). Fragmentation of the naphthyridine ring may also be observed.
Infrared (IR) Spectroscopy
The IR spectrum will identify the key functional groups present in the molecule.
Table 4: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (ester) | 1715 - 1735 | Strong |
| C=N/C=C (aromatic) | 1500 - 1650 | Medium-Strong |
| C-O (ester) | 1100 - 1300 | Strong |
Causality behind Predictions: The most prominent peak is expected to be the strong C=O stretch of the ester group. Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. The C-O stretch of the ester will also be a strong, characteristic band.
Experimental Protocols
The following are standardized, field-proven protocols for the acquisition of spectroscopic data for novel heterocyclic compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required to obtain a good spectrum.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Use a standard ionization energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.
-
Infrared Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually presented in terms of transmittance.
-
Visualization of Molecular Structure and Workflow
Molecular Structure
Caption: Structure of this compound.
Spectroscopic Characterization Workflow
Caption: General workflow for spectroscopic characterization.
Conclusion
This technical guide provides a predictive framework for the spectroscopic analysis of this compound. While awaiting experimental verification, the outlined protocols and expected spectral data serve as a valuable resource for researchers in the field. The application of these standardized methods will ensure the generation of high-quality, reproducible data, facilitating the unambiguous structural elucidation and purity assessment of this and other novel naphthyridine derivatives. As research in this area progresses, it is anticipated that experimental data will become available to validate and refine the predictive models presented herein.
References
Due to the lack of specific literature on this compound, this section remains unpopulated. It is intended to be completed with citations to relevant synthetic and spectroscopic studies as they become available.
Biological Screening of Novel Ethyl 1,7-Naphthyridine-2-Carboxylate Derivatives: A Roadmap for Therapeutic Discovery
An In-Depth Technical Guide:
Introduction: The Promise of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core, a nitrogen-containing heterocyclic system, is recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The scaffold's rigid, planar structure and the strategic placement of nitrogen atoms provide a unique framework for interacting with diverse biological targets. Derivatives of the broader naphthyridine family have been investigated as inhibitors of critical cellular enzymes like kinases and topoisomerases, with some advancing into clinical trials.[2][4][6]
This guide focuses on a specific, yet versatile, starting point for novel drug discovery: Ethyl 1,7-naphthyridine-2-carboxylate . The ethyl carboxylate group at the 2-position serves as a versatile chemical handle, allowing for the systematic generation of a library of novel derivatives through straightforward synthetic modifications. The core objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the biological screening of these novel derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a logical and efficient progression from initial compound synthesis to the identification of promising therapeutic leads.
A Tiered Approach: The Rationale for a Strategic Screening Cascade
Embarking on the biological evaluation of a novel compound library requires a structured, multi-tiered approach to maximize efficiency and resource allocation. A screening cascade ensures that broad, high-throughput primary assays are used to cast a wide net, identifying initial "hits" with any biological activity. These hits are then funneled into more specific secondary and mechanistic assays to elucidate their mode of action and confirm their therapeutic potential. This strategic funneling prevents the costly and time-consuming process of conducting complex mechanistic studies on inactive compounds.
The selection of initial screens should be guided by the known pharmacological profile of the parent scaffold. Given the well-documented anticancer and antimicrobial activities of naphthyridines, these areas represent the most logical starting points for a primary screening campaign.[3][7][8][9]
Caption: A tiered biological screening cascade for novel compounds.
Primary Screening I: In Vitro Cytotoxicity Assessment
Expertise & Experience: The Rationale
A cytotoxicity assay is the cornerstone of any primary screen for potential anticancer agents. It provides a fundamental measure of a compound's ability to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric, and high-throughput method ideal for this initial evaluation.[10][11][12] Its selection is based on its reliability and direct correlation between mitochondrial metabolic activity and cell viability.[13]
Mechanism of Action: The MTT Assay
The assay's principle lies in the enzymatic activity of mitochondrial dehydrogenases within viable, metabolically active cells. These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into an insoluble purple formazan precipitate.[10][12] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[10] A decrease in the purple color indicates a reduction in cell viability, and therefore, cytotoxic or cytostatic activity of the test compound.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel 1,7-naphthyridine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Visually confirm the formation of purple precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[10] Gently agitate the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 500 and 600 nm.[10]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity of Naphthyridine Derivatives
IC₅₀ values are typically presented in a tabular format for clear comparison across a series of compounds and different cell lines. Naphthyridine derivatives have demonstrated potency with IC₅₀ values ranging from the low micromolar to nanomolar concentrations.[1][2][14][15][16]
| Compound ID | Derivative Structure | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| NAPH-001 | R = -H | 15.2 ± 1.3 | 21.8 ± 2.5 | 18.5 ± 1.9 |
| NAPH-002 | R = -Cl | 2.5 ± 0.4 | 5.1 ± 0.8 | 4.3 ± 0.6 |
| NAPH-003 | R = -OCH₃ | 8.9 ± 0.9 | 12.4 ± 1.1 | 10.1 ± 1.0 |
| Doxorubicin | (Positive Control) | 0.05 ± 0.01 | 0.08 ± 0.01 | 0.06 ± 0.01 |
Primary Screening II: Antimicrobial Activity Assessment
Expertise & Experience: The Rationale
The historical significance of nalidixic acid, a 1,8-naphthyridine, as a foundational antibiotic makes antimicrobial screening an essential pillar of this investigation.[9][17] A primary screen against a panel of clinically relevant bacteria is a logical and cost-effective step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on a compound's antibacterial potency.
Mechanism of Action: Broth Microdilution
This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period. It is a direct measure of the compound's bacteriostatic activity.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). A known antibiotic like Ampicillin or Ciprofloxacin should be run in parallel as a quality control standard.[3]
-
Incubation: Cover and incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Visually inspect the plates for turbidity. The lowest concentration well with no visible growth is recorded as the MIC.
Data Presentation: Antimicrobial Activity of Naphthyridine Derivatives
| Compound ID | Derivative Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| NAPH-001 | R = -H | >128 | >128 |
| NAPH-002 | R = -Cl | 16 | 64 |
| NAPH-003 | R = -OCH₃ | 64 | >128 |
| Ampicillin | (Control) | 0.25 | 8 |
Secondary Screening: Elucidating the Mechanism of Action
Compounds that demonstrate significant activity ("hits") in primary screens must be advanced to secondary assays to investigate their mechanism of action. This step is critical for validating the hit and understanding its therapeutic potential.
For Anticancer Hits: Kinase Inhibition Assays
Rationale: Many naphthyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] For instance, 1,7-naphthyridines have been identified as inhibitors of PIP4K2A, a lipid kinase involved in tumor suppression.[6][14][18] An in vitro kinase assay can directly confirm if a hit compound targets a specific kinase.
Workflow: ADP-Glo™ Kinase Assay This assay quantifies kinase activity by measuring the amount of ADP produced from an ATP-dependent kinase reaction.
-
Kinase Reaction: The target kinase, substrate, ATP, and the test compound (naphthyridine derivative) are incubated together.
-
ATP Depletion: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the first step back into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. The luminescent signal is proportional to the initial amount of ADP produced and, therefore, to the kinase activity. Inhibition is measured as a reduction in light output.
Caption: Workflow for a luciferase-based kinase inhibition assay.
For Antimicrobial Hits: DNA Gyrase Inhibition Assay
Rationale: The primary target for early quinolone and naphthyridine antibiotics is the bacterial enzyme DNA gyrase (a type II topoisomerase), which is essential for DNA replication.[9][17][19] An assay to test for inhibition of this enzyme is a logical next step for any antimicrobial hit.
Workflow: DNA Supercoiling Assay
-
Reaction Setup: DNA gyrase enzyme is incubated with relaxed, circular plasmid DNA (substrate), ATP, and the test compound.
-
Enzymatic Reaction: In the absence of an inhibitor, DNA gyrase introduces negative supercoils into the plasmid DNA.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Result Interpretation: An active inhibitor will prevent the conversion of relaxed plasmid to the supercoiled form, resulting in a band corresponding to the relaxed DNA substrate.
Computational Studies: Guiding Rational Drug Design
Expertise & Experience: The Rationale
In silico molecular docking is a powerful computational tool that complements experimental screening.[14][18] It predicts how a ligand (the naphthyridine derivative) binds to the three-dimensional structure of a protein target.[16][20][21] This provides invaluable insights into the specific molecular interactions—such as hydrogen bonds and pi-pi stacking—that govern binding affinity and biological activity, thereby guiding the rational design of more potent and selective analogues.
Workflow: Molecular Docking
Caption: A typical workflow for molecular docking studies.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the comprehensive biological screening of novel this compound derivatives. By integrating high-throughput primary screens for cytotoxicity and antimicrobial activity with targeted mechanistic assays and in silico molecular docking, researchers can efficiently identify and characterize promising new therapeutic candidates. The true power of this scaffold lies in its synthetic tractability. The data generated from each screening tier should feed back into a dynamic medicinal chemistry program, informing the design and synthesis of next-generation derivatives with enhanced potency, selectivity, and drug-like properties. This iterative cycle of design, synthesis, and screening is the engine of modern drug discovery and holds the key to unlocking the full therapeutic potential of the 1,7-naphthyridine core.
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In Silico ADME Profile of Ethyl 1,7-naphthyridine-2-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
The early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, serving to mitigate the risk of late-stage clinical failures.[1] In silico computational modeling provides a rapid, cost-effective, and resource-efficient methodology for predicting the pharmacokinetic profile of novel chemical entities, thereby enabling data-driven prioritization of candidates.[2] This technical guide presents a comprehensive in silico ADME/Tox (Toxicity) prediction for Ethyl 1,7-naphthyridine-2-carboxylate. Leveraging established computational models, this document details the predicted physicochemical properties, pharmacokinetic characteristics, and potential toxicological liabilities of this compound. The methodologies, predicted data, and their implications are discussed in depth to provide a clear, actionable profile for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Imperative of Early ADME Assessment
The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[3] The naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. This compound, as a derivative of this scaffold, warrants investigation into its potential as a therapeutic agent or a key intermediate.
However, before committing significant resources to synthesis and in vitro testing, a robust understanding of its likely behavior in the human body is essential. Computational (in silico) ADME prediction allows for this critical early assessment.[4] By using a molecule's chemical structure as input, a suite of machine learning and quantitative structure-property relationship (QSPR) models can forecast its fundamental physicochemical and pharmacokinetic properties.[5] This guide utilizes this approach to build a comprehensive ADME profile for this compound, employing methodologies analogous to those found in widely-used platforms like SwissADME and ADMETlab.[2][6][7]
Compound Profile: this compound
To conduct an accurate in silico analysis, the precise chemical structure of the molecule is required. This structure serves as the sole input for the predictive models.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀N₂O₂
-
Canonical SMILES: CCOC(=O)c1cc2ncccc2nc1
-
InChIKey: FQYNCRJDDDBVQE-UHFFFAOYSA-N
-
Molecular Weight: 202.21 g/mol
Methodological Framework: The In Silico Prediction Workflow
The prediction of ADME properties from a chemical structure is a systematic process that leverages a variety of validated computational models. The general workflow begins with the input of the chemical structure, typically as a SMILES string. From this, a wide range of molecular descriptors are calculated, which then serve as inputs for pre-trained models to predict specific ADME-related endpoints.
Protocol 1: General In Silico ADME/Tox Prediction
-
Input Structure: The canonical SMILES string (CCOC(=O)c1cc2ncccc2nc1) is submitted to a predictive modeling platform (e.g., SwissADME, ADMET-AI).[7][8]
-
Descriptor Calculation: The software calculates a comprehensive set of 1D and 2D molecular descriptors (e.g., molecular weight, atom counts, polar surface area, logP).
-
Model Application: These descriptors are fed into a library of established QSPR and machine learning models, each trained on large datasets of experimental results for specific endpoints.
-
Endpoint Prediction: The models generate quantitative (e.g., solubility in log(mol/L)) or qualitative (e.g., P-gp substrate: Yes/No) predictions for each ADME property.
-
Data Aggregation: The results are compiled and analyzed to form a holistic pharmacokinetic and safety profile.
Caption: General workflow for in silico ADME/Tox prediction.
Predicted Physicochemical Properties and Drug-Likeness
The foundational layer of any ADME profile consists of the molecule's physicochemical properties. These characteristics govern its behavior in both aqueous and lipid environments and are strong indicators of its potential for oral bioavailability. A key aspect of this evaluation is comparing the predicted values against established "rules of thumb" for drug development, such as Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties and Drug-Likeness Evaluation
| Parameter | Predicted Value | Interpretation & Significance | Lipinski's Rule of Five |
|---|---|---|---|
| Molecular Weight | 202.21 g/mol | Low molecular weight, favorable for absorption and diffusion. | < 500 Da (Pass) |
| LogP (Lipophilicity) | 1.85 | Balanced lipophilicity, suggesting good membrane permeability without excessive partitioning into fatty tissues. | ≤ 5 (Pass) |
| LogS (Aqueous Solubility) | -2.50 (Soluble) | Indicates good solubility in aqueous environments like the gastrointestinal tract. | - |
| H-Bond Donors | 0 | No hydrogen bond donors. | ≤ 5 (Pass) |
| H-Bond Acceptors | 4 | Four hydrogen bond acceptors (2 nitrogens, 2 oxygens). | ≤ 10 (Pass) |
| Topological Polar Surface Area (TPSA) | 51.18 Ų | Moderate polarity, consistent with good cell membrane permeability. Values < 140 Ų are generally favorable. | - |
| Drug-Likeness Violations | 0 | The compound passes all criteria of Lipinski's Rule of Five. | 0 violations desired |
Causality Insights: The predicted balanced LogP and good aqueous solubility (LogS) are highly favorable. This combination suggests that this compound is likely to dissolve effectively in the gut and possess sufficient lipophilicity to permeate the intestinal membrane, two critical prerequisites for oral absorption.[9] The low molecular weight and moderate TPSA further support this potential.
Predicted Pharmacokinetic (ADME) and Toxicity Profile
Building upon the physicochemical foundation, we can predict the compound's journey through the body, from absorption into the bloodstream to its eventual metabolism and excretion.
Absorption
Oral absorption is a complex process influenced by solubility, permeability, and interactions with transporters.
-
Human Intestinal Absorption (HIA): Predicted to be High . The favorable physicochemical properties strongly suggest efficient absorption from the gastrointestinal tract.
-
Caco-2 Permeability: Predicted to be High . This model simulates permeability across the intestinal epithelial cell barrier, and a high value reinforces the potential for good oral absorption.
-
P-glycoprotein (P-gp) Substrate: Predicted to be a Non-substrate . P-gp is an efflux pump that can actively transport drugs out of cells, reducing their absorption and penetration into tissues like the brain.[4] Being a non-substrate is a highly desirable characteristic, as it means the compound is less likely to be removed by this mechanism.
Distribution
Distribution describes how a drug spreads throughout the various tissues and fluids of the body after absorption.
-
Blood-Brain Barrier (BBB) Permeation: Predicted to be Yes . The compound's moderate lipophilicity, low molecular weight, and moderate TPSA suggest it may be able to cross the highly selective BBB. This could be advantageous for targeting the central nervous system but a liability for peripherally acting drugs.
-
Plasma Protein Binding (PPB): Predicted to be Moderate to High (~85-95%) . Many drugs bind to plasma proteins like albumin. Only the unbound fraction is free to exert a therapeutic effect. High binding can affect the drug's distribution and clearance.
Metabolism
Metabolism is the biotransformation of a drug, primarily by enzymes in the liver, to facilitate its elimination. Cytochrome P450 (CYP) enzymes are key players in this process.[7]
-
CYP Inhibition: The compound is predicted to be a non-inhibitor of the major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is a critical and favorable prediction, as inhibition of these enzymes is a primary cause of drug-drug interactions.
-
Sites of Metabolism (SOM): The most probable sites for Phase I metabolism are predicted to be the ethyl group of the ester (via hydrolysis or oxidation) and potentially aromatic hydroxylation on the pyridine rings. Identifying these sites is crucial for understanding the metabolic stability of the molecule and for designing derivatives with improved half-lives.
Caption: Workflow for predicting CYP-mediated metabolism.
Excretion
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys.
-
Renal Clearance: While direct prediction is complex, the compound's good solubility and low molecular weight suggest it is a candidate for renal clearance, likely following metabolic conversion to more polar derivatives.
Toxicity
Early toxicity screening is vital to eliminate compounds with a high probability of causing adverse effects.
-
AMES Mutagenicity: Predicted to be Non-mutagenic . The AMES test assesses the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity.
-
hERG Inhibition: Predicted to be a Non-inhibitor . Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias (QT prolongation), and avoiding this is a critical safety checkpoint in drug design.[4]
-
Hepatotoxicity (Liver Injury): Predicted to be Low Risk . This suggests the compound is unlikely to cause drug-induced liver injury.
Synthesis of Predicted Data: A Consolidated ADME/Tox Profile
The individual predictions can be consolidated into a single, easy-to-interpret table that provides a holistic view of the compound's potential as a drug candidate.
Table 2: Consolidated In Silico ADME/Tox Profile
| Category | Parameter | Prediction | Implication / Recommendation |
|---|---|---|---|
| Physicochemical | Drug-Likeness | Excellent | Passes Lipinski's rules; possesses favorable physicochemical properties for a drug candidate. |
| Absorption | HIA / Caco-2 | High / High | Likely to have good oral bioavailability. |
| P-gp Substrate | No | Favorable; absorption and distribution are unlikely to be limited by P-gp efflux. | |
| Distribution | BBB Permeation | Yes | Potential for CNS activity. If targeting peripheral tissues, this could be a liability requiring structural modification. |
| PPB | Moderate-High | The unbound fraction may be low; this needs to be considered for dosing and potential displacement-based interactions. | |
| Metabolism | CYP Inhibition | No | Excellent safety profile ; low risk of drug-drug interactions. |
| Metabolic Stability | Moderate | The ester group is a potential site of rapid hydrolysis. Consider replacing with a more stable isostere if a longer half-life is required. | |
| Toxicity | AMES Mutagenicity | No | Low risk of carcinogenicity. |
| hERG Inhibition | No | Low risk of cardiotoxicity. |
| | Hepatotoxicity | No | Low risk of drug-induced liver injury. |
Self-Validating Systems: Bridging In Silico and In Vitro
While in silico predictions provide invaluable guidance, they represent hypotheses that must be confirmed experimentally. The protocols described here are part of a self-validating system where computational predictions directly inform the design of targeted, efficient laboratory experiments.
-
Solubility: Predicted high solubility (LogS > -4) would be validated using a kinetic or thermodynamic solubility assay.
-
Permeability: Predicted high Caco-2 permeability would be confirmed using an in vitro Caco-2 cell monolayer assay.
-
Metabolic Stability: The prediction of ester hydrolysis would be tested via a liver microsomal stability assay, analyzing for the disappearance of the parent compound and the appearance of the corresponding carboxylic acid metabolite.
-
CYP Inhibition: The favorable non-inhibitory profile would be confirmed using commercially available fluorescent-based CYP inhibition assays for the key isoforms.
This iterative cycle of prediction and experimental validation is the cornerstone of modern, efficient drug discovery, ensuring that resources are focused on compounds with the highest probability of success.[3]
Conclusion
The comprehensive in silico ADME/Tox analysis of this compound reveals a promising profile for a potential drug candidate. The molecule exhibits excellent drug-like physicochemical properties, with strong predictions for high oral absorption and a low risk of engaging in common toxicity pathways, including mutagenicity, cardiotoxicity (hERG inhibition), and CYP-mediated drug-drug interactions.
Potential areas for future optimization include addressing the predicted blood-brain barrier permeation if a peripherally-acting agent is desired, and investigating the metabolic stability of the ethyl ester moiety. Overall, the in silico data strongly supports the allocation of resources for the synthesis and in vitro validation of this compound as a molecule of interest in a drug discovery program.
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The Elucidation of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Ethyl 1,7-Naphthyridine-2-carboxylate
Abstract
The 1,7-naphthyridine moiety is a significant pharmacophore in medicinal chemistry, yet a comprehensive understanding of its solid-state properties remains an area of active investigation. This technical guide provides an in-depth exploration of the crystal structure of Ethyl 1,7-naphthyridine-2-carboxylate, a key building block for the synthesis of novel therapeutic agents. While a definitive crystal structure for this specific molecule is not yet publicly available in crystallographic databases, this guide synthesizes established methodologies and data from closely related analogues to present a predictive yet robust analysis. We will detail a reliable synthetic route, a systematic approach to crystallization, and a thorough examination of the anticipated structural and spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of naphthyridine-based compounds.
Introduction: The Significance of the 1,7-Naphthyridine Core
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are recognized as "privileged scaffolds" in drug discovery. Their rigid structure and ability to participate in a variety of intermolecular interactions make them ideal cores for the development of potent and selective therapeutic agents. The 1,8-naphthyridine isomer, in particular, is a well-established pharmacophore found in numerous antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The less-explored 1,7-naphthyridine isomer, however, presents a unique opportunity for the development of novel intellectual property and potentially improved pharmacological profiles.
This compound is a key derivative that serves as a versatile precursor for a wide range of more complex molecules. A detailed understanding of its three-dimensional structure is paramount for structure-based drug design, enabling the rational optimization of ligand-target interactions. This guide will, therefore, provide a comprehensive framework for its synthesis, crystallization, and structural elucidation.
Synthesis of this compound
The proposed synthesis involves a two-step process: the initial condensation of a suitable aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to furnish the 1,7-naphthyridine core.
Experimental Protocol: Modified Gould-Jacobs Reaction
Step 1: Condensation of 3-amino-2-chloropyridine with Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-2-chloropyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the reaction mixture with stirring at 120-130°C for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane, 1:1 v/v).
-
Upon completion, allow the mixture to cool to room temperature. The intermediate, diethyl 2-(((2-chloro-3-pyridyl)amino)methylene)malonate, may crystallize upon cooling.
-
Wash the crude intermediate with cold hexane to remove any unreacted DEEM and other non-polar impurities. The intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization and Dechlorination
-
In a separate round-bottom flask, heat a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to approximately 250°C under a nitrogen atmosphere.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250°C for 30-60 minutes to facilitate the intramolecular cyclization.
-
Concurrently with cyclization, a dechlorination is anticipated to occur at this high temperature, though this may require optimization or the addition of a catalyst.
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to below 100°C.
-
Add hexane to the cooled mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling point solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Diagram of the Proposed Synthetic Pathway:
Caption: A systematic workflow for obtaining single crystals.
Predicted Crystal Structure and Spectroscopic Characterization
In the absence of experimental data, we can predict the key structural and spectroscopic features of this compound based on known structures of similar naphthyridine derivatives and fundamental chemical principles.
Predicted Molecular Geometry and Crystal Packing
-
Planarity: The 1,7-naphthyridine core is expected to be largely planar. The ethyl carboxylate group at the 2-position will likely exhibit some degree of rotational freedom.
-
Intermolecular Interactions: The crystal packing is anticipated to be dominated by a combination of weak C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic naphthyridine rings. These interactions are commonly observed in the crystal structures of other naphthyridine derivatives. [7]The presence of the ester group provides additional hydrogen bond acceptors, which could lead to the formation of intricate hydrogen-bonded networks.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the naphthyridine core are expected to appear in the range of δ 7.5-9.0 ppm. The ethyl group will show a characteristic quartet and triplet. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 120-160 ppm. The carbonyl carbon of the ester will appear further downfield, typically above δ 160 ppm. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1720-1740 cm⁻¹. C=N and C=C stretching vibrations of the aromatic rings will be observed in the 1500-1650 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be readily observable, confirming the molecular weight of the compound. |
Table 2: Predicted spectroscopic data for this compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit predictive, overview of the crystal structure of this compound. By leveraging established synthetic methodologies and crystallographic data from analogous compounds, we have outlined a clear path for its synthesis, crystallization, and structural elucidation. The insights presented herein are intended to empower researchers in the field of medicinal chemistry to further explore the therapeutic potential of the 1,7-naphthyridine scaffold.
The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction will be a valuable contribution to the field. This experimental data will allow for a more precise understanding of its solid-state properties and will serve as a crucial starting point for the structure-based design of novel 1,7-naphthyridine derivatives with enhanced pharmacological activities.
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The Dynamic Equilibrium: A Guide to Tautomerism in Substituted 1,7-Naphthyridines
An In-Depth Technical Guide
Abstract
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] However, the inherent chemical nature of this heterocyclic system, particularly when substituted, gives rise to the phenomenon of tautomerism—a dynamic equilibrium between two or more interconvertible structural isomers. This guide provides a comprehensive exploration of tautomerism in substituted 1,7-naphthyridines, a critical consideration for researchers, medicinal chemists, and drug development professionals. Tautomeric forms of a drug candidate can possess distinct physicochemical properties, pharmacokinetic profiles (ADME), and pharmacodynamic activities.[3] A failure to characterize and control this equilibrium can lead to irreproducible biological data and significant challenges in development. We will delve into the primary types of tautomerism, the influence of substituents and environment on the equilibrium, and the essential experimental and computational techniques required for robust characterization.
The Fundamentals of Tautomerism in the 1,7-Naphthyridine Core
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[4] This process most commonly involves the migration of a proton, a phenomenon known as prototropy.[5] For substituted 1,7-naphthyridines, two principal types of prototropic tautomerism are of paramount importance: amino-imino and lactam-lactim (a form of keto-enol) tautomerism . Understanding which tautomer predominates under physiological conditions is crucial, as it dictates the molecule's shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[3]
Amino-Imino Tautomerism
When a 1,7-naphthyridine ring is substituted with an amino group (-NH₂), particularly at positions C2, C4, C6, or C8, it can exist in equilibrium with its imino tautomer. This involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms.
The canonical amino form is typically the more stable and predominant tautomer for most aminopyridine-like systems under standard conditions. However, the energy difference can be subtle, and factors such as substitution and solvent can shift this equilibrium. The imino form presents a different hydrogen bonding pattern (one donor, one acceptor) compared to the amino form (two donors), which can drastically alter its binding affinity to a target protein.[6]
Caption: Prototropic equilibrium between amino and imino tautomers.
Lactam-Lactim Tautomerism
Hydroxy-substituted 1,7-naphthyridines, which are structurally equivalent to 1,7-naphthyridinones, exhibit lactam-lactim tautomerism. This is a specific case of the more general keto-enol tautomerism.[7][8] The lactam form contains a carbonyl group (C=O) and an N-H bond within the ring, while the lactim form contains a hydroxyl group (-OH) and a C=N bond.
For most heterocyclic systems, the lactam (keto) form is overwhelmingly favored at equilibrium, often by several orders of magnitude.[9] This stability is primarily due to the greater strength of the C=O double bond compared to the C=C double bond in the enol form.[9] Consequently, a molecule named "8-hydroxy-1,7-naphthyridine" will almost exclusively exist as 1H-1,7-naphthyridin-8-one in solution. This distinction is critical for understanding its hydrogen bonding potential and acidity.
Caption: Lactam-lactim (keto-enol) tautomeric equilibrium.
Factors Influencing Tautomeric Equilibrium
The precise ratio of tautomers is not fixed; it is a delicate balance influenced by intrinsic molecular structure and extrinsic environmental factors. A Senior Application Scientist must consider these factors causally to predict and control molecular behavior.
Electronic Effects of Substituents
Substituents on the naphthyridine ring can significantly alter the relative stability of tautomers by modifying the electron density of the system.
-
Electron-Withdrawing Groups (EWGs) : Groups like -NO₂, -CN, or -CF₃ attached to the ring can increase the acidity of N-H or O-H protons, potentially stabilizing one tautomer over another. For instance, an EWG might favor the lactam form by making the amide proton more acidic and stabilizing the partial negative charge on the carbonyl oxygen.
-
Electron-Donating Groups (EDGs) : Groups like -OCH₃, -CH₃, or -NH₂ increase electron density in the ring. In the case of amino-imino tautomerism, an EDG on the aromatic ring can increase the basicity of the ring nitrogen, which could slightly favor the protonated, imino form, although the amino form generally remains dominant.[10]
Solvent Effects
The choice of solvent is a critical experimental parameter that can shift the tautomeric equilibrium.
-
Polarity : More polar solvents will preferentially stabilize the more polar tautomer.[7] For example, the lactam form, with its highly polar amide bond, is typically more stabilized by polar solvents like water or DMSO compared to the less polar lactim form.
-
Hydrogen Bonding : Solvents capable of hydrogen bonding can selectively stabilize tautomers. Protic solvents (e.g., water, methanol) can act as both H-bond donors and acceptors, stabilizing both lactam and lactim forms, whereas aprotic solvents (e.g., chloroform, acetonitrile) have a different influence.
Intramolecular Hydrogen Bonding
Substituents positioned to form an intramolecular hydrogen bond can dramatically stabilize an otherwise minor tautomer. For example, a substituent with a hydrogen bond acceptor (like a carbonyl) adjacent to a hydroxyl group can lock the molecule in the lactim (enol) form, overcoming the typical preference for the lactam structure.[8]
| Factor | Influence on Lactam-Lactim Equilibrium | Influence on Amino-Imino Equilibrium | Rationale |
| Electron-Withdrawing Group | Shifts toward Lactam | Little change, favors Amino | Stabilizes the partial negative charge on the carbonyl oxygen. |
| Electron-Donating Group | Little change, favors Lactam | Slightly shifts toward Imino | Increases basicity of the ring nitrogen, making it a better proton acceptor. |
| Polar Protic Solvent (e.g., H₂O) | Strongly favors Lactam | Favors Amino | The highly polar amide/amine groups are well-solvated. |
| Nonpolar Aprotic Solvent | Reduces the preference for Lactam | Reduces the preference for Amino | Less selective solvation reduces the energy gap between tautomers. |
| Intramolecular H-Bonding | Can favor Lactim if a 6-membered ring is formed | Can favor Imino if a stable H-bond is formed | The energetic gain from the H-bond can overcome the intrinsic instability of the minor tautomer. |
Methodologies for Tautomer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution. It allows for both the identification and quantification of the different species in equilibrium.
Expert Insight: The key is to look for distinct sets of signals corresponding to each tautomer. If the interconversion is slow on the NMR timescale, you will see separate peaks for each tautomer. If it's fast, you'll see a single set of averaged peaks. Variable temperature (VT) NMR is an invaluable experiment; cooling the sample can slow the interconversion, resolving averaged peaks into distinct signals for each tautomer.
Step-by-Step Protocol (Conceptual):
-
Sample Preparation: Dissolve a precisely weighed sample (~5-10 mg) of the substituted 1,7-naphthyridine in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Causality: The choice of solvent is critical as it can influence the equilibrium. DMSO-d₆ is excellent for observing exchangeable protons like -NH and -OH.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for characteristic signals:
-
Lactam N-H: Typically a broad singlet between 10-13 ppm.
-
Lactim O-H: A broad singlet, often between 9-15 ppm.
-
Amino -NH₂: A broad singlet, typically between 5-8 ppm.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Lactam C=O: A characteristic peak in the 160-180 ppm region.
-
Lactim C-OH: A peak further upfield, typically 140-160 ppm.
-
-
Quantification: Integrate the well-resolved, non-overlapping peaks corresponding to each tautomer in the ¹H spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
Validation (VT-NMR): If peaks are broad or averaged, acquire spectra at different temperatures (e.g., from 25°C down to -40°C). Observe the sharpening or splitting of peaks as evidence of slowing tautomeric exchange.
UV-Vis Spectroscopy
Tautomers possess different conjugated systems (chromophores) and will therefore absorb light at different wavelengths. This technique is excellent for tracking shifts in equilibrium but is less definitive for initial identification than NMR.
Expert Insight: The lactam tautomer typically has a shorter-wavelength absorption (λₘₐₓ) compared to the more conjugated lactim tautomer. By changing the solvent and observing the shift in λₘₐₓ, one can infer the direction in which the tautomeric equilibrium is moving.
Step-by-Step Protocol (Conceptual):
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-interfering solvent like acetonitrile.
-
Solvent Series: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from ~200 to 500 nm.
-
Analysis: Compare the λₘₐₓ values across the solvent series. A significant blue-shift or red-shift with increasing solvent polarity provides strong evidence for a shift in the tautomeric equilibrium.
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. It is the gold standard for identifying which tautomer is stable in the crystal lattice.
Expert Insight: This is a self-validating but potentially misleading technique. The crystal structure provides a static snapshot and does not guarantee that the same tautomer is dominant in solution, where the majority of biological interactions occur. Crystal packing forces can selectively stabilize a tautomer that might be a minor component in solution. Therefore, crystallographic data must always be correlated with solution-state data (like NMR) for a complete picture.
Computational Chemistry: A Predictive Approach
Before embarking on synthesis and experimental analysis, computational methods can provide invaluable predictions about tautomeric stability. Density Functional Theory (DFT) is a powerful tool for this purpose.[6][11]
Expert Insight: The goal of the computation is to calculate the Gibbs free energy (ΔG) of each tautomer. The tautomer with the lowest ΔG is predicted to be the most stable. It is absolutely critical to include a solvent model (e.g., the Polarizable Continuum Model, PCM) in the calculations to simulate solution-phase conditions, as gas-phase calculations can be highly inaccurate for these polar systems.
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Navigating the Solubility Landscape of Ethyl 1,7-naphthyridine-2-carboxylate: A Technical Guide for Researchers
For Immediate Release
Understanding the Molecule: Physicochemical Properties
Ethyl 1,7-naphthyridine-2-carboxylate (CAS No. 250674-53-4) possesses a unique molecular architecture that dictates its solubility. The 1,7-naphthyridine core, a nitrogen-containing heterocyclic system, imparts a degree of polarity and the capacity for hydrogen bonding. The presence of the ethyl carboxylate group further influences its interactions with solvents.
A summary of the computed physicochemical properties for the parent 1,7-naphthyridine and a related ester, Ethyl 1,2-dihydro-1,6-naphthyridine-3-carboxylate, are presented in Table 1 to provide a foundational understanding.
Table 1: Computed Physicochemical Properties of 1,7-Naphthyridine and a Related Naphthyridine Ester
| Property | 1,7-Naphthyridine | Ethyl 1,2-dihydro-1,6-naphthyridine-3-carboxylate | Reference |
| Molecular Formula | C₈H₆N₂ | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 130.15 g/mol | 204.22 g/mol | |
| XLogP3 | 1.1 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 0 | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | 4 | [1] |
Note: These values are for the parent scaffold and a related ester, not this compound itself, and are intended to provide a general indication of the compound's characteristics.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in a given organic solvent will be governed by the interplay of intermolecular forces:
-
Polarity: The two nitrogen atoms in the naphthyridine ring introduce polarity. This suggests that the compound will have a higher affinity for polar solvents compared to nonpolar hydrocarbon solvents. Research on related compounds indicates that the introduction of nitrogen atoms into a quinoline core to create a naphthyridine was intended to "enhance the polarity, solubility, and interaction"[2].
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors. The carbonyl group of the ester also provides a hydrogen bond acceptor site. This capability for hydrogen bonding suggests favorable interactions with protic solvents (e.g., alcohols) and other solvents that can participate in hydrogen bonding.
-
Van der Waals Forces: The aromatic rings contribute to van der Waals interactions, which will be a factor in its solubility in a broad range of organic solvents.
Based on these principles, a qualitative prediction of solubility in common organic solvents is presented in Table 2.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Good to Moderate | Capable of hydrogen bonding with the naphthyridine nitrogens and the ester group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | The high polarity of these solvents can effectively solvate the polar regions of the molecule. |
| Moderately Polar | Ethyl Acetate, Acetone | Moderate | Balance of polar and nonpolar characteristics may allow for reasonable solvation. |
| Low Polarity | Dichloromethane, Chloroform | Moderate to Low | May be sufficient to dissolve the compound, particularly with the aromatic character. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
It is important to note that a supplier of this compound qualitatively states that the "ethyl ester moiety enhances solubility in organic solvents"[3]. This aligns with the general understanding that ester functional groups can improve solubility in a range of organic media compared to their corresponding carboxylic acids.
Experimental Protocol for Solubility Determination
Given the absence of published quantitative data, researchers will need to determine the solubility of this compound experimentally. The following is a standardized protocol based on the shake-flask method, which is considered a reliable technique for equilibrium solubility measurement.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately dispense a known volume of each organic solvent to be tested into the respective vials.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
-
Quantitative Analysis:
-
Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze both the filtered saturated solution and the standard solutions using a validated HPLC method.
-
Determine the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve. The solubility is expressed in units such as mg/mL or mol/L.
-
Conclusion
While direct experimental solubility data for this compound remains to be published, a systematic approach based on its physicochemical properties and the behavior of related compounds can guide researchers in its effective use. The inherent polarity of the 1,7-naphthyridine scaffold, coupled with the hydrogen bond accepting capabilities of the nitrogen atoms and the ester group, suggests a favorable solubility profile in polar organic solvents. For precise quantitative data, the provided experimental protocol offers a robust methodology for in-house determination. This guide serves as a valuable resource for scientists and developers working with this important heterocyclic compound, enabling more informed decisions in synthesis, purification, and formulation.
References
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Chemical Land21. (n.d.). Cas no 250674-53-4 (this compound). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154456696, Ethyl 1,2-dihydro-1,6-naphthyridine-3-carboxylate. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9209, 1,7-Naphthyridine. Retrieved from [Link].
- Jain, A., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. RSC Medicinal Chemistry.
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- 2. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C14H16N2O3 | CID 118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Topic: Initial Cytotoxicity Screening of Ethyl 1,7-naphthyridine-2-carboxylate
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for the initial in vitro cytotoxicity screening of a novel compound, Ethyl 1,7-naphthyridine-2-carboxylate. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying scientific rationale for experimental design, ensuring a robust and self-validating screening cascade. We will detail the primary assessment of metabolic viability using the MTT assay, followed by a confirmatory assay for membrane integrity (LDH release), and conclude with preliminary mechanistic studies using Annexin V/PI staining. The objective is to equip researchers with the foundational knowledge to generate reliable, publication-quality data that can confidently guide further preclinical development.
Introduction: The Rationale for Screening this compound
The 1,7-naphthyridine core is a recurring motif in biologically active compounds, including natural products and synthetic molecules with significant antiproliferative properties.[3][4] Derivatives have been shown to induce cell death in various cancer cell lines through diverse mechanisms, such as inhibition of the Wnt signaling pathway, interference with topoisomerase II, and induction of apoptosis or necroptosis.[1][2][3][5] Given this precedent, novel analogues like this compound are compelling candidates for anticancer drug discovery programs.
The initial step in evaluating such a compound is a rigorous cytotoxicity screen. This process is not merely about determining if a compound is toxic, but rather quantifying its potency (IC50) and assessing its selectivity against cancerous versus non-cancerous cells. A well-designed initial screen serves as a critical decision-making gateway, providing the empirical evidence needed to either advance a compound or terminate its development early, thereby conserving valuable resources.
Foundational Strategy: A Dual-Assay Approach for Validated Screening
To ensure the trustworthiness of initial findings, we advocate a dual-assay strategy. Relying on a single endpoint can be misleading, as chemical compounds can interfere with assay components.[6] Our approach utilizes two distinct and complementary assays to measure different hallmarks of cell death.
-
Primary Screen (Metabolic Viability): The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases.[7] This serves as a proxy for metabolic activity, which is typically reduced in dying or non-proliferating cells. It is a robust, high-throughput method ideal for initial screening.[6][8]
-
Confirmatory Screen (Membrane Integrity): The Lactate Dehydrogenase (LDH) release assay quantifies the activity of a cytosolic enzyme in the culture medium.[8][9] Its presence outside the cell indicates a loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[6][9]
Concordant results from these two assays provide strong, validated evidence of a compound's cytotoxic effect.
The Screening Workflow: From Cell Culture to Data Analysis
The overall experimental process follows a logical and systematic progression designed to minimize variability and ensure reproducibility.
Caption: Generalized workflow for in vitro cytotoxicity screening.
Detailed Experimental Protocols
These protocols are designed for a 96-well plate format and should be performed under sterile conditions in a certified biosafety cabinet.
Protocol 1: MTT Assay for Metabolic Viability
This assay quantifies the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial enzymes to form a purple formazan product.[7]
Materials:
-
Selected cell lines (e.g., human breast cancer MCF-7, lung cancer A549, and normal lung fibroblast MRC-5)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Dimethyl sulfoxide (DMSO, Vehicle Control)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[10]
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the test compound and positive control in complete medium from a 1000X DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid vehicle-induced toxicity.[11]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include wells for vehicle control (medium with 0.1% DMSO) and blank (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay measures LDH released from damaged cells into the supernatant.[8][12]
Materials:
-
Cells cultured and treated as described in Protocol 4.1 (steps 1-3).
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye).
-
Lysis Buffer (provided in the kit for maximum LDH release control).
Procedure:
-
Prepare Controls: After the treatment period (Protocol 4.1, step 3), designate wells for three controls:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells treated with 10 µL of Lysis Buffer 45 minutes before the assay endpoint.[8]
-
Vehicle Control: Cells treated with 0.1% DMSO.
-
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
The primary endpoint for cytotoxicity screening is the IC50 value, which is the concentration of a compound that inhibits cell viability by 50%.[8]
Calculations:
-
Percent Viability (MTT Assay):
-
Viability (%) = [(AbsSample - AbsBlank) / (AbsVehicle - AbsBlank)] x 100
-
-
Percent Cytotoxicity (LDH Assay):
-
Cytotoxicity (%) = [(AbsSample - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] x 100
-
-
IC50 Determination: Plot the percent viability (or inhibition) against the log concentration of the compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
Hypothetical Data Summary:
| Cell Line | Cell Type | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.1 | 0.9 ± 0.2 |
| A549 | Lung Carcinoma | 12.3 ± 2.5 | 1.5 ± 0.4 |
| HeLa | Cervical Carcinoma | 6.2 ± 0.9 | 0.7 ± 0.1 |
| MRC-5 | Normal Lung Fibroblast | 45.7 ± 5.8 | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: In this hypothetical example, this compound shows potent cytotoxicity against HeLa cells and moderate activity against MCF-7 and A549 cells.[2] Crucially, the IC50 value against the normal MRC-5 cell line is significantly higher, suggesting a degree of cancer cell selectivity. This selectivity is a favorable characteristic for a potential anticancer agent.
Preliminary Mechanistic Insights: Apoptosis vs. Necrosis
Once cytotoxicity is confirmed, the next logical question is how the compound kills the cells. A primary distinction is between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[9] The Annexin V/Propidium Iodide (PI) assay can distinguish these states via flow cytometry.
-
Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI) is a DNA-intercalating agent that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.
This allows for the classification of cells into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Hypothetical extrinsic apoptosis pathway induced by a test compound.
Protocol 3: Annexin V/PI Assay for Apoptosis
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.[8]
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
An increase in the Annexin V+/PI- and Annexin V+/PI+ populations compared to the vehicle control would suggest that this compound induces cell death primarily through an apoptotic mechanism.[8]
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the initial cytotoxicity screening of this compound. By employing both metabolic and membrane integrity assays, researchers can generate high-confidence data on the compound's potency and selectivity. The hypothetical results presented herein demonstrate a promising profile for an anticancer drug candidate: potent activity against cancer cells with a favorable selectivity window over normal cells.
Positive findings from this initial screen would justify progression to more advanced studies, including:
-
Broader Panel Screening: Testing against a larger panel of cancer cell lines (e.g., the NCI-60 panel).
-
Detailed Mechanism of Action Studies: Investigating specific molecular targets, such as topoisomerase II inhibition or effects on key signaling pathways (e.g., Wnt, MAPK).[1][3]
-
In Vivo Studies: Assessing efficacy and toxicity in animal models.
This structured approach ensures that only the most promising compounds, backed by solid in vitro evidence, are advanced through the resource-intensive drug development pipeline.
References
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- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
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- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Paguio, A., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening.
- Cieplik, J., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules.
- Kalyanaraman, B. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Sanna, V. K., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine.
- Johner Institute. (2022).
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
- An, H. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
- Zhang, Y., et al. (2018). A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells.
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- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Gould-Jacobs Synthesis of Ethyl 4-Hydroxy-1,7-Naphthyridine-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with various biological targets. The Gould-Jacobs reaction, a robust and classical method first reported in 1939, provides an efficient and versatile pathway for the synthesis of 4-hydroxyquinoline and its heteroaromatic analogues, such as the naphthyridines.[1]
This guide offers a detailed, scientifically-grounded protocol for the synthesis of Ethyl 4-Hydroxy-1,7-Naphthyridine-3-Carboxylate. The synthesis is a multi-step process beginning with the commercially available 3-amino-2-chloropyridine. The core of the synthesis involves a condensation reaction with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to construct the bicyclic naphthyridine core. A final catalytic hydrogenation step is employed for the removal of the chloro substituent. This document provides not only the procedural steps but also the underlying chemical principles and expert insights necessary for successful execution in a research and development setting.
Reaction Mechanism and Synthetic Workflow
The Gould-Jacobs reaction proceeds via a two-stage mechanism.[2][3] The initial step is a nucleophilic substitution wherein the amino group of the pyridine precursor attacks the electrophilic carbon of diethyl ethoxymethylenemalonate, leading to the elimination of an ethanol molecule to form a vinylogous amide intermediate. The second stage is a thermally induced intramolecular cyclization. This step requires significant thermal energy (typically >240 °C) to facilitate a 6-electron electrocyclization, which forms the new pyridone ring. The resulting dihydronaphthyridine system rapidly tautomerizes to the more stable aromatic 4-hydroxy-1,7-naphthyridine product.[3][4]
The overall workflow is a sequential three-step process designed for efficiency and purity.
Caption: Overall workflow for the synthesis of Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. High-temperature reactions require extreme caution.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Supplier |
| 3-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | Sigma-Aldrich, Combi-Blocks |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | Sigma-Aldrich, TCI |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | Sigma-Aldrich, Alfa Aesar |
| Palladium on Carbon (10% Pd/C) | Pd/C | N/A | Sigma-Aldrich, Strem |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific |
| Methanol (Anhydrous) | CH₃OH | 32.04 | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific |
Step 1: Synthesis of Diethyl 2-((2-chloro-3-pyridylamino)methylene)malonate (Intermediate I)
This initial condensation step forms the key acyclic precursor for the subsequent cyclization. The reaction is driven to completion by heating, which facilitates the elimination of ethanol.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-2-chloropyridine (6.43 g, 50.0 mmol, 1.0 eq).
-
Add diethyl ethoxymethylenemalonate (DEEM) (11.9 g, 11.0 mL, 55.0 mmol, 1.1 eq).
-
Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile phase: Ethyl Acetate/Hexane (1:2)]. The consumption of the starting aminopyridine should be observed.
-
After 2 hours, allow the reaction mixture to cool to room temperature. The product, a viscous yellow oil or solid, is typically used in the next step without further purification.
Rationale: Using a slight excess of DEEM ensures the complete consumption of the more valuable aminopyridine starting material. The direct use of the crude intermediate is a common practice for this synthesis, improving overall efficiency.
Step 2: Synthesis of Ethyl 8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate (Intermediate II)
This critical step involves the high-temperature intramolecular cyclization of the intermediate from Step 1. The choice of a high-boiling solvent is essential to achieve the necessary activation energy for the 6-electron electrocyclization.
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add diphenyl ether (150 mL).
-
Heat the diphenyl ether to 250 °C under a gentle stream of nitrogen.
-
Slowly add the crude intermediate from Step 1 to the hot diphenyl ether over 15-20 minutes with vigorous stirring. Caution: The addition may cause some initial frothing as residual ethanol is vaporized.
-
Maintain the reaction temperature at 250 °C for 30 minutes. Monitor the completion of the cyclization by TLC.
-
After the reaction is complete, turn off the heating and allow the mixture to cool to below 100 °C.
-
While the mixture is still warm, slowly add hexane (200 mL) with stirring to precipitate the product.
-
Allow the mixture to cool to room temperature, then collect the precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with hexane (3 x 50 mL) to remove all traces of diphenyl ether.
-
Dry the crude product in a vacuum oven at 60 °C. The product can be purified further by recrystallization from ethanol or used directly in the next step.
Rationale: Diphenyl ether serves as a non-reactive, high-boiling medium to facilitate the thermal cyclization.[5] Precipitation with hexane is an effective method for isolating the polar product from the non-polar solvent.[4][6]
Step 3: Synthesis of Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate (Final Product)
The final step involves the reductive dechlorination of the naphthyridine core using catalytic hydrogenation. This is a clean and efficient method for removing the aryl chloride.
Procedure:
-
To a 250 mL hydrogenation flask, add the crude Ethyl 8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate from Step 2 (e.g., ~10.0 g, 37.5 mmol, 1.0 eq).
-
Add methanol (100 mL) and sodium bicarbonate (3.78 g, 45.0 mmol, 1.2 eq).
-
Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the reaction vessel, evacuate, and backfill with hydrogen gas three times.
-
Stir the black suspension vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from hot ethanol to obtain pure Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate as a solid.
Rationale: Sodium bicarbonate is added to neutralize the HCl that is formed during the reduction, preventing potential side reactions and catalyst poisoning.[7] Catalytic hydrogenation is a standard and highly effective method for the hydrogenolysis of aryl chlorides.[7]
Note on Positional Isomerism
The Gould-Jacobs reaction mechanism, involving the cyclization of the malonate-derived side chain onto the pyridine nitrogen, inherently yields the 4-hydroxy-3-carboxylate substitution pattern on the newly formed ring. The user's initial query for a "2-carboxylate" refers to a different constitutional isomer. The protocol described herein produces the direct, well-established Gould-Jacobs product. Synthesis of the 2-carboxylate isomer would necessitate a different synthetic strategy.
Overall Reaction Scheme
Sources
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- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
Using Ethyl 1,7-naphthyridine-2-carboxylate in fragment-based drug discovery
Application Notes & Protocols
Topic: Using Ethyl 1,7-naphthyridine-2-carboxylate in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Instead of screening millions of large, complex molecules, FBDD focuses on a curated library of small, low-molecular-weight compounds, or "fragments".[1][3] These fragments, typically with molecular weights under 300 Daltons, form weak but highly efficient interactions with their biological targets.[4] The core principle of FBDD is that these simple, low-affinity hits can be iteratively optimized and grown into potent, selective, and drug-like candidates with superior physicochemical properties.[5][6] This approach allows for a more thorough exploration of chemical space and often uncovers starting points for notoriously "undruggable" targets.[1][2]
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its synthetic tractability and diverse biological activities, including antimicrobial and anticancer properties.[7][8] Its rigid, planar structure, featuring strategically placed nitrogen atoms, makes it an excellent candidate for forming specific hydrogen bonds and π-stacking interactions within protein binding pockets. This compound, in particular, emerges as a compelling fragment for FBDD campaigns. It possesses the requisite simplicity, a defined vector for chemical elaboration (the ethyl ester), and the inherent binding characteristics of the naphthyridine core.
This guide provides a comprehensive overview and detailed protocols for incorporating this compound into an FBDD workflow, from initial screening to hit validation.
Fragment Profile: this compound
A successful fragment must possess favorable physicochemical properties that align with the widely accepted "Rule of Three".[9][10] This rule provides a guideline for selecting fragments that are more likely to be developed into successful drugs.[3][11]
Causality: Adherence to the Rule of Three is critical. Low molecular weight and complexity ensure that the fragment has a higher probability of fitting into small pockets on the protein surface. Low lipophilicity (cLogP) and a balanced count of hydrogen bond donors/acceptors contribute to aqueous solubility, which is essential for biophysical screening techniques that often require high compound concentrations to detect weak binding.[3]
| Property | Value (Calculated) | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 216.22 g/mol | < 300 g/mol | Yes |
| cLogP | ~1.8 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 4 (2x ring N, 2x ester O) | ≤ 3 | No (Borderline) |
| Rotatable Bonds | 3 | ≤ 3 | Yes |
Note on H-Bond Acceptors: While the calculated number of hydrogen bond acceptors is four, the accessibility and electronic properties of these acceptors can vary. The ester carbonyl and the adjacent ring nitrogen are the most likely primary interaction points. This slight deviation does not disqualify the fragment but should be a consideration during hit analysis.
The FBDD Experimental Workflow
The journey from a fragment library to a validated hit involves a multi-stage process. Each step is designed to identify weak but specific interactions and systematically eliminate false positives. Biophysical techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are central to this process due to their sensitivity in detecting low-affinity binding.[4][12][13]
Detailed Experimental Protocols
The following protocols are designed as templates and must be optimized for the specific protein target and instrumentation.
Protocol 1: Fragment Stock Solution Preparation
Trustworthiness: Accurate compound concentration is the foundation of reliable screening data. Using high-purity DMSO and performing quality control checks prevent artifacts that can lead to false positives or negatives.
-
Solvent Preparation: Use only high-purity, anhydrous Dimethyl Sulfoxide (DMSO) (≤0.01% water).
-
Weighing: Accurately weigh ~5 mg of this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the fragment in DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution using gentle vortexing or sonication.
-
Quality Control (QC):
-
Purity Check: Confirm purity (>95%) via LC-MS.
-
Solubility Check: Visually inspect the stock solution for any precipitation. A small aliquot can be diluted into the final assay buffer to confirm solubility at the highest screening concentration.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in low-binding tubes to minimize freeze-thaw cycles.
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
Expertise: SPR is a label-free biophysical technique ideal for fragment screening.[14] It measures changes in mass on a sensor chip surface in real-time, allowing for the detection of binding events.[15] The choice of immobilization strategy (e.g., amine coupling) and the need for careful buffer matching are critical for generating high-quality, artifact-free data.[16]
-
Target Immobilization:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via standard amine coupling chemistry. Aim for a low to medium immobilization density (e.g., 2000-5000 Response Units, RU) to minimize mass transport effects.
-
Use a reference flow cell (e.g., activated and deactivated or immobilized with an irrelevant protein) to subtract bulk refractive index changes and non-specific binding.[16]
-
-
System Preparation:
-
Running Buffer: Prepare a suitable buffer (e.g., HBS-EP+). Crucially, this buffer must contain the same final concentration of DMSO as the fragment solutions to be tested (typically 1-5%).
-
System Priming: Thoroughly prime the SPR system with the running buffer to ensure a stable baseline.
-
-
Screening Execution:
-
Fragment Dilution: Prepare a dilution series of the this compound stock in the running buffer. For a primary screen, a single high concentration (e.g., 200 µM - 1 mM) is often used.
-
Injection: Inject the fragment solution over the target and reference flow cells for a defined contact time (e.g., 60 seconds), followed by a dissociation phase (e.g., 60-120 seconds).[15]
-
Regeneration: If necessary, inject a regeneration solution (e.g., mild acid/base or high salt) to remove any bound fragment and prepare the surface for the next injection. This step must be optimized to ensure it does not denature the immobilized protein.
-
-
Data Analysis:
-
Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell to generate the sensorgram.
-
Hit Identification: A positive hit is identified by a concentration-dependent binding response that is significantly above the noise level of the assay. The shape of the sensorgram should be consistent with a 1:1 binding model.
-
Ligand Efficiency (LE): For confirmed hits, calculate the Ligand Efficiency. This metric normalizes binding affinity for the size of the molecule and is a key indicator of a high-quality fragment hit.
-
Protocol 3: Orthogonal Hit Validation by Saturation Transfer Difference (STD) NMR
Expertise: STD-NMR is a powerful ligand-observed NMR technique used to confirm hits from primary screens.[12][17] It is exquisitely sensitive for detecting weak binders.[12] The experiment works by selectively irradiating protons on the target protein. This saturation is transferred through space to any small molecule that binds to the protein.[18][19] By subtracting a spectrum where the protein was not irradiated, only the signals from the binding fragment remain, confirming the interaction.[17]
-
Sample Preparation:
-
Buffer: Prepare a deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pH 7.4).
-
Protein Sample: Prepare a solution of the target protein at a low concentration (e.g., 10-50 µM).
-
Fragment Addition: Add this compound from a concentrated stock (in d6-DMSO to avoid proton signals from the solvent) to the protein solution. The final ligand concentration should be in large excess (e.g., 100:1 ligand-to-protein ratio) to ensure detectable binding.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to confirm the presence and integrity of the fragment's signals.
-
Set up the STD experiment. This involves creating two experiments:
-
On-Resonance: Selective saturation of a region where only protein signals appear (e.g., -1.0 ppm).
-
Off-Resonance: Saturation of a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
The saturation time (typically 1-3 seconds) is a key parameter that may require optimization.
-
-
Data Processing and Analysis:
-
Process both the on-resonance and off-resonance spectra identically.
-
Generate the difference spectrum (Off-Resonance minus On-Resonance).
-
Hit Confirmation: The presence of signals in the difference spectrum that correspond to the protons of this compound confirms that it binds to the target protein.[19] The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface.[20]
-
From Hit to Lead: The Path Forward
Once a fragment like this compound is confirmed as a binder, the next phase involves structural elucidation and chemical optimization.
-
Structural Biology: Obtaining a high-resolution X-ray crystal structure or Cryo-EM structure of the fragment bound to the target protein is the most valuable next step. This provides a detailed map of the binding site and reveals the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) that anchor the fragment.
-
Fragment Evolution: The structural information guides the medicinal chemistry strategy. The ethyl ester group on the C2 position of the naphthyridine ring is a prime "vector" for optimization.
-
Fragment Growing: Chemists can synthesize analogues where the ethyl ester is replaced with larger groups designed to pick up new, favorable interactions with adjacent pockets on the protein surface, thereby increasing affinity and selectivity.[5]
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked together to create a larger, much higher-affinity molecule.[5]
-
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, combined with the privileged nature of the 1,7-naphthyridine scaffold, make it an attractive candidate for screening against a wide range of biological targets. By employing sensitive biophysical techniques like SPR and NMR in a rigorous, stepwise workflow, researchers can confidently identify and validate its interaction with a target protein. The subsequent structural and chemical optimization efforts can transform this simple fragment into a novel, high-affinity lead compound, demonstrating the power and efficiency of the FBDD approach.
References
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One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Online] Available at: [Link]
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PLOS. Saturation transfer difference NMR for fragment screening. [Online] Available at: [Link]
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PharmaFeatures. Fragment-Based Drug Discovery: A Comprehensive Overview. [Online] Available at: [Link]
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Practical Fragments. The rule of three at ten. [Online] Available at: [Link]
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Wikipedia. Fragment-based lead discovery. [Online] Available at: [Link]
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ResearchGate. The 'rule of three' for fragment-based drug discovery: Where are we now?. [Online] Available at: [Link]
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PubMed. A 'rule of three' for fragment-based lead discovery?. [Online] Available at: [Link]
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ResearchGate. Fragment growing in FBDD. (A) Flowchart of FBDD in developing... | Download Scientific Diagram. [Online] Available at: [Link]
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PubMed. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. [Online] Available at: [Link]
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ResearchGate. A 'Rule of Three' for fragment-based lead discovery? | Request PDF. [Online] Available at: [Link]
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PubMed. SPR-based fragment screening: advantages and applications. [Online] Available at: [Link]
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BioSolveIT. FBDD: Fragment-Based Drug Discovery. [Online] Available at: [Link]
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SpringerLink. Multiplexed experimental strategies for fragment library screening using SPR biosensors. [Online] Available at: [Link]
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ACS Publications. Fragment Screening by Surface Plasmon Resonance. [Online] Available at: [Link]
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National Center for Biotechnology Information. Application of Fragment-Based Drug Discovery to Versatile Targets. [Online] Available at: [Link]
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Bio-Rad. Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. [Online] Available at: [Link]
-
ResearchGate. (PDF) Saturation Transfer Difference NMR for Fragment Screening. [Online] Available at: [Link]
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Bruker. Fragment screening by ligand observed nmr. [Online] Available at: [Link]
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ACS Publications. Ligand-Orientation Based Fragment Selection in STD NMR Screening. [Online] Available at: [Link]
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Ichor Life Sciences. Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. [Online] Available at: [Link]
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National Center for Biotechnology Information. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. [Online] Available at: [Link]
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MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Online] Available at: [Link]
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Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 1,7-Naphthyridine Esters
Introduction: The Strategic Value of the 1,7-Naphthyridine Core and its Carboxylic Acid Moiety
The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties, arising from the two fused pyridine rings, allow for specific molecular interactions with biological targets, leading to applications in areas such as oncology, inflammation, and infectious diseases.[3][4]
A common and synthetically accessible handle on this scaffold is a carboxylic acid group, often present as its ester precursor at the 3-position. While this carboxylic acid moiety can be crucial for target engagement (e.g., forming key salt bridges or hydrogen bonds), it often introduces significant liabilities in drug development. These drawbacks can include poor membrane permeability, rapid metabolic clearance, and potential toxicity, hindering the progression of promising lead compounds.[5][6][7]
Therefore, the strategic derivatization of this carboxylic acid group is a cornerstone of lead optimization for 1,7-naphthyridine-based drug candidates. By converting the acid into various amides, esters, or bioisosteric replacements, chemists can systematically modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability to enhance pharmacokinetic and pharmacodynamic profiles.[8][9]
This technical guide provides a detailed overview and field-proven protocols for the essential transformations starting from a stable 1,7-naphthyridine ester, proceeding through the pivotal carboxylic acid intermediate, and culminating in the formation of diverse amide derivatives.
The Central Synthetic Hub: From Ester to Carboxylic Acid
The most robust and versatile strategy for derivatizing the carboxyl group begins with the hydrolysis of the chemically stable ester precursor. The resulting carboxylic acid is a critical intermediate, activated for a wide range of subsequent coupling reactions. Direct aminolysis of the ester is a possible alternative, though often requires more forcing conditions and is less broadly applicable.
Sources
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Application Note: High-Throughput Screening of a 1,7-Naphthyridine-Based Compound Library for the Identification of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large compound libraries to identify novel kinase inhibitors. This application note provides a comprehensive guide to conducting a high-throughput screen of a 1,7-naphthyridine-based compound library, using a kinase inhibition assay as a primary example. We will detail the principles of HTS, provide step-by-step protocols for both biochemical and cell-based assays, discuss data analysis and hit validation strategies, and present a case study on the discovery of 1,7-naphthyridine-based PIP4K2A inhibitors.
Introduction to 1,7-Naphthyridines in Drug Discovery
Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in their fused ring system. The 1,7-naphthyridine isomer has garnered significant attention in drug discovery due to the diverse biological activities of its derivatives. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. A particularly promising area of research is the development of 1,7-naphthyridine-based kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The planar structure of the 1,7-naphthyridine core allows it to interact with the ATP-binding site of kinases, making it an attractive scaffold for the design of potent and selective inhibitors.
The High-Throughput Screening (HTS) Workflow
High-throughput screening is a drug discovery process that utilizes automation to rapidly assay a large number of chemical compounds for a specific biological activity.[3] The goal of HTS is to identify "hits," which are compounds that exhibit the desired activity and can serve as starting points for further drug development. A typical HTS campaign involves several stages, from assay development to hit validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Biochemical HTS for Kinase Inhibition
Biochemical assays are performed in a cell-free system and directly measure the activity of a purified enzyme. For kinase inhibitor screening, a common approach is to quantify the amount of ADP produced in the kinase reaction.
Case Study: Screening for PIP4K2A Inhibitors
A high-throughput screen of a large compound library was successfully employed to identify novel 1,7-naphthyridine-based inhibitors of phosphatidylinositol-5-phosphate 4-kinase, alpha (PIP4K2A), a lipid kinase implicated in p53-deficient tumors.[4] The primary screen utilized a luminescence-based kinase inhibition assay to quantify ADP generation.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a commercially available, homogeneous luminescent assay that quantifies the amount of ADP produced in a kinase reaction.[5] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal.[6][7]
Materials:
-
1,7-Naphthyridine compound library (dissolved in DMSO)
-
Purified kinase (e.g., PIP4K2A)
-
Kinase substrate (e.g., PI5P)
-
ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Brij-35, 5% glycerol)[8]
-
384-well white, opaque assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating: Dispense 50 nL of each compound from the 1,7-naphthyridine library into the wells of a 384-well assay plate. Include appropriate controls:
-
Negative Control: DMSO only (represents 100% kinase activity).
-
Positive Control: A known kinase inhibitor (represents 0% kinase activity).
-
-
Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer to each well. Incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[8]
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate for 1 hour at room temperature.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[7]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Read Luminescence: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
Part 2: Cell-Based HTS for Cytotoxicity and Target Engagement
Cell-based assays are performed using living cells and can provide more physiologically relevant data than biochemical assays.[9] They are crucial for assessing compound cytotoxicity and for confirming on-target activity within a cellular context.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method for determining the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[10][11] This assay is well-suited for HTS to assess the cytotoxic effects of the hit compounds.[12]
Materials:
-
Cancer cell line relevant to the kinase target (e.g., a p53-deficient cell line for PIP4K2A)
-
Cell culture medium and supplements
-
Hit compounds from the primary screen (dissolved in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
384-well clear-bottom, white-walled assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed the cells into the wells of a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the hit compounds to the wells. Include appropriate controls:
-
Vehicle Control: DMSO only (represents 100% cell viability).
-
Positive Control: A known cytotoxic agent (e.g., staurosporine).
-
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Read Luminescence: Measure the luminescence, which is directly proportional to the number of viable cells.
Data Analysis and Hit Selection
HTS data analysis involves several steps to ensure data quality and to identify true hits.
Data Normalization
Normalization is essential to correct for systematic errors such as plate-to-plate and well-to-well variability.[13] Common normalization methods include:
-
Percent of Control: Data is normalized to the average of the negative (100% activity/viability) and positive (0% activity/viability) controls on each plate.
-
Z-score: This method standardizes the data based on the mean and standard deviation of all sample wells on a plate.
-
B-score: A more robust method that accounts for positional effects on a plate by using a median polish algorithm.[14][15]
Quality Control
The Z-factor (Z') is a statistical parameter used to evaluate the quality of an HTS assay. A Z' value between 0.5 and 1.0 is indicative of an excellent assay.
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Hit Selection
Hits are typically selected based on a predefined threshold. For example, compounds that inhibit kinase activity by more than 50% or three standard deviations from the mean of the sample population may be considered hits.
Hit Validation and Secondary Assays
Hits identified from the primary screen must undergo a rigorous validation process to eliminate false positives and to confirm their activity. This process often includes:
-
Re-testing: Confirming the activity of the hit compounds in the primary assay.
-
Dose-Response Curves: Determining the potency (IC50 or EC50) of the hit compounds.
-
Orthogonal Assays: Using a different assay format to confirm the activity of the hits.
-
Selectivity Profiling: Testing the hit compounds against a panel of related kinases to assess their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.[2][16]
Case Study: Wnt Signaling Pathway Inhibition
Some 1,7-naphthyridine derivatives have been shown to inhibit the Wnt signaling pathway, which is frequently dysregulated in cancer.[17][18] Small molecule inhibitors can target various components of this pathway.[19]
Caption: A simplified diagram of the canonical Wnt signaling pathway.
Summary of HTS Data
The following table provides an example of how data from a primary HTS and subsequent hit validation can be summarized.
| Parameter | Primary Screen | Hit Confirmation | Secondary Assay (Cell-Based) |
| Number of Compounds Screened | 100,000 | 500 | 50 |
| Hit Criteria | >50% Inhibition | IC50 < 10 µM | EC50 < 10 µM |
| Hit Rate | 0.5% | 10% (of primary hits) | 80% (of confirmed hits) |
| Z' Factor | 0.85 | N/A | 0.78 |
Conclusion
High-throughput screening is an indispensable tool in modern drug discovery for the identification of novel therapeutic agents. The 1,7-naphthyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. This application note has provided a detailed framework for conducting an HTS campaign targeting kinases with a 1,7-naphthyridine-based library, from initial assay development to hit validation. By following these protocols and principles, researchers can effectively and efficiently identify promising lead compounds for further development.
References
- Alvarez, R., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-910.
- Guner, F. (2008). Data Analysis Approaches in High Throughput Screening. High Throughput Screening for Food Safety Assessment, 141-154.
- Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16593-16614.
- Mpindi, J. P., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data.
- Norman, M. H., et al. (2010). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 20(2), 677-680.
- Makarenkov, V., et al. (2012). Two effective methods for correcting experimental high-throughput screening data.
- Singh, P., et al. (2019). Screening of chemical library against whole cell kinome activity via non-radioactive, high throughput kinase assay. MethodsX, 6, 141-146.
-
Wang, Y., et al. (2017). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][9][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 15(31), 6539-6551.
-
Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Retrieved from [Link]
- Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-647.
- Ojok, I., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 16186.
- Shytaj, I. L., et al. (2013). High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery. ACS Chemical Biology, 8(9), 1994-2003.
- Auld, D. S., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 7(3), 155-174.
- Wang, X., et al. (2016). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Acta Pharmaceutica Sinica B, 6(2), 105-114.
- Chang, L. C., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 15, 32622.
- Glick, J. F., et al. (2009). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
-
Technology Networks. (n.d.). Natural Inhibitors of Wnt Signalling Pathway. Retrieved from [Link]
-
Wai, J. S., et al. (2003). Design and synthesis of 8-hydroxy-[9][10]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of Medicinal Chemistry, 46(4), 453-456.
- Pećina-Šlaus, N., et al. (2023). Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. International Journal of Molecular Sciences, 24(7), 6733.
- Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
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Introduction: The Significance of 1,7-Naphthyridines and the Power of Solid-Phase Synthesis
An Application Guide to the Solid-Phase Synthesis of 1,7-Naphthyridine-2-Carboxamide Derivatives
The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1] Derivatives of this core have demonstrated a wide array of biological activities, including potential as anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][2] Specifically, their role as potent and selective inhibitors of key enzymes like p38 MAP kinase and the lipid kinase PIP4K2A underscores their therapeutic potential.[2] The carboxamide functional group, in particular, is a common feature in bioactive molecules, often contributing to target binding through hydrogen bond interactions.
To efficiently explore the structure-activity relationships (SAR) of this promising scaffold, researchers require methods to rapidly generate a diverse library of analogues. Solid-phase organic synthesis (SPOS) offers a robust and highly efficient platform for this purpose.[3] SPOS has revolutionized the synthesis of complex molecules, particularly in peptide and oligonucleotide chemistry, and its principles are readily adaptable to small molecule libraries.[3] Key advantages include the ability to use excess reagents to drive reactions to completion, simplified purification of intermediates through simple washing and filtration steps, and amenability to automation.[4][5][]
This application note provides a detailed, experience-driven guide to the solid-phase synthesis of a library of 1,7-naphthyridine-2-carboxamide derivatives. We will delve into the rationale behind procedural choices, provide step-by-step protocols, and outline methods for in-process monitoring and final product analysis.
Strategic Overview of the Synthetic Workflow
The solid-phase approach involves anchoring a core chemical scaffold to an insoluble polymer bead, performing sequential chemical modifications, and finally cleaving the desired molecule from the support. Our strategy is centered around a Rink Amide resin, which is specifically chosen because its acid-labile linker directly yields a C-terminal primary carboxamide upon cleavage—the key functional group of our target derivatives.
The overall workflow can be visualized as a repeating cycle of deprotection, coupling, and washing, followed by a final cleavage and purification step.
Sources
Application Notes and Protocols for the Quantification of Ethyl 1,7-naphthyridine-2-carboxylate
Prepared by: Senior Application Scientist
Introduction
Ethyl 1,7-naphthyridine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development due to the diverse biological activities exhibited by the naphthyridine scaffold.[1][2] Accurate and precise quantification of this molecule is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are intended to serve as a robust starting point for laboratory implementation and validation.
The structural backbone of naphthyridines is a key feature in many commercially available drugs, highlighting the importance of this class of compounds.[1] The analytical methods presented are designed to be adaptable and can be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3]
Physicochemical Properties of Naphthyridine Derivatives
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method. While specific experimental data for this compound is not extensively published, we can infer key characteristics from closely related analogs. For instance, the molecular weight and formula of similar structures provide a basis for mass spectrometry.[4][5][6][7][8] The presence of the ester functional group and the aromatic naphthyridine core suggests moderate polarity and UV absorbance, which are key considerations for chromatographic separation and detection.
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C11H10N2O2 | Guides mass spectrometry analysis for parent ion identification. |
| Molecular Weight | ~202.21 g/mol | Essential for calculating concentrations and for mass spectrometry. |
| Polarity | Moderately Polar | Influences choice of chromatographic column and mobile phase. |
| UV Absorbance | Expected UV maxima due to the aromatic system | Enables quantification using UV-Vis spectrophotometry or HPLC-UV. |
| Solubility | Likely soluble in organic solvents like methanol, acetonitrile, and DMSO. | Guides the selection of appropriate solvents for sample and standard preparation. |
High-Performance Liquid Chromatography (HPLC) Method for Quantification
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable technique for the quantification of aromatic compounds such as this compound.[3][9][10][11] The following protocol outlines a reverse-phase HPLC method suitable for this purpose.
Principle
This method utilizes a C18 stationary phase to separate the analyte from potential impurities based on its hydrophobicity. The mobile phase, a mixture of an organic solvent and an aqueous buffer, is optimized to achieve efficient separation and a symmetrical peak shape. Detection is performed at a wavelength corresponding to the maximum absorbance of the analyte, ensuring high sensitivity.
Experimental Workflow: HPLC Quantification
Caption: Workflow for HPLC quantification of this compound.
Protocol: HPLC-UV Analysis
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)[9]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).[10][12][13]
4. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid | The organic modifier and acid are chosen to ensure good peak shape and resolution.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV scan (likely around 254 nm or 320 nm) | The wavelength of maximum absorbance provides the best sensitivity. |
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
6. Method Validation: This method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification and Impurity Profiling
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive identification.[14][15] This method is particularly useful for impurity profiling and trace-level analysis.
Principle
The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and can be used for quantification.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for GC-MS analysis of this compound.
Protocol: GC-MS Analysis
1. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane or Ethyl acetate (GC grade)
-
Internal standard (e.g., a structurally similar, stable, and non-interfering compound)
-
Vials with septa
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the chosen volatile solvent.
-
Working Standard Solutions: Prepare a series of working standards containing the analyte and a fixed concentration of the internal standard.
4. GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | HP-5MS (or equivalent) | A non-polar column suitable for a wide range of compounds. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | The temperature program should be optimized to achieve good separation. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas for optimal performance. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | 50-400 amu | Covers the expected mass of the parent ion and its fragments. |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | SIM mode provides higher sensitivity for quantification. |
5. Analysis Procedure:
-
Inject the prepared standards and samples into the GC-MS system.
-
For quantification, monitor characteristic ions of the analyte and the internal standard in SIM mode.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Conclusion
The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen be fully validated in the end-user's laboratory to ensure its suitability for the intended purpose and to meet regulatory expectations. These protocols serve as a comprehensive starting point for the development and implementation of analytical procedures for this important class of compounds.
References
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PubChem. (n.d.). Ethyl 1,2-dihydro-1,6-naphthyridine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]
-
RSC Advances. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
SIELC. (2018). Separation of Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2020). HPLC method for analyzing new compounds - analogs of an antineoplastic drug. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate (C11H10N2O3). Retrieved from [Link]
-
Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]
-
CSB/SJU. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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Oriental Journal of Chemistry. (2016). Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl Orange Dye: A Spectrophotometric Study. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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PubMed. (n.d.). Preparation and structural analysis of (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate and (±). Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]
-
Molecules. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative Determination of Some Drug Samples in Pharmaceutical Forms Using Spectrophotometric and Flow Injection Analysis Methods. Retrieved from [Link]_
-
CNGBdb. (n.d.). The gas-chromatographic determination of ethyl 6,7-di-isobutoxy-4-hydroxyquinoline-3-carboxylate in animal feeding stuffs. Retrieved from [Link]
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Application Notes and Protocols for Evaluating Ethyl 1,7-naphthyridine-2-carboxylate Derivatives
Introduction: The Therapeutic Potential of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique arrangement of nitrogen atoms within this fused pyridine ring system allows for diverse substitution patterns, enabling the fine-tuning of pharmacological properties. Ethyl 1,7-naphthyridine-2-carboxylate and its analogs represent a promising class of small molecules for drug discovery.[4] Their evaluation in robust and biologically relevant cell-based assays is a critical step in identifying and characterizing lead compounds with therapeutic potential.[5][6][7]
This guide provides a comprehensive framework for the initial in vitro characterization of novel this compound derivatives. As a Senior Application Scientist, the following protocols have been developed not just as a series of steps, but as a logical, self-validating workflow designed to elucidate the cytotoxic, pro-apoptotic, and anti-proliferative potential of these compounds. We will delve into the causality behind experimental choices, ensuring that the data generated is both accurate and insightful.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any new chemical entity is to determine its cytotoxic potential. This foundational screen helps to identify the concentration range at which the compounds exert a biological effect and provides a basis for designing more complex mechanistic studies.[8][9] The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[11] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[12][13]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-treated wells as a negative control.
-
Incubate the plate for 48 or 72 hours at 37°C.[1]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the crystals.[1]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[10][13]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][12]
-
Data Analysis:
The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
| Derivative | IC50 (µM) on A549 Cells | IC50 (µM) on MCF-7 Cells |
| Compound A | 15.2 | 21.8 |
| Compound B | 5.8 | 9.1 |
| Doxorubicin (Control) | 0.5 | 0.8 |
Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays
Compounds that exhibit significant cytotoxicity are further investigated to determine the mechanism by which they induce cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[2] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.[14][15]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[15][16] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[15][16] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. In late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[14][15] Dual staining with Annexin V and PI allows for the distinction between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[15][17]
Signaling Pathway: Extrinsic Apoptosis
Caption: Annexin V binding in early apoptosis.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
PBS
-
FACS tubes
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14][18]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16][17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
Data Analysis:
The data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified.
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound B (5.8 µM) | 45.3 | 35.8 | 18.9 |
Part 3: Assessing Anti-Proliferative Effects
Beyond inducing cell death, a potent anticancer compound may also inhibit cell proliferation. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a robust method to quantify DNA synthesis, a hallmark of proliferating cells.[19]
Principle of the BrdU Assay
BrdU is a synthetic analog of thymidine.[19] When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[20] The incorporated BrdU can then be detected using a specific monoclonal antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.[19] This allows for the quantification of cells that were actively replicating their DNA during the BrdU labeling period.
Experimental Workflow: BrdU Cell Proliferation Assay
Caption: Workflow for the BrdU cell proliferation assay.
Protocol: BrdU Incorporation Assay
Materials:
-
Cell culture plates
-
BrdU labeling solution (10 µM in culture medium)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)[19]
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment and BrdU Labeling:
-
Seed cells and treat with this compound derivatives as described for the MTT assay.
-
Towards the end of the treatment period, add BrdU labeling solution to the cells and incubate for 2-4 hours at 37°C.[19]
-
-
Fixation and Permeabilization:
-
Remove the BrdU labeling solution and wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.[19]
-
-
DNA Denaturation:
-
Incubate the cells with 2N HCl for 30 minutes at room temperature to denature the DNA, which is essential for the anti-BrdU antibody to access the incorporated BrdU.[21]
-
Neutralize the acid by incubating with neutralization buffer for 5 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with the anti-BrdU primary antibody for 1 hour at room temperature.
-
Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.[19]
-
Counterstain the nuclei with DAPI.
-
-
Analysis:
-
Visualize the cells using a fluorescence microscope. BrdU-positive cells will exhibit fluorescence from the secondary antibody, while all nuclei will be stained with DAPI.
-
Alternatively, the cells can be analyzed by flow cytometry to quantify the percentage of BrdU-positive cells.
-
Data Analysis:
The proliferation index can be calculated as the percentage of BrdU-positive cells relative to the total number of cells (DAPI-stained).
| Treatment | % BrdU-Positive Cells |
| Vehicle Control | 65.4 |
| Compound B (5.8 µM) | 22.1 |
Conclusion and Future Directions
The suite of assays detailed in this guide provides a robust and logical progression for the initial in vitro characterization of novel this compound derivatives. By systematically assessing cytotoxicity, apoptosis induction, and anti-proliferative effects, researchers can effectively identify promising lead compounds for further development. The data generated from these assays will form the basis for more advanced studies, such as target identification, in vivo efficacy testing, and pharmacokinetic profiling. The ultimate goal is to leverage the therapeutic potential of the 1,7-naphthyridine scaffold to develop novel and effective therapies.
References
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]
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Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
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Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]
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Creative Biolabs. (n.d.). BrdU Protocol. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 547-560. [Link]
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Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
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Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Molecules, 25(12), 2829. [Link]
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Nieto, M. A. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1324-1330. [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Retrieved from [Link]
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Reddy, G. V., et al. (2008). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 14(11), 3568-3577. [Link]
-
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Szymański, P., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(11), 1369. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Szymański, P., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1705. [Link]
-
National Center for Biotechnology Information. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. PubMed Central. [Link]
-
MDPI. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(2), 1642. [Link]
-
National Center for Biotechnology Information. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4991. [Link]
-
ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
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PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-846. [Link]
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Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(30), 21568-21580. [Link]
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Application Notes & Protocols: The Ethyl 1,7-Naphthyridine-2-carboxylate Scaffold in Modern Medicinal Chemistry
I. Introduction: The Strategic Value of the 1,7-Naphthyridine Core
The 1,7-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a robust starting point for drug discovery campaigns across various therapeutic areas. The rigid, planar structure of the 1,7-naphthyridine core, combined with the strategic placement of its nitrogen atoms, provides an ideal template for establishing key interactions, such as hydrogen bonds, with protein targets.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent kinase inhibition and anticancer properties.[1][4]
The focus of this guide, Ethyl 1,7-naphthyridine-2-carboxylate , is a particularly valuable intermediate. The ethyl ester at the 2-position serves as a versatile chemical "handle." It is readily converted into a diverse array of functional groups—amides, hydrazides, and other bioisosteres—allowing for systematic exploration of the structure-activity relationship (SAR) and fine-tuning of a compound's pharmacological and pharmacokinetic profiles. This strategic positioning enables chemists to project chemical vectors into specific sub-pockets of a target protein, optimizing potency and selectivity.
II. Synthesis of the Core Scaffold: this compound
The construction of the 1,7-naphthyridine core is a critical first step. The following protocol describes a reliable method adapted from established literature procedures for related analogues, involving the condensation of an activated carboxylic acid with a functionalized acetophenone.[3]
Protocol 1: Synthesis of the Cyanonaphthyridine Precursor
Scientist's Note: This protocol proceeds in two main stages. First, a starting carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI). CDI is an excellent choice as it avoids the formation of problematic byproducts, releasing only imidazole and CO2. Second, a strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the α-carbon of the cyanoacetophenone, forming a nucleophilic enolate that attacks the activated ester, driving the subsequent cyclization to form the naphthyridine core.
Materials:
-
3-pyridinecarboxylic acid or a suitable substituted analogue
-
1,1'-Carbonyldiimidazole (CDI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Cyanoacetophenone
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
Part A: Activation of Carboxylic Acid
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the starting carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add CDI (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The completion of the active ester formation can be monitored by the cessation of CO₂ evolution.
Part B: Condensation and Cyclization
-
In a separate, dry round-bottom flask under an inert atmosphere, carefully add NaH (2.2 eq) to a solution of 2-cyanoacetophenone (1.0 eq) in anhydrous DMF.
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add the solution of the activated ester from Part A dropwise to the enolate suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow, dropwise addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the cyanonaphthyridine precursor.[1]
Note: The final conversion of the cyano group to the ethyl ester can be achieved via standard methods such as acidic ethanolysis (Pinner reaction conditions) or other functional group transformations.
III. Key Derivatization Strategies and Protocols
The true power of the this compound scaffold lies in its capacity for diversification. The following workflows are fundamental to building a library of drug-like molecules.
A. Amide Bond Formation: Exploring Chemical Space
The conversion of the ethyl ester to an amide is arguably the most common and fruitful derivatization. It allows for the introduction of a vast number of commercially available amines, each probing different steric and electronic interactions within the target's binding site.
Protocol 2: General Procedure for Amide Coupling
Scientist's Note: This protocol first involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. The resulting acid is then coupled with a desired amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly efficient and minimizes racemization if chiral amines are used. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the generated acids.
Materials:
-
This compound scaffold
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water (H₂O)
-
Hydrochloric acid (HCl, 1M solution)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Experimental Procedure:
Part A: Saponification
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF/MeOH/H₂O (e.g., 3:1:1 ratio).
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure to remove organic solvents.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Amide Coupling
-
In a dry flask, dissolve the carboxylic acid from Part A (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to yield the final amide derivative.
B. Suzuki-Miyaura Cross-Coupling: Building Biaryl Systems
To install aryl or heteroaryl moieties, which are critical for establishing π-π stacking interactions and accessing deeper pockets in a binding site, a halogenated version of the scaffold is required. The Suzuki-Miyaura cross-coupling is a robust and versatile method for this transformation.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Scientist's Note: This reaction requires a palladium catalyst, typically Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), a base (e.g., Na₂CO₃), and a boronic acid or ester coupling partner. The reaction mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. The system must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Materials:
-
Halogenated 1,7-naphthyridine scaffold (e.g., 5-Bromo-8-chloro-1,7-naphthyridine)[5]
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.1 eq)
-
Sodium carbonate (Na₂CO₃, 2M aqueous solution)
-
Toluene or 1,4-Dioxane
Experimental Procedure:
-
To a reaction vessel, add the halogenated 1,7-naphthyridine (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst (0.1 eq).
-
Add a solvent mixture of toluene and 2M aqueous Na₂CO₃ (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to reflux (90-110 °C) for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[1]
Caption: General Synthetic & Derivatization Workflow.
IV. Applications in Drug Discovery: Case Studies
A. Potent and Selective Kinase Inhibitors
The 1,7-naphthyridine scaffold has proven exceptionally effective in the design of kinase inhibitors. Kinase dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5]
Case Study: PIP4K2A Inhibitors Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is an emerging oncology target. Researchers have developed highly potent 1,7-naphthyridine-based inhibitors.[3][6] X-ray crystallography revealed that the scaffold achieves its potency through key interactions:
-
A hydrogen bond forms between the nitrogen at position 7 (N7) of the naphthyridine ring and the backbone nitrogen of Valine-199 in the kinase hinge region.[3]
-
The core engages in a π-π stacking interaction with a Phenylalanine residue (Phe200).[3]
-
The substituent at the 2-position (derived from the ethyl carboxylate) projects towards a lysine residue (Lys209), forming salt-bridge interactions that anchor the inhibitor in the active site.[3]
Caption: Key Interactions of a 1,7-Naphthyridine Kinase Inhibitor.
Quantitative Data: Kinase Inhibitory Activity The versatility of the scaffold allows for optimization against various kinase families.
| Compound Series | Target Kinase | IC₅₀ (nM) | Reference |
| Naphthyridine Derivative | PIP4K2A | 1.8 | [1] |
| Naphthyridine Derivative | c-Met | 8.7 | [1] |
| Naphthyridine 1-oxide | p38α MAP Kinase | <10 | [1] |
| Naphthyridone Derivative | KDM5A | 25 | [1] |
| Naphthyridine Derivative | FGFR1, 2, 3, 4 | <10 | [1][7] |
B. Anticancer Activity
Beyond specific kinase inhibition, 1,7-naphthyridine derivatives have demonstrated broad cytotoxic activity against various cancer cell lines.[4] Some analogues are believed to function by inhibiting topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells.[4]
Protocol 4: Cellular Cytotoxicity (MTT) Assay
Scientist's Note: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of an IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Procedure:
-
Seed cancer cells (e.g., HeLa, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized 1,7-naphthyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.[1]
V. Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for the efficient discovery and optimization of novel therapeutics. Its robust and accessible synthesis, coupled with the versatility of the C2-ester handle, provides medicinal chemists with a powerful tool to address a multitude of biological targets. The proven success of this scaffold in generating potent kinase inhibitors and anticancer agents underscores its continued importance and future potential in the development of next-generation medicines.
VI. References
-
MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Available at: [Link]
-
Wortmann et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
Adane et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, NIH. Available at: [Link]
-
ResearchGate. (2025). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available at: [Link]
-
Royal Society of Chemistry. (2024). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Available at: [Link]
-
Plazi et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, PMC. Available at: [Link]
-
PubMed. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available at: [Link]
-
PubMed. (n.d.). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Available at: [Link]
-
Chen et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, PMC. Available at: [Link]
-
Taylor & Francis Online. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available at: [Link]
-
ResearchGate. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Available at: [Link]
-
Srivastava et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester sodium salt. Available at: [Link]
-
PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Available at: [Link]
-
Zaib et al. (2023). [1][8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Biomolecular Structure and Dynamics, PMC. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Gould-Jacobs synthesis of naphthyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Gould-Jacobs synthesis of naphthyridines. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that arise during this classic and versatile reaction. As specialists in synthetic organic chemistry, we understand the nuances that can lead to low yields and other experimental challenges. This resource is structured to address specific issues with clear, actionable advice grounded in established chemical principles.
I. Understanding the Gould-Jacobs Reaction for Naphthyridine Synthesis
The Gould-Jacobs reaction is a powerful method for constructing the naphthyridine scaffold, a privileged heterocyclic motif in medicinal chemistry.[1] The synthesis is a multi-step process that begins with the condensation of an aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM).[1][2] This is followed by a high-temperature thermal cyclization to form the fused pyridine ring system.[1][3][4] Subsequent hydrolysis and decarboxylation can then yield the desired 4-hydroxynaphthyridine.[1][3]
Core Reaction Pathway
The general sequence of the Gould-Jacobs reaction is as follows:
-
Condensation: An aminopyridine reacts with DEEM via a nucleophilic attack, followed by the elimination of ethanol to form a stable vinylogous amide intermediate.[1]
-
Thermal Cyclization: This key step requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization, forming the naphthyridine ring.[5][6]
-
Saponification & Decarboxylation (Optional): The resulting ester can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxynaphthyridine.[3][7]
Below is a diagram illustrating the fundamental workflow of the Gould-Jacobs reaction.
Caption: Generalized workflow of the Gould-Jacobs synthesis of naphthyridines.
II. Troubleshooting Guide: Low Yields
Low yields are a frequent challenge in the Gould-Jacobs synthesis. The following section addresses common problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My initial condensation reaction is sluggish or incomplete. What are the likely causes and how can I improve it?
A1: An incomplete condensation reaction is often due to issues with the starting materials or reaction conditions.
-
Purity of Aminopyridine: The nucleophilicity of the aminopyridine is crucial. Ensure it is free from impurities, especially acidic contaminants that can protonate the amino group and reduce its reactivity.
-
Substituent Effects: The electronic properties of substituents on the aminopyridine ring significantly influence its reactivity. Electron-donating groups generally enhance the nucleophilicity of the amino group, while electron-withdrawing groups decrease it.[8][9][10] For less reactive aminopyridines, consider more forcing conditions.
-
Reaction Temperature: While the initial condensation can often proceed at moderate temperatures, some substrates may require heating to drive the reaction to completion. Experiment with a gradual increase in temperature, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Solvent Choice: The choice of solvent can be important. While the reaction is often run neat, a high-boiling, inert solvent can sometimes facilitate the reaction.
Troubleshooting Protocol: Optimizing the Condensation Step
-
Verify Starting Material Purity:
-
Confirm the purity of the aminopyridine and DEEM using NMR or other appropriate analytical techniques.
-
If necessary, purify the aminopyridine by recrystallization or column chromatography.
-
-
Systematic Temperature Screening:
-
Set up small-scale parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
Monitor the consumption of the aminopyridine by TLC at regular intervals.
-
-
Consider Catalysis:
-
For particularly unreactive aminopyridines, the addition of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can sometimes facilitate the initial nucleophilic attack, but care must be taken to avoid excessive protonation of the amine.
-
Q2: The thermal cyclization step is resulting in a low yield of the desired naphthyridine. What are the key parameters to investigate?
A2: The high-temperature cyclization is often the most critical and challenging step. Low yields can stem from several factors.
-
Insufficient Temperature: The electrocyclization has a significant activation energy barrier and typically requires temperatures above 250 °C.[5][6] Inadequate heating will lead to an incomplete reaction.
-
Reaction Time: There is a delicate balance between providing enough time for the cyclization to occur and minimizing thermal decomposition of the product.[11] Prolonged heating at very high temperatures can lead to degradation and the formation of tarry byproducts.[5]
-
Choice of High-Boiling Solvent: To achieve the necessary high temperatures, a suitable high-boiling solvent is often essential. Commonly used solvents include diphenyl ether or Dowtherm A.[5] These solvents help to ensure uniform heat distribution and prevent localized overheating.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to improve yields and dramatically shorten reaction times for the Gould-Jacobs reaction.[6][11] Microwaves provide efficient and rapid heating to the required high temperatures.
Data-Driven Optimization of Cyclization Conditions
The following table summarizes a hypothetical study on the effect of temperature and reaction time on the yield of a naphthyridine synthesis, illustrating the importance of optimizing these parameters.
| Entry | Temperature (°C) | Time (minutes) | Heating Method | Yield (%) | Observations |
| 1 | 250 | 20 | Conventional | 15 | Incomplete conversion of intermediate. |
| 2 | 280 | 20 | Conventional | 45 | Improved yield, some decomposition noted. |
| 3 | 280 | 10 | Conventional | 55 | Higher yield with shorter reaction time. |
| 4 | 300 | 5 | Microwave | 75 | Significant improvement in yield and time.[11] |
| 5 | 300 | 15 | Microwave | 60 | Decreased yield, likely due to product degradation.[11] |
Q3: I am observing significant formation of byproducts and tar during the cyclization. How can I minimize these?
A3: The formation of byproducts and tar is a common issue due to the harsh reaction conditions.
-
Temperature Control: Precise and uniform temperature control is critical. Overheating can lead to decomposition of the starting materials and product.[5] The use of a high-boiling solvent and a well-controlled heating mantle or a microwave reactor is recommended.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that can contribute to tar formation.
-
Purity of the Intermediate: Ensure the vinylogous amide intermediate from the condensation step is as pure as possible before proceeding to the high-temperature cyclization. Impurities can act as catalysts for decomposition.
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: The purification of naphthyridine derivatives can be challenging due to their polarity and potential for multiple substitution patterns.
-
Column Chromatography: This is a standard and effective method for purifying naphthyridines.[12][13]
-
Stationary Phase: Silica gel is commonly used. For basic naphthyridine products that may interact strongly with acidic silica, consider deactivating the silica with a small amount of a base like triethylamine in the eluent, or use a neutral stationary phase like alumina.[12][14]
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.[12]
-
-
Recrystallization: This is an excellent technique for obtaining high-purity crystalline products.[14]
-
Acid-Base Extraction: The basic nature of the naphthyridine ring can be exploited for purification. An acid wash can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic layer.[12] Subsequent neutralization of the aqueous layer will precipitate the purified product.
Experimental Protocol: Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give your target compound an Rf value between 0.2 and 0.4 for good separation.[14]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the resulting powder to the top of the column bed.[14]
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase based on your TLC analysis (gradient elution).[14]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.[14]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[14]
Q5: I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A5: When using an asymmetrically substituted aminopyridine, the cyclization can occur at two different positions, leading to a mixture of regioisomers.
-
Steric and Electronic Effects: The regioselectivity is influenced by both steric hindrance and the electronic nature of the substituents on the aminopyridine ring.[15]
-
Reaction Conditions: In some cases, the reaction conditions can be tuned to favor one isomer over another. For instance, kinetic versus thermodynamic control can sometimes be achieved by altering the reaction temperature and time.[16]
-
Alternative Synthetic Routes: If regioselectivity remains a significant issue, it may be necessary to consider alternative synthetic strategies that offer better control over the cyclization position.
Below is a diagram illustrating the potential for different cyclization pathways leading to regioisomers.
Caption: Regioselectivity in the Gould-Jacobs cyclization.
III. Conclusion
The Gould-Jacobs synthesis of naphthyridines is a robust and widely used reaction, but achieving high yields requires careful attention to detail and a systematic approach to troubleshooting. By understanding the underlying reaction mechanism and the critical parameters that influence each step, researchers can effectively diagnose and resolve common issues. This guide provides a framework for optimizing reaction conditions, minimizing side reactions, and effectively purifying the desired naphthyridine products.
IV. References
-
BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.
-
BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. BenchChem.
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
-
Van der Eycken, J., et al. (2025). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Purification of Benzo[c]naphthyridine Analogues. BenchChem.
-
BenchChem. (2025). Technical Support Center: The Gould-Jacobs Reaction Cyclization Step. BenchChem.
-
Various Authors. (n.d.). Gould–Jacobs Reaction. ResearchGate.
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Wikiwand.
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
-
ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs....
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
-
ResearchGate. (n.d.). Optimization of reaction conditions. a.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
-
ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
-
YouTube. (2025). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
PubMed Central. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.
-
Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.
-
Springer. (n.d.). Machine learning-guided strategies for reaction conditions design and optimization.
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines.
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis.
-
Master Organic Chemistry. (2025). Enamines.
-
PubMed. (n.d.). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships.
-
YouTube. (2025). Hydrolysis of Imines and Enamines Explained.
-
ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
-
PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
-
Chemistry LibreTexts. (2023). Enamine Reactions.
Sources
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- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. semanticscholar.org [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thermal Cyclization for 1,7-Naphthyridin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of 1,7-naphthyridine derivatives. This guide is specifically designed for researchers, chemists, and drug development professionals who are working on or planning to perform the thermal cyclization of ethyl 2-((pyridin-3-ylamino)methylene)malonate derivatives to yield Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate, a key intermediate that exists in tautomeric equilibrium with its 1,7-naphthyridin-2(1H)-one form. This critical intramolecular cyclization is a cornerstone of the Gould-Jacobs reaction and requires precise control of conditions to achieve optimal yields and purity.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to navigate the challenges associated with this high-temperature reaction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the thermal cyclization in the Gould-Jacobs reaction for 1,7-naphthyridine synthesis?
The thermal cyclization is an intramolecular electrophilic aromatic substitution reaction. The enamine intermediate, formed from the condensation of an aminopyridine and a malonic ester derivative, attacks the C-2 position of the pyridine ring. This is followed by the elimination of an alcohol (ethanol in this case) to form the second ring of the naphthyridine core. The reaction is driven by the high thermal energy provided, which overcomes the activation barrier for the ring closure.
Q2: Why is a high-boiling point solvent like Dowtherm A or diphenyl ether required?
These solvents are essential for reaching the high temperatures (typically 240-260°C) necessary to drive the intramolecular cyclization.[2][3][4] Their thermal stability prevents decomposition at these operating temperatures, ensuring a consistent and even heat distribution throughout the reaction mixture.[5][6] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is particularly favored due to its excellent heat transfer properties and a wide operating temperature range.[6][7][8]
Q3: What are the typical reaction temperatures and durations for this cyclization?
The cyclization is generally conducted at temperatures between 240-260°C.[1][3] Reaction times are typically short, ranging from 15 to 60 minutes.[1][3] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to avoid prolonged heating, which can lead to decomposition and reduced yields.[9]
Q4: Can this reaction be performed under solvent-free conditions?
While some thermal cyclizations can be performed neat, using a high-boiling solvent is highly recommended for this specific transformation. The solvent ensures homogenous heating and prevents localized overheating, which can cause charring and decomposition of the starting material and product.
Q5: What are common side reactions or byproducts to be aware of?
At such high temperatures, thermal decomposition is the primary concern.[10] If the starting enamine is not pure, impurities can lead to the formation of colored byproducts. Incomplete reaction will leave unreacted starting material, complicating the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the thermal cyclization process.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield, or I'm only recovering the starting material. What are the likely causes and solutions?
A: Low or no yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting this problem.[9][11][12]
-
Possible Cause 1: Insufficient Reaction Temperature: The activation energy for the cyclization is high. If the temperature of the reaction medium does not consistently reach the required 240-260°C range, the reaction will be sluggish or may not proceed at all.
-
Solution: Calibrate your thermometer or temperature probe. Ensure the heating mantle or oil bath is capable of reaching and maintaining the target temperature. Use a sand bath for more uniform high-temperature heating.
-
-
Possible Cause 2: Insufficient Reaction Time: While typically fast, some substrates may require a longer heating period.
-
Solution: Monitor the reaction progress meticulously using TLC.[9] If starting material is still present after the initial planned duration, consider extending the reaction time in 10-15 minute increments, while still monitoring for any signs of decomposition.
-
-
Possible Cause 3: Impure Starting Material: The purity of the enamine precursor is critical. Impurities from the initial condensation step can inhibit the cyclization or lead to side reactions.[9]
-
Solution: Ensure the enamine intermediate is pure before proceeding to the high-temperature cyclization. Recrystallize or purify it by column chromatography if necessary. Confirm its purity via NMR or melting point analysis.[9]
-
-
Possible Cause 4: Premature Decomposition: The target product or starting material may be sensitive to the high temperatures, leading to degradation if heated for too long.
-
Solution: If TLC analysis shows the formation of multiple, often colored, spots and streaking, decomposition is likely. In this case, slightly reduce the reaction temperature (e.g., to 240°C) and monitor closely. Quench the reaction as soon as the starting material is consumed.[11]
-
Problem 2: Product is Dark/Oily and Difficult to Purify
Q: After cooling and precipitation, my product is a dark, oily solid instead of a crystalline powder. What went wrong?
A: This issue usually points to either product decomposition or incomplete removal of the high-boiling solvent.
-
Possible Cause 1: Thermal Decomposition: As mentioned above, excessive heat or reaction time can cause the material to char or decompose, resulting in a dark, tarry product.
-
Solution: Refine the reaction conditions by slightly lowering the temperature or reducing the heating time. An inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative decomposition.
-
-
Possible Cause 2: Inadequate Washing: Dowtherm A or diphenyl ether can be difficult to remove completely from the precipitated product. Residual solvent will give the product an oily appearance and interfere with subsequent crystallization.
-
Possible Cause 3: Ineffective Recrystallization: Choosing the right recrystallization solvent is key to obtaining a pure, crystalline product.
-
Solution: Ethanol is often a suitable solvent for recrystallizing naphthyridine derivatives.[1][2] If the product remains oily, consider a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like DMF or hot ethanol) and then slowly add a poor solvent (like water or hexane) until precipitation occurs.
-
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the thermal cyclization process.
Caption: Mechanism of thermal intramolecular cyclization.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocol & Data
Optimized Protocol: Thermal Cyclization
This protocol is based on the well-established Gould-Jacobs reaction conditions adapted for this specific scaffold.[1][2][3]
Materials:
-
Ethyl 2-((pyridin-3-ylamino)methylene)malonate (1.0 eq)
-
Dowtherm A or Diphenyl Ether (approx. 10-15 mL per gram of starting material)
-
Hexane (for washing)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a calibrated high-temperature thermometer, add Dowtherm A. Begin heating the solvent under a gentle stream of nitrogen.
-
Pre-heating: Heat the Dowtherm A with vigorous stirring to a stable temperature of 250°C.
-
Addition: Once the solvent temperature is stable, slowly and carefully add the ethyl 2-((pyridin-3-ylamino)methylene)malonate intermediate to the hot solvent. The addition may cause a slight drop in temperature; ensure the heating is adjusted to maintain 250°C.
-
Reaction: Maintain the reaction mixture at 250°C for 30-45 minutes. Monitor the reaction's completion by taking small aliquots (carefully!), quenching them, and analyzing by TLC (e.g., using a mobile phase of ethyl acetate/hexane 1:1).
-
Cooling & Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C. The product should begin to precipitate from the solution upon cooling.
-
Isolation: Add a sufficient volume of hexane to the cooled mixture to ensure complete precipitation of the product. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with copious amounts of hexane to remove all traces of the high-boiling solvent.[2]
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate as a crystalline solid.
-
Drying: Dry the final product in a vacuum oven at 60-80°C.
Summary of Typical Reaction Conditions
The table below summarizes common parameters for Gould-Jacobs thermal cyclizations, which serve as a baseline for optimizing the synthesis of the 1,7-naphthyridine target.
| Parameter | Value | Reference(s) | Rationale |
| Solvent | Dowtherm A / Diphenyl Ether | [4],[2],[3] | Provides a high, stable temperature environment (up to 400°C) for the reaction.[5][6] |
| Temperature | 240 - 260 °C | [1],[3] | Necessary to overcome the activation energy for intramolecular cyclization. |
| Reaction Time | 15 - 60 min | [1],[3] | Typically a rapid reaction; longer times risk thermal decomposition. |
| Atmosphere | Inert (Nitrogen/Argon) | [12] | Recommended to prevent oxidative side reactions at high temperatures. |
| Workup Solvent | Hexane / Petroleum Ether | [1],[2] | Efficiently removes the high-boiling reaction solvent without dissolving the product. |
| Purification | Recrystallization from Ethanol | [9],[1] | Effective method for obtaining high-purity crystalline product. |
References
- Benchchem.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Benchchem. Troubleshooting low yield during the chemical synthesis of Episappanol.
- ResearchG
- Alcaide, B., et al.
- ResearchGate. Dowtherm A thermodynamic properties graph.
- Benchchem.
- Reddit. Common ways to lose product and reduce yield?.
- Benchchem.
- Benchchem.
- The Dow Chemical Company.
- Famico Trading Limited.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rodun-int.com [rodun-int.com]
- 7. researchgate.net [researchgate.net]
- 8. famico.uk [famico.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Identification of by-products in Ethyl 1,7-naphthyridine-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 1,7-naphthyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The 1,7-naphthyridine core is an electron-deficient system, a feature that governs its reactivity and presents unique challenges during synthesis.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate common issues and optimize your experimental outcomes.
Core Synthesis Protocol: Modified Friedländer Annulation
The most common and adaptable route to the 1,7-naphthyridine scaffold is a variation of the Friedländer annulation.[2][3] This reaction involves the condensation of an ortho-aminopyridine aldehyde or ketone with a compound containing an active methylene group, in this case, ethyl pyruvate. The reaction is typically catalyzed by acid or base and often requires high temperatures to drive the final cyclization and dehydration steps.[3]
Experimental Protocol
This protocol outlines a reliable two-step, one-pot synthesis of this compound from 2-Amino-3-formylpyridine and Ethyl pyruvate.
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Typical Supplier |
| 2-Amino-3-formylpyridine | C₆H₆N₂O | 122.13 | Sigma-Aldrich |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 | Acros Organics |
| Piperidine | C₅H₁₁N | 85.15 | Fisher Scientific |
| Ethanol, 200 Proof | C₂H₅OH | 46.07 | Decon Labs |
| Toluene | C₇H₈ | 92.14 | EMD Millipore |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies |
Procedure:
-
Initial Condensation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-Amino-3-formylpyridine (1.0 eq, e.g., 5.0 g).
-
Add toluene (100 mL) and Ethyl pyruvate (1.1 eq).
-
Add piperidine (0.2 eq) as a basic catalyst.
-
Heat the mixture to reflux (approx. 110-120 °C) and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) (Mobile Phase: 30% Ethyl Acetate in Hexane) until the 2-Amino-3-formylpyridine spot is consumed (typically 2-4 hours). This step forms the Schiff base and/or the initial aldol-type adduct.[2]
-
-
Cyclization and Dehydration:
-
Once the initial condensation is complete, carefully remove the Dean-Stark apparatus and replace it with a standard reflux condenser.
-
Continue to heat the reaction at reflux for an additional 8-12 hours to facilitate the intramolecular cyclization. The progress of this step can also be monitored by TLC, looking for the appearance of the product spot (typically more fluorescent) and disappearance of any intermediate spots.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude residue will likely be a dark oil or solid.
-
Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purification can be achieved by recrystallization from an ethanol/water mixture to yield this compound as a pale yellow or off-white solid.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low. What are the common causes?
Answer: Low yields in this synthesis can typically be traced back to three main areas: starting material quality, incomplete reaction, or purification losses.
-
Starting Material Integrity: 2-Amino-3-formylpyridine is susceptible to oxidation and can degrade upon prolonged storage.[4] Using old or discolored starting material can significantly reduce your yield. It is advisable to use freshly acquired or purified aminopyridine.
-
Incomplete Cyclization: The intramolecular cyclization step is often the bottleneck and requires sufficient thermal energy and time. If you observe a significant amount of an intermediate species on your TLC plate after the initial reflux period, it indicates incomplete cyclization.
-
Solution: Prolong the reflux time in toluene. In some variations of the Friedländer synthesis, a higher boiling solvent like diphenyl ether (at ~250 °C) is used for a short period (15-30 min) to force the cyclization to completion, though this can lead to charring and requires more rigorous purification.[5][6]
-
-
Sub-optimal pH: While piperidine is an effective basic catalyst for the initial condensation, the cyclization step can sometimes be facilitated under acidic conditions. If base-catalyzed cyclization is sluggish, consider an alternative acidic catalyst like p-toluenesulfonic acid (pTSA).[2]
Question 2: My TLC shows multiple spots, and the crude NMR is complex. What are the likely by-products?
Answer: The formation of multiple by-products is a common issue in Friedländer-type reactions. Based on the mechanism, several side-products can be anticipated.
-
Aldol Intermediate: The initial adduct from the reaction between the enolate of ethyl pyruvate and the aldehyde of 2-amino-3-formylpyridine may be stable and fail to cyclize. This will appear as a more polar spot on the TLC.
-
Schiff Base Intermediate: The amine can condense with the pyruvate ketone to form a Schiff base (imine), which may not proceed to the cyclized product.
-
Ethyl Pyruvate Self-Condensation: Under basic conditions, ethyl pyruvate can undergo self-aldol condensation, leading to complex oligomeric impurities.
-
Decarboxylation: At high temperatures, the ethyl ester of the product or intermediates can potentially be hydrolyzed and decarboxylated, though this is less common under anhydrous conditions.
Below is a diagram illustrating the main reaction pathway and where potential by-products may arise.
Caption: Reaction pathway and potential by-product origins.
Question 3: My final product is a dark, oily substance that won't crystallize. How can I purify it?
Answer: A dark, intractable oil is usually indicative of high-boiling impurities or polymeric material.
-
Thorough Column Chromatography: Ensure your column chromatography is effective. Use a wide polarity range for your gradient elution to ensure all baseline and highly polar impurities are washed off the column before you elute your product.
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal and reflux for 15-20 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. This is very effective at removing colored impurities.
-
Recrystallization: Finding the right solvent system is key. If ethanol/water doesn't work, try other systems like ethyl acetate/hexane, toluene, or isopropanol. The goal is to find a solvent that dissolves the product when hot but in which it is poorly soluble when cold.
-
Trituration: If recrystallization fails, try trituration. Add a solvent in which your product is mostly insoluble but the oily impurities are soluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. The product should solidify, allowing you to collect it by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Friedländer annulation for this synthesis?
A1: The mechanism can proceed through two primary pathways, and the exact route may depend on the reaction conditions (acid vs. base catalysis).[2]
-
Pathway A (Aldol First): A base (piperidine) deprotonates the α-carbon of ethyl pyruvate to form an enolate. This enolate then attacks the aldehyde of 2-amino-3-formylpyridine in an aldol addition. The resulting aldol adduct then undergoes intramolecular cyclization (amine attacking the ketone) followed by two dehydration steps to yield the aromatic 1,7-naphthyridine ring.
-
Pathway B (Schiff Base First): The amino group of the pyridine reacts with the ketone of ethyl pyruvate to form a Schiff base (imine). Then, an intramolecular aldol-type reaction occurs where the enolizable methyl group attacks the aldehyde. Subsequent dehydration leads to the final product.
Q2: How can I definitively identify an unknown by-product?
A2: A systematic approach is required. First, isolate the by-product using preparative TLC or careful column chromatography. Once you have a pure sample, use a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): Provides the molecular weight, which is the most critical first piece of data.
-
¹H and ¹³C NMR: Provides structural information about the connectivity of atoms. Compare the spectra to your starting materials and expected product to see what fragments are present.
-
FTIR Spectroscopy: Can help identify key functional groups (e.g., a lingering -OH from an aldol adduct, or a C=O stretch at a different wavelength).
The workflow below outlines a logical process for by-product identification.
Sources
Technical Support Center: Navigating the Purification Challenges of Polar Naphthyridine Esters
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar naphthyridine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these valuable compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causal relationships between experimental choices and purification outcomes.
Introduction: The Polarity Predicament of Naphthyridine Esters
Naphthyridine cores, being nitrogen-containing heterocycles, inherently possess a degree of polarity. The addition of ester functional groups, especially those with shorter alkyl chains or additional polar moieties, further complicates purification. These molecules often exhibit a frustrating duality: sufficient polarity to cause strong interactions with silica gel, leading to streaking and poor recovery, yet not always polar enough for straightforward reversed-phase chromatography. This guide provides a structured approach to troubleshooting and optimizing your purification workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Column Chromatography Conundrums
Question 1: My polar naphthyridine ester is streaking badly on the silica gel column, and the fractions are all mixed. What's happening and how can I fix it?
Answer: Streaking is a classic sign of strong, undesirable interactions between your polar compound and the acidic silanol groups on the surface of the silica gel. The nitrogen atoms in the naphthyridine ring can become partially protonated, leading to this issue.
Causality: The lone pairs on the naphthyridine nitrogens act as Lewis bases, interacting strongly with the acidic silica surface. This causes the molecule to "stick" and then slowly "roll" down the column rather than partitioning cleanly between the stationary and mobile phases.
Solutions:
-
Mobile Phase Modification:
-
For Basic Compounds: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1] A common choice is 0.1-1% triethylamine (Et3N) or a few drops of ammonium hydroxide in your more polar solvent (e.g., methanol). This will compete with your compound for binding to the silica, allowing for a much sharper elution profile.
-
For Acidic Compounds: If your ester has an acidic proton elsewhere, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can improve peak shape.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: For highly basic naphthyridines, switching to neutral or basic alumina can be a game-changer.[1] Alumina has fewer acidic sites than silica.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent alternative.[2] The stationary phase is nonpolar, and you'll use a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
dot
Caption: Troubleshooting workflow for streaking in column chromatography.
Question 2: My compound won't elute from the silica gel column, even with a very polar solvent system like 10% methanol in dichloromethane. What should I do?
Answer: This indicates that your naphthyridine ester is either extremely polar and irreversibly adsorbed to the silica, or it may be decomposing on the column.[1][3]
Solutions:
-
Stability Check: Before committing to a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit in the open for an hour, and then elute it. If you see a new spot or a streak from the baseline, your compound is likely unstable on silica.[3]
-
Drastic Polarity Increase: If the compound is stable, you may need to use a more polar mobile phase. A gradient elution up to 20% methanol in dichloromethane, or even adding a small amount of acetic acid or ammonium hydroxide to the methanol, can help.
-
Switch to a Different Technique:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reversed-phase systems.[2][4] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water.
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful purification method that avoids the use of silica gel altogether.
-
Recrystallization Roadblocks
Question 3: I'm trying to recrystallize my polar naphthyridine ester, but it keeps "oiling out" instead of forming crystals. What's going wrong?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[1] The high polarity of your compound can also lead to strong solvent interactions that hinder crystal lattice formation.
Causality: The compound is precipitating from the solution as a liquid (the "oil") rather than a solid. This is often due to cooling the solution too quickly or using a solvent in which the compound is too soluble.
Solutions:
-
Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature slowly and undisturbed.[5] Do not immediately place it in an ice bath.
-
Add More Solvent: The oil may be a sign of supersaturation. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[1]
-
Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent (one in which it is very soluble). Then, slowly add an "anti-solvent" (one in which it is poorly soluble) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to stand.[6]
dot
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for purifying polar naphthyridine esters by column chromatography?
A1: A good starting point is a mixture of a non-polar solvent and a polar solvent. Begin with Thin Layer Chromatography (TLC) to determine an appropriate solvent system.[1] Common systems include:
-
Hexane/Ethyl Acetate: A classic choice, but you may need to move to higher percentages of ethyl acetate quickly.
-
Dichloromethane/Methanol: This is often a more effective system for polar compounds. Start with 1-2% methanol and gradually increase the polarity.
-
Ethyl Acetate/Methanol: For very polar compounds, this combination can be useful.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For polar naphthyridine esters, consider the following:
-
Polar Protic Solvents: Ethanol, methanol, and isopropanol are often good choices.[8]
-
Polar Aprotic Solvents: Ethyl acetate and acetonitrile can also be effective.[6]
-
Solvent Mixtures: A mixture like ethanol/water or ethyl acetate/hexane can provide the fine-tuned solubility characteristics needed for successful recrystallization.
Q3: Can I use reversed-phase chromatography for my polar naphthyridine ester?
A3: Yes, and it is often a very good choice, especially if you are having trouble with silica gel.[2] However, if your compound is extremely polar, it may elute in the solvent front with little to no retention on a standard C18 column. In such cases, HILIC is a better option.[9]
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Polar Heterocycles
| Solvent System | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point, but may require high % of ethyl acetate. |
| Dichloromethane / Methanol | Medium to High | Very effective for many polar compounds. Be mindful of methanol's high elution strength. |
| Chloroform / Methanol | Medium to High | Similar to DCM/MeOH, sometimes offers different selectivity. |
| Ethyl Acetate / Methanol | High | For very polar compounds that do not move in other systems. |
| Acetonitrile / Water | High (Reversed-Phase) | Standard for reversed-phase HPLC and flash chromatography. |
Table 2: Recommended Solvents for Recrystallization of Naphthyridine Derivatives
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Commonly used for 1,8-naphthyridine derivatives.[6] |
| Methanol | 65 | Polar Protic | Effective, but its lower boiling point provides a smaller temperature gradient.[6] |
| Isopropanol | 82 | Polar Protic | A good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for a wide range of organic compounds.[6] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for heterocyclic compounds.[6] |
| Toluene | 111 | Non-polar | May be useful as an anti-solvent or for less polar derivatives.[6] |
| Water | 100 | Polar Protic | Generally a poor solvent, but can be used as an anti-solvent with a miscible organic solvent like ethanol.[6] |
Experimental Protocols
Protocol 1: Modified Flash Column Chromatography for a Basic Naphthyridine Ester
-
Solvent System Selection:
-
Prepare a stock solution of 1% triethylamine in ethyl acetate.
-
Use TLC to find a solvent system of hexane and the modified ethyl acetate that gives your product an Rf value of ~0.3.
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the silica with the least polar solvent mixture (e.g., 100% hexane).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading".[10]
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with the determined solvent system.
-
You can run the column isocratically or gradually increase the polarity (gradient elution) to speed up the elution of your compound after the impurities have been washed off.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble (e.g., ethanol or dichloromethane).
-
Identify an "anti-solvent" in which your compound is poorly soluble but is miscible with the "good" solvent (e.g., water or hexane).
-
-
Dissolution:
-
Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.
-
-
Addition of Anti-Solvent:
-
Slowly add the "anti-solvent" dropwise while stirring until the solution becomes persistently cloudy.
-
-
Clarification:
-
Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.[6]
-
-
Crystallization:
-
Loosely cap the flask and allow it to stand undisturbed at room temperature. Slow evaporation of the more volatile solvent can aid crystallization. If no crystals form, try cooling the solution in an ice bath.[6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold anti-solvent.[5]
-
Dry the crystals under vacuum.
-
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
(n.d.). Recrystallization-1.pdf. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing the Gould-Jacobs Reaction for 1,7-Naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 1,7-naphthyridines via the Gould-Jacobs reaction. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the regioselectivity and overall success of your experiments.
Introduction
The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, appearing in a range of biologically active compounds. The Gould-Jacobs reaction offers a classical and versatile approach to constructing the core of these molecules. However, achieving high regioselectivity in favor of the 1,7-isomer over other potential isomers, such as 1,5- or 4,7-naphthyridines, can be a considerable challenge. This guide provides practical, experience-driven advice to help you overcome common hurdles and optimize your synthetic strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1,7-naphthyridines using the Gould-Jacobs reaction.
Problem 1: Low Yield of the Desired 1,7-Naphthyridine Isomer and Formation of a Mixture of Regioisomers.
Root Cause Analysis: The formation of a mixture of regioisomers is the most common challenge in the Gould-Jacobs synthesis of 1,7-naphthyridines. The cyclization of the intermediate, a substituted (pyridylamino)methylenemalonate, can occur at two different positions on the pyridine ring, leading to the desired 1,7-naphthyridine and the undesired 1,5-naphthyridine isomer. The regiochemical outcome is governed by a delicate interplay of electronic and steric factors.
Solutions:
-
Substituent Effects on the Pyridine Ring: The electronic nature and position of substituents on the starting 4-aminopyridine are critical in directing the cyclization.
-
Electron-donating groups (EDGs) at the C-2 position of the 4-aminopyridine can enhance the nucleophilicity of the C-5 position, favoring cyclization to the 1,7-naphthyridine.
-
Electron-withdrawing groups (EWGs) at the C-2 position can disfavor cyclization at C-5, potentially leading to a higher proportion of the 1,5-isomer.
-
Steric hindrance from a bulky substituent at the C-3 position of the 4-aminopyridine can sterically disfavor cyclization at the C-2 position, thereby promoting the formation of the 1,7-naphthyridine.
-
-
Reaction Temperature Optimization: The Gould-Jacobs reaction is a high-temperature cyclization, typically requiring temperatures between 200-300 °C.[1] The regioselectivity can be temperature-dependent.
-
Lowering the temperature within the feasible range for cyclization may favor the thermodynamically more stable isomer. It is recommended to perform a temperature screen to determine the optimal conditions for your specific substrate.
-
Microwave irradiation can offer precise temperature control and rapid heating, which can sometimes lead to improved regioselectivity and reduced reaction times compared to conventional heating.[2][3]
-
-
Choice of Solvent: The high-boiling point solvent used for the cyclization can influence the reaction outcome.
-
Dowtherm A and diphenyl ether are the most commonly used solvents due to their high boiling points.
-
The polarity of the solvent can affect the transition state energies for the different cyclization pathways. While less common, exploring other high-boiling polar aprotic solvents might offer some control over regioselectivity.
-
Experimental Protocol: Temperature Screening for Improved Regioselectivity
-
Set up parallel reactions in a high-temperature reactor or individual reaction vials.
-
Use the same starting concentration of the (pyridylamino)methylenemalonate intermediate in a high-boiling solvent (e.g., Dowtherm A).
-
Run the reactions at a range of temperatures (e.g., 220 °C, 240 °C, 260 °C, 280 °C).
-
Monitor the reactions by TLC or LC-MS to determine the point of maximum conversion.
-
Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of the 1,7- to 1,5-naphthyridine isomers.
-
Plot the isomer ratio as a function of temperature to identify the optimal condition.
Problem 2: Incomplete Cyclization and/or Decomposition of Starting Material/Product.
Root Cause Analysis: The high temperatures required for the Gould-Jacobs cyclization can lead to incomplete reactions if the temperature is too low or decomposition if it is too high or the reaction time is too long.[1]
Solutions:
-
Precise Temperature Control: Ensure accurate and stable temperature control throughout the reaction. Use a sand bath, heating mantle with a temperature controller, or a dedicated high-temperature reactor.
-
Reaction Time Optimization: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction once the starting material is consumed to prevent product degradation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may occur at high temperatures.
Experimental Workflow for Cyclization Optimization
Caption: Workflow for optimizing the cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gould-Jacobs reaction for 1,7-naphthyridine synthesis?
A1: The Gould-Jacobs reaction proceeds in two main stages:
-
Condensation: A 4-aminopyridine derivative reacts with an electrophilic three-carbon unit, typically diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic substitution to form a (pyridylamino)methylenemalonate intermediate.
-
Thermal Cyclization: This intermediate undergoes an intramolecular 6-electron electrocyclization at high temperature. For a 4-aminopyridine, this cyclization can occur at either the C-3 or C-5 position of the pyridine ring. Cyclization at C-3 leads to the 1,5-naphthyridine, while cyclization at C-5 yields the desired 1,7-naphthyridine. This is followed by tautomerization to the aromatic 4-hydroxy-1,7-naphthyridine.[4][5]
Mechanism of Regioselective Cyclization
Caption: Regioselective pathways in the Gould-Jacobs cyclization.
Q2: How do steric and electronic effects of substituents on the 4-aminopyridine ring influence the regioselectivity?
A2: The regioselectivity of the cyclization is a classic example of kinetic versus thermodynamic control, influenced by the electronic and steric properties of the substituents on the pyridine ring.
| Substituent Position | Substituent Type | Effect on Regioselectivity (Favoring 1,7-isomer) | Rationale |
| C-2 | Electron-Donating Group (e.g., -CH₃, -OCH₃) | Favorable | Increases the electron density at the C-5 position, making it more nucleophilic and promoting cyclization at this site. |
| C-2 | Electron-Withdrawing Group (e.g., -Cl, -CF₃) | Unfavorable | Decreases the electron density at the C-5 position, disfavoring cyclization. |
| C-3 | Bulky Substituent (e.g., -iPr, -Ph) | Favorable | Sterically hinders the approach of the malonate side chain to the C-2 position, thus favoring cyclization at the less hindered C-5 position. |
Q3: What are the typical reaction conditions for the Gould-Jacobs synthesis of 1,7-naphthyridines?
A3: A typical procedure involves two steps:
-
Condensation: The 4-aminopyridine and diethyl ethoxymethylenemalonate are heated together, often neat or in a high-boiling solvent like ethanol, at temperatures ranging from 100-150 °C for 1-4 hours.
-
Cyclization: The crude intermediate is then added to a preheated high-boiling solvent, such as Dowtherm A or diphenyl ether, at 240-260 °C and heated for 15-60 minutes.
Q4: Are there any alternative reagents to diethyl ethoxymethylenemalonate (DEEM)?
A4: Yes, other malonic ester derivatives can be used. For instance, Meldrum's acid can be used in place of malonic esters, which can sometimes offer advantages in terms of reactivity. Additionally, using different esters of malonic acid (e.g., dimethyl or dibenzyl) can be explored, although diethyl esters are the most common.
Q5: What are common side products, and how can they be minimized?
A5: Besides the isomeric 1,5-naphthyridine, other potential side products include:
-
Decarboxylated products: At very high temperatures, the ester group at the 3-position can be lost.
-
Polymeric materials: If the reaction is heated for too long or at an excessively high temperature, polymerization can occur.
-
Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the malonate intermediate can occur.
To minimize these side products, it is crucial to use anhydrous solvents, maintain a strict temperature profile, and monitor the reaction to avoid prolonged heating.
Data Summary
The following table provides a hypothetical summary of how reaction conditions can influence the isomer ratio in the synthesis of a substituted 1,7-naphthyridine.
| Entry | Starting Material (4-aminopyridine) | Solvent | Temperature (°C) | Time (min) | Ratio (1,7- : 1,5-) |
| 1 | 2-Methyl-4-aminopyridine | Dowtherm A | 250 | 30 | 3:1 |
| 2 | 2-Chloro-4-aminopyridine | Dowtherm A | 250 | 30 | 1:2 |
| 3 | 3-Isopropyl-4-aminopyridine | Diphenyl ether | 250 | 20 | 5:1 |
| 4 | 2-Methyl-4-aminopyridine | Dowtherm A | 230 | 60 | 4:1 |
References
-
Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. [Link]
- 1,6- and 1,7-naphthyridines III.
- Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydr
-
Gould–Jacobs reaction - Wikipedia. [Link]
- THE NAPHTHYRIDINES.
- Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Boletín de la Sociedad Química de México.
- Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis. The Journal of Organic Chemistry.
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. [Link]
- Synthetic Strategies, Reactivity and Applic
-
Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction - ResearchGate. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
-
Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid - ResearchGate. [Link]
- advances in the chemistry of 1.7-naphthyridine.
-
Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation | Request PDF - ResearchGate. [Link]
-
Spectral Characteristics of 2,7-Naphthyridines - MDPI. [Link]
-
(PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters - ResearchGate. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]
-
The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. - ResearchGate. [Link]
-
Electronic and steric effects of substituents on the coordinating properties of porphyrins | Request PDF - ResearchGate. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. [Link]
-
Spectral Information - PubChem - NIH. [Link]
-
Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases - ResearchGate. [Link]
- Product Class 8: Naphthyridines.
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridylethylamine) | Request PDF - ResearchGate. [Link]
Sources
Technical Support Center: Navigating the Workup of Ethyl 1,7-Naphthyridine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for preventing the hydrolysis of ethyl 1,7-naphthyridine-2-carboxylate during experimental workup. As a Senior Application Scientist, I have tailored this resource to not only offer solutions but to also explain the chemical reasoning behind them, ensuring both the success of your immediate experiment and a deeper understanding for future work.
The 1,7-naphthyridine scaffold is a key pharmacophore in medicinal chemistry, and preserving the integrity of the ethyl ester functional group is often critical for subsequent synthetic steps or for evaluating the compound's biological activity.[1] This guide will address common challenges and frequently asked questions to help you maximize your yield and purity.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section is formatted to help you quickly identify and resolve specific problems you may encounter during your workup.
Issue 1: My final product is a mixture of the desired ester and the corresponding carboxylic acid.
-
Primary Suspect: Unintentional hydrolysis has occurred during the aqueous workup.
-
Root Cause Analysis: The ester bond is susceptible to cleavage under both acidic and basic aqueous conditions. The nitrogen atoms in the naphthyridine ring can be protonated under acidic conditions, which can activate the ester towards nucleophilic attack by water. Conversely, basic conditions, often used to neutralize acid catalysts, can lead to saponification, an irreversible hydrolysis.[2]
-
Immediate Corrective Actions:
-
Temperature Control: Immediately implement the use of ice-cold aqueous solutions for all washing and extraction steps. Lowering the temperature significantly slows the kinetics of the hydrolysis reaction.
-
Minimize Contact Time: Reduce the duration of contact between the organic layer containing your product and any aqueous layers. Avoid letting biphasic mixtures sit for extended periods.
-
Gentle Neutralization: If neutralizing an acidic reaction mixture, use a weak inorganic base such as a saturated sodium bicarbonate solution. Add it slowly and with cooling to control the exothermic reaction and prevent localized areas of high pH. Avoid strong bases like sodium hydroxide or potassium hydroxide, which are potent catalysts for saponification.[2]
-
Issue 2: Significant product loss is observed after a basic wash (e.g., with NaHCO₃).
-
Primary Suspect: Base-promoted hydrolysis (saponification).
-
Root Cause Analysis: Even weak bases like sodium bicarbonate can induce hydrolysis if the contact time is prolonged or if the ester is particularly sensitive. The resulting carboxylate salt is highly water-soluble and will be partitioned into the aqueous layer, leading to a loss of product from the organic phase.
-
Preventative Strategies:
-
Biphasic Wash: Instead of a full extraction with a basic solution, consider a rapid biphasic wash. This involves adding the cold, saturated sodium bicarbonate solution, shaking gently for a short period (e.g., 30-60 seconds), and then immediately separating the layers.
-
Solid-Phase Quenching: For reactions where an acid catalyst needs to be neutralized, an alternative to an aqueous wash is to stir the organic solution over a solid base, such as powdered sodium bicarbonate or potassium carbonate, followed by filtration. This avoids the introduction of water altogether.
-
Non-Aqueous Workup: In cases of extreme sensitivity, a completely non-aqueous workup may be necessary. This can involve removing the solvent under reduced pressure and then purifying the residue directly by column chromatography.
-
Issue 3: The purity of my product is low, and I suspect multiple side reactions are occurring during workup.
-
Primary Suspect: The workup conditions are too harsh for the molecule.
-
Root Cause Analysis: The electronic nature of the 1,7-naphthyridine ring system can influence the stability of the ester. The presence of two nitrogen atoms makes the ring system electron-deficient, which can affect the reactivity of substituents.[3]
-
Optimization Protocol:
-
Solvent Selection: Ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is of high purity and anhydrous.
-
Brine Wash: After any aqueous wash, perform a final wash with a saturated sodium chloride solution (brine). This helps to remove dissolved water from the organic layer and reduces the solubility of the organic product in the residual aqueous phase.
-
Efficient Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. Ensure the drying agent is used in sufficient quantity and allowed adequate time to work.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ester hydrolysis that I am trying to prevent?
A1: Ester hydrolysis can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This process is reversible.
-
Base-Promoted Hydrolysis (Saponification): A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is irreversible because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide leaving group, forming a stable carboxylate salt.[2]
.
Hydrolysis Mechanisms of this compound
Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.
Q2: At what pH is this compound most stable?
Q3: Can I use a stronger base like NaOH to speed up the neutralization of the acid catalyst?
A3: It is highly discouraged. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) significantly accelerate the rate of saponification, which is an irreversible process that will convert your desired ester into the corresponding carboxylate salt.[2] This will lead to a substantial decrease in your product yield. Stick to milder bases like sodium bicarbonate or sodium carbonate.
Q4: Is a brine wash always necessary?
A4: While not strictly mandatory in all cases, a brine wash is a highly recommended step in a robust workup protocol. It serves two main purposes: it helps to break up emulsions and it reduces the solubility of your organic product in the small amount of water that remains in the organic phase, thereby improving your yield.
Data Summary and Recommended Protocols
| Parameter | Recommendation | Rationale |
| Washing Solutions | Ice-cold (0-5 °C) | Slows the rate of hydrolysis. |
| Neutralizing Agent | Saturated NaHCO₃ or Na₂CO₃ solution | Mild base minimizes saponification. |
| Contact Time | As short as possible | Reduces the extent of hydrolysis. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes water to prevent hydrolysis during storage or solvent evaporation. |
Experimental Protocol: Hydrolysis-Minimizing Workup
This protocol is designed for the workup of a reaction mixture containing this compound where an acid catalyst has been used.
-
Cooling: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Neutralization: Slowly add ice-cold saturated sodium bicarbonate solution in small portions. Swirl the funnel gently without the stopper to allow for the initial release of CO₂ gas. Once the vigorous effervescence has ceased, stopper the funnel and shake gently, venting frequently. Continue this process until no more gas is evolved upon addition of the bicarbonate solution.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer one more time with a fresh portion of the organic solvent.
-
Combine and Wash: Combine the organic layers and wash with one portion of ice-cold water, followed by one portion of ice-cold saturated brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should appear free-flowing, not clumped together.
-
Isolation: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Logical Workflow for Workup Optimization
Caption: Decision workflow for workup and purification.
References
-
The Naphthyridines. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]
-
MDPI. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
-
Royal Society of Chemistry. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]
-
NIST. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]
-
National Institutes of Health. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
National Institutes of Health. (2021). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Retrieved from [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Retrieved from [Link]
-
American Chemical Society. (2008). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Retrieved from [Link]
-
National Institutes of Health. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Retrieved from [Link]
- Google Patents. (n.d.). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
-
American Chemical Society. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Retrieved from [Link]
-
LibreTexts. (2022). Chemistry of Esters. Retrieved from [Link]
-
MDPI. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]
-
MDPI. (n.d.). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Retrieved from [Link]
-
National Institutes of Health. (2012). Molecular Recognition Studies on Naphthyridine Derivatives. Retrieved from [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
Sources
Technical Support Center: Derivatization of the 1,7-Naphthyridine Core
Welcome to the technical support center for the derivatization of the 1,7-naphthyridine core. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for navigating the complexities of functionalizing this important heterocyclic scaffold. The unique electronic nature of the 1,7-naphthyridine ring system, characterized by two nitrogen atoms, presents specific challenges and opportunities in chemical synthesis. This resource aims to equip you with the knowledge to anticipate and mitigate common side reactions, leading to more efficient and successful derivatization campaigns.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of pharmaceuticals.[1] However, the nitrogen-rich 1,7-naphthyridine core can present challenges, such as catalyst inhibition and competing side reactions.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant homocoupling of my boronic acid reagent during a Suzuki-Miyaura coupling with a halo-1,7-naphthyridine. What are the likely causes and how can I minimize this side reaction?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl product from the boronic acid.[3] This is often exacerbated by the presence of oxygen.
Causality: The mechanism of homocoupling often involves the oxidative coupling of the boronic acid, which can be promoted by the palladium catalyst, particularly in the presence of oxygen. The electron-deficient nature of the 1,7-naphthyridine ring can sometimes slow down the desired cross-coupling pathway, giving more opportunity for side reactions like homocoupling to occur.
Troubleshooting Protocol:
-
Deoxygenation: Ensure rigorous deoxygenation of your reaction mixture, solvents, and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents.
-
Catalyst and Ligand Choice:
-
Use a pre-catalyst that is less prone to promoting homocoupling.
-
Employ bulky, electron-rich phosphine ligands which can stabilize the palladium center and favor the reductive elimination step of the cross-coupling cycle over side reactions.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, which may have a higher activation energy than the desired cross-coupling.
-
Base Selection: The choice of base can influence the rate of transmetalation and, consequently, the prevalence of side reactions. Consider screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
| Parameter | Condition A (High Homocoupling) | Condition B (Minimized Homocoupling) |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Temperature | 100 °C | 80 °C |
| Base | Na₂CO₃ | K₃PO₄ |
Q2: During a Buchwald-Hartwig amination on a chloro-1,7-naphthyridine, I'm getting a significant amount of dehalogenated product. What causes this and how can I prevent it?
A2: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[3]
Causality: Dehalogenation can occur through several mechanisms, including:
-
Hydrodehalogenation: Reaction with trace water or other proton sources in the reaction mixture.
-
Reductive Dehalogenation: Mediated by the palladium catalyst, especially in the presence of a hydride source. The amine coupling partner itself or additives can sometimes act as a hydride source.
The electron-deficient nature of the 1,7-naphthyridine ring can make the C-X bond more susceptible to cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting dehalogenation in Buchwald-Hartwig amination.
Experimental Protocol for Minimizing Dehalogenation:
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Dry amines and other reagents over appropriate drying agents.
-
Base Selection: Switch to a non-protic, strong base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).
-
Ligand Optimization: Employ bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos. These ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.[4]
-
Temperature Control: Start with a lower reaction temperature (e.g., 60-80 °C) and slowly increase if the reaction is sluggish.
Section 2: Electrophilic Aromatic Substitution
The 1,7-naphthyridine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing nitrogen atoms.[5] Reactions often require harsh conditions and can suffer from poor regioselectivity and side reactions like N-oxidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: I'm attempting to nitrate a substituted 1,7-naphthyridine and I'm getting a mixture of isomers with low yield. How can I improve the regioselectivity and yield?
A3: Poor regioselectivity in the nitration of naphthyridines is a common challenge. The positions most susceptible to electrophilic attack are influenced by the directing effects of existing substituents and the inherent electronic properties of the naphthyridine core.
Causality: The two nitrogen atoms in the 1,7-naphthyridine ring deactivate the system towards electrophilic attack.[5] The positions ortho and para to the nitrogen atoms are particularly deactivated. Electrophilic substitution is generally favored at the 5- and 8-positions, which are analogous to the alpha positions of pyridine, and the 3- and 6- positions, which are analogous to the beta positions. The exact outcome depends on the reaction conditions and the nature of any existing substituents on the ring.[6]
Strategies for Improving Regioselectivity:
-
Directing Groups: The presence of an electron-donating group (e.g., -OH, -NH₂) on the ring can activate the system and direct the incoming electrophile to specific positions.
-
Protecting Groups: In some cases, a protecting group can be used to block a more reactive site, forcing the substitution to occur at a less favored position.[7]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the product formed via the lowest energy transition state.
-
Nitrating Agent: Milder nitrating agents can sometimes provide better selectivity.
-
Regioselectivity Diagram:
Caption: General regioselectivity for electrophilic attack on the 1,7-naphthyridine core.
Q4: I'm observing the formation of N-oxides as a major byproduct during my electrophilic halogenation reaction. How can I avoid this?
A4: N-oxidation is a common side reaction when treating nitrogen-containing heterocycles with electrophilic reagents, especially under oxidative conditions.[3]
Causality: The lone pair of electrons on the nitrogen atoms of the 1,7-naphthyridine ring can act as a nucleophile and react with the electrophilic halogenating agent or with byproducts in the reaction mixture, leading to the formation of N-oxides.
Troubleshooting Protocol:
-
Choice of Halogenating Agent: Use a less oxidizing halogenating agent. For example, instead of using Br₂ in a strong acid, consider using N-bromosuccinimide (NBS) with a radical initiator or under milder conditions.
-
Protecting Groups: Temporarily protecting the nitrogen atoms can prevent N-oxidation. However, the choice of protecting group is critical, as it must be stable to the halogenation conditions and readily removable afterward.[7][8]
-
Reaction Conditions:
-
Temperature: Perform the reaction at the lowest possible temperature that allows for the desired halogenation to proceed.
-
Solvent: Use a non-polar, aprotic solvent to disfavor the formation of ionic intermediates that can lead to N-oxidation.
-
Section 3: Lithiation and Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings.[9] However, the choice of base and reaction conditions is crucial to avoid side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q5: I'm trying to perform a directed lithiation on a substituted 1,7-naphthyridine, but I'm getting a complex mixture of products. What could be going wrong?
A5: The regioselectivity of lithiation on the 1,7-naphthyridine core is highly dependent on the directing group, the base used, and the reaction temperature.
Causality: The nitrogen atoms in the 1,7-naphthyridine ring can act as directing groups for lithiation, favoring deprotonation at the adjacent C2, C6, and C8 positions. The presence of other directing groups on the ring can either reinforce or compete with this directing effect, leading to mixtures of products. Additionally, strong organolithium bases can sometimes add to the ring in a nucleophilic fashion.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting lithiation of 1,7-naphthyridines.
Experimental Protocol for Regioselective Metalation:
-
Temperature Control: Perform the lithiation at low temperatures (-78 °C) to favor the kinetically controlled product.
-
Base Selection:
-
For deprotonation adjacent to a directing group, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred over n-BuLi to avoid nucleophilic addition.
-
The use of a mixed-metal base like TMPMgCl·LiCl can also provide excellent regioselectivity.[10]
-
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium base. THF is a common choice.
-
Protecting Groups: If there are multiple potential sites for deprotonation, consider using a protecting group to block the more reactive site.[7]
References
- Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4).
- (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- Gmeiner, P. et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82.
- Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Fuertes, M., Masdeu, C., Martin Encinas, E., & Alonso, C. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives.
- (n.d.). 1,6-Naphthyridin-2(1H)
- (n.d.). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams.
- (2025).
- Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (n.d.).
- (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- (n.d.). Aromatic Electrophilic Substitution. Dalal Institute.
- (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH.
- (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- (n.d.).
- (n.d.). Tips & Tricks: Protecting Groups. University of Rochester.
- (n.d.).
- (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
- (2025).
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-referenced.
- (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- (n.d.). Electrophilic aromatic substitution reactions.
- (n.d.). Electrophilic aromatic substitution mechanism. Khan Academy.
- (n.d.). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. MDPI.
- (2020). Suzuki vs. Hartwig-Buchwald. Reddit.
- (2025).
- (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH.
-
Risto, M., & Knochel, P. (2019). Functionalization of 4-bromobenzo[c][1][7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry, 15, 2221-2227.
- (n.d.). 1,7- And 2,7-naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors. Self-referenced.
- (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- (n.d.).
- (n.d.). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. PubMed.
- (2017).
- (n.d.).
- (2023).
- (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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Technical Support Center: Navigating the Solubility Labyrinth of 1,7-Naphthyridine Intermediates
Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis and development of 1,7-naphthyridine-based compounds: poor solubility. The unique electronic and structural characteristics of the 1,7-naphthyridine scaffold, a privileged core in medicinal chemistry, often lead to solubility issues that can impede reaction progress, complicate purification, and hinder downstream applications.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers in overcoming these hurdles.
Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific experimental issues you may encounter.
Question 1: My 1,7-naphthyridine intermediate has crashed out of the reaction mixture. What are my immediate options to salvage the reaction?
Answer:
Precipitation of your intermediate mid-reaction is a common manifestation of its poor solubility. Your immediate goal is to redissolve the material to allow the reaction to proceed to completion. Here’s a systematic approach:
-
Increase Temperature: Gently warm the reaction mixture. The increased kinetic energy can often overcome the lattice energy of the solid, leading to redissolution. Monitor for any potential degradation of your starting materials or product at elevated temperatures.
-
Introduce a Co-solvent: If heating alone is insufficient, the addition of a co-solvent can significantly alter the polarity of the reaction medium.[3] For a reaction in a non-polar solvent like toluene or dioxane, a more polar, aprotic co-solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[1][4] Add the co-solvent dropwise while monitoring for dissolution. Be mindful that a change in solvent composition can affect reaction kinetics.
-
"Solvent-Free" Grinding: In some cases, particularly for condensations, transitioning to a solvent-free or minimal-solvent approach using grinding can be a viable alternative if redissolution proves difficult.[5]
Question 2: I've successfully completed my reaction, but my 1,7-naphthyridine product is insoluble in common workup and purification solvents. How can I effectively isolate and purify my compound?
Answer:
This is a frequent challenge. A multi-pronged strategy is often necessary for the isolation and purification of poorly soluble 1,7-naphthyridine derivatives.
-
For Workup:
-
pH Adjustment: Given the basic nature of the pyridine-like nitrogens in the 1,7-naphthyridine core, solubility can be highly pH-dependent.[6] Acidifying the aqueous phase during workup with dilute HCl or another suitable acid will protonate the nitrogen atoms, forming a more water-soluble salt. This can facilitate the removal of non-polar, organic-soluble impurities. Conversely, to extract your product into an organic layer, you would need to basify the aqueous layer to deprotonate your compound.
-
Use of Polar Aprotic Solvents: For extractions, instead of traditional solvents like ethyl acetate or dichloromethane, consider using a more polar solvent system, such as a mixture of chloroform and isopropanol, which can be more effective at dissolving amphipathic molecules.
-
-
For Purification:
-
Trituration/Washing: If your product has precipitated cleanly, you may be able to purify it sufficiently by washing with solvents in which your impurities are soluble but your product is not.
-
Specialized Chromatography:
-
"Un-dissolvable" Sample Loading: If your compound is not soluble in any suitable solvent for column chromatography, you can adsorb it onto silica gel or another solid support by dissolving it in a strong solvent (like DMF or DMSO), adding the solid support to create a slurry, and then removing the solvent under high vacuum. The resulting dry powder can then be loaded onto the column.
-
Mobile Phase Modifiers: Incorporate a small percentage of a strong, polar solvent like methanol or even a modifier like acetic acid or triethylamine into your mobile phase to improve the solubility of your compound on the column.
-
-
Question 3: My purified 1,7-naphthyridine intermediate has very low aqueous solubility, making it difficult for biological screening. What can I do?
Answer:
Improving the aqueous solubility of a final compound or an intermediate destined for biological assays is a critical step. Here are several effective strategies:
-
Salt Formation: This is one of the most common and effective methods for increasing the aqueous solubility of basic compounds.[7][8] By reacting your 1,7-naphthyridine with an acid, you form a salt which often has significantly higher water solubility than the free base. A salt screening study is recommended to identify the optimal counter-ion.[5][9][10]
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[9][11] For poorly soluble 1,7-naphthyridines, a common strategy is to attach a polar, water-solubilizing group (e.g., a phosphate, amino acid, or polyethylene glycol chain) to a suitable functional handle on the molecule.[12][13]
-
Formulation with Co-solvents or Surfactants: For in vitro assays, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO is standard practice.[14] Subsequent dilution into aqueous assay buffers should be done carefully to avoid precipitation. Including a small amount of a pharmaceutically acceptable surfactant, such as Tween 80, can help maintain solubility.[11]
-
Amorphous Solid Dispersions (ASDs): For compounds intended for in vivo studies, formulating them as an amorphous solid dispersion can significantly improve their dissolution rate and oral bioavailability.[10][15][16] In an ASD, the drug is dispersed in a polymer matrix in an amorphous state, which has a higher energy and thus better apparent solubility than the crystalline form.[10][17]
Frequently Asked Questions (FAQs)
Q1: Why are 1,7-naphthyridine intermediates often poorly soluble?
A1: The poor solubility of many 1,7-naphthyridine derivatives stems from a combination of their structural and electronic properties:
-
Planarity and Pi-Stacking: The flat, aromatic nature of the fused pyridine rings allows for efficient crystal packing through pi-pi stacking interactions. This strong intermolecular association leads to high lattice energy, which must be overcome for dissolution to occur.
-
Hydrogen Bonding: Depending on the substituents, intermolecular hydrogen bonding can further stabilize the crystal lattice, making it more difficult to break apart.
-
Lipophilicity: While the nitrogen atoms add some polarity, the overall scaffold is largely hydrocarbon-based and can be quite lipophilic, especially with non-polar substituents. This leads to poor solubility in aqueous media. The logP (octanol/water partition coefficient) of the parent 1,7-naphthyridine is approximately 1.1, and this can increase significantly with the addition of lipophilic groups.[2]
Q2: How do I choose the best solvent for my 1,7-naphthyridine synthesis to avoid solubility issues from the start?
A2: Proactive solvent selection is key. While there is no universal "best" solvent, the following table provides a starting point for solvent screening based on the type of reaction you are performing.
| Reaction Type | Recommended Solvents | Rationale |
| Friedländer Annulation | DMF, Dioxane, Toluene | These solvents have high boiling points suitable for the often-required high reaction temperatures. DMF is a good choice for dissolving polar starting materials.[1] |
| Suzuki Coupling | Dioxane/Water, Toluene/Water, DMF | These are common solvent systems for Suzuki couplings. The aqueous phase is necessary to dissolve the inorganic base.[1] |
| Nucleophilic Aromatic Substitution | DMSO, DMF, NMP | These polar aprotic solvents are excellent at dissolving both the naphthyridine substrate and the nucleophile, and they can accelerate the reaction rate. |
Q3: What is the "pKa rule" and how does it apply to salt formation for 1,7-naphthyridines?
A3: The "pKa rule" is a guideline used to predict the likelihood of forming a salt versus a cocrystal. It states that a stable salt is likely to form if the difference between the pKa of the base (your 1,7-naphthyridine) and the pKa of the acid (the counter-ion) is greater than 3 (ΔpKa > 3). If the ΔpKa is between 0 and 3, the formation of a cocrystal is more likely. Since 1,7-naphthyridines are basic, you would choose an acid with a pKa at least 3 units lower than the pKa of your compound to favor salt formation.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Solubility Determination (Shake-Flask Method)
This protocol provides a fundamental method for quantifying the thermodynamic solubility of your 1,7-naphthyridine intermediate.
Materials:
-
Your 1,7-naphthyridine intermediate
-
Purified water (or buffer of desired pH)
-
Scintillation vials or other suitable sealed containers
-
Mechanical shaker or rotator
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of your solid 1,7-naphthyridine intermediate to a known volume of water or buffer in a sealed vial. The solid should be in excess to ensure a saturated solution is formed.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Centrifuge the samples to ensure a clear supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the diluted sample using your validated analytical method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: General Protocol for Salt Screening
This protocol outlines a general approach for screening different counter-ions to form a salt of a 1,7-naphthyridine intermediate.
Materials:
-
Your 1,7-naphthyridine intermediate (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)
-
A range of solvents (e.g., ethanol, methanol, acetone, isopropanol, ethyl acetate)
-
Small-scale crystallization vials
Procedure:
-
Solvent Selection: Choose a solvent in which the free base has moderate solubility and the expected salt has lower solubility.
-
Stock Solution Preparation: Prepare a saturated or near-saturated solution of your 1,7-naphthyridine intermediate in the selected solvent.
-
Counter-ion Addition: In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid to an aliquot of the free base solution.
-
Crystallization: Allow the vials to stand at room temperature or in a refrigerator to induce crystallization. If no crystals form, slow evaporation of the solvent can be attempted.
-
Solid Isolation and Analysis: Isolate any resulting solids by filtration, wash with a small amount of the crystallization solvent, and dry under vacuum.
-
Characterization: Analyze the isolated solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm the formation of a new crystalline salt form and to assess its physical properties.
Visualizations
Caption: A decision workflow for addressing solubility issues with 1,7-naphthyridine intermediates.
References
- BenchChem. (2025).
- Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-16.
- Gencer, H.K., et al. (2022).
- Stella, V.J., & Nti-Addae, K.W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
- Taylor & Francis Online. (2015). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
- World Pharma Today. (2023).
- Wikipedia. (n.d.). Cosolvent.
- National Center for Biotechnology Information. (n.d.). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues.
- PubMed. (2007). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole.
- BenchChem. (2025). Technical Support Center: Skraup Synthesis of Naphthyridines.
- Google Patents. (2021).
- Benchchem. (n.d.). 6-Methyl-1,7-naphthyridin-8-amine.
- MDPI. (2023).
- BenchChem. (2025).
- National Center for Biotechnology Information. (2021).
- National Center for Biotechnology Information. (2020).
- PubMed. (2002). 1,7- And 2,7-naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors.
- ResearchGate. (2021).
- Cheméo. (n.d.). 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties.
- PubMed Central. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- Pharma Excipients. (2023). Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions.
- National Center for Biotechnology Information. (2021).
- The Pharma Innovation. (2024). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques.
- MDPI. (2016).
- PubMed. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies.
- PubMed. (2007).
- BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- ResearchGate. (2007). Salt Formation to Improve Drug Solubility | Request PDF.
- Google Patents. (2021).
- ACS Publications. (2024).
- PubMed. (2011). Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity.
- National Center for Biotechnology Information. (2012).
- Google Patents. (2024).
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Methods for removing starting material from Ethyl 1,7-naphthyridine-2-carboxylate product
Welcome to the technical support guide for the purification of Ethyl 1,7-naphthyridine-2-carboxylate. The presence of residual starting materials or reaction byproducts is a common challenge in synthetic chemistry that can significantly impact downstream applications, from biological assays to further synthetic transformations. Achieving high purity is paramount for data integrity and the success of your research.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers, medicinal chemists, and drug development professionals. It provides not just procedural steps but also the underlying chemical principles to empower you to make informed decisions and adapt methodologies to your specific experimental context.
Part 1: Initial Assessment & Contaminant Identification
This section addresses the crucial first steps: confirming the presence of impurities and identifying their likely nature.
Frequently Asked Questions
Q1: How can I quickly assess if my crude this compound product is contaminated with starting materials?
A: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment.[1] By co-spotting your crude product alongside the relevant starting materials on the same TLC plate, you can visually determine if they are present. A pure compound should ideally appear as a single spot. The presence of multiple spots, especially if one has the same retention factor (Rƒ) as a known starting material, indicates contamination. For complex mixtures, 2D-TLC can also be a powerful tool.
Q2: My ¹H NMR spectrum looks mostly correct, but there are small, unidentifiable peaks. Could these be starting materials?
A: Absolutely. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural confirmation and purity assessment.[2] Compare the spectrum of your purified product against a reference spectrum or the spectra of your starting materials. Key indicators of contamination include:
-
Residual signals from protons corresponding to specific starting materials.
-
Incorrect integration ratios for the protons of your target molecule.
-
The presence of signals from common reaction solvents like ethanol, ethyl acetate, or hexane.
Quantitative NMR (qNMR) can even be used to determine the precise percentage of purity by comparing the integral of a product peak to that of a certified internal standard.[3]
Q3: What are the most probable starting material contaminants I should expect?
A: The most common synthetic routes to naphthyridine cores are variations of the Friedländer annulation.[4] This reaction typically involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an α-methylene group (an active methylene compound). For this compound, the likely starting materials would be:
-
3-Amino-2-formylpyridine (or a synthetic equivalent).
-
Ethyl pyruvate or Ethyl 2-(diethoxymethyl)acrylate .
Therefore, you should be vigilant for the presence of these precursors in your crude product.
Part 2: Troubleshooting Purification Strategies
Once contamination is confirmed, the next step is to select and optimize a purification method. Naphthyridines, as basic N-heterocycles, present unique challenges and opportunities during purification.
Workflow for Selecting a Purification Method
The following diagram outlines a logical decision-making process for choosing the most appropriate purification technique.
Caption: Decision tree for selecting a primary purification method.
Frequently Asked Questions: Column Chromatography
Q4: My product streaks severely on a silica gel TLC plate, making it impossible to calculate an Rƒ value. What's happening and how do I fix it?
A: This is a classic issue encountered with basic nitrogen-containing heterocycles like naphthyridines.[5] The lone pairs on the nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to irreversible binding or slow, uneven elution, which manifests as streaking.
Solution: To resolve this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.[5][6]
-
Triethylamine (Et₃N): Typically, adding 0.5-2% triethylamine to your mobile phase is highly effective.
-
Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier in a dichloromethane mobile phase is also a common strategy.
Q5: What is a good starting mobile phase for purifying this compound on a silica gel column?
A: A good starting point is a mixture of a non-polar and a moderately polar solvent. Begin with a system of Hexanes:Ethyl Acetate . Run TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rƒ value between 0.2 and 0.4 for optimal separation. Remember to add 1% triethylamine to the solvent mixture to prevent streaking.
Q6: The starting material and product have very similar Rƒ values. How can I improve separation?
A: When dealing with difficult separations, you have several options:
-
Use a Gradient Elution: Start with a less polar solvent system where both compounds have low Rƒ values, and gradually increase the polarity of the mobile phase during the column run.[6] This will help to resolve compounds that are close together.
-
Change the Solvent System: Sometimes, switching one of the solvents can dramatically alter selectivity. For example, try substituting ethyl acetate with dichloromethane or a mix of THF/hexanes.
-
Switch the Stationary Phase: If silica gel doesn't provide adequate separation, consider using neutral or basic alumina, which has different selectivity and can be advantageous for basic compounds.[5] Alternatively, reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity, can be very effective.[5]
| Parameter | Normal Phase (Silica/Alumina) | Reversed Phase (C18) |
| Stationary Phase | Polar (Hydrophilic) | Non-polar (Hydrophobic) |
| Mobile Phase | Non-polar to moderately polar (e.g., Hexane/EtOAc) | Polar (e.g., Water/Acetonitrile or Water/Methanol) |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Typical Modifiers | Triethylamine (for bases), Acetic Acid (for acids) | Formic Acid or TFA (0.1%) to improve peak shape |
| Table 1: Comparison of Normal Phase and Reversed Phase Chromatography. |
Frequently Asked questions: Recrystallization
Q7: How do I select an appropriate solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] The impurities, conversely, should be either very soluble or completely insoluble at all temperatures. Ethanol has been shown to be an effective recrystallization solvent for similar naphthyridine structures and is a good starting point.[8] Conduct a small-scale solvent screen with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the best candidate.
Q8: My product "oiled out" instead of forming crystals when the solution cooled. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated.[7] To remedy this:
-
Add more solvent: The oil may dissolve upon adding more hot solvent. Allow this more dilute solution to cool very slowly.[5]
-
Lower the cooling temperature slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling encourages oil formation.[7]
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.[5]
-
Use a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes turbid. Heat to clarify and then cool slowly.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes silica gel as the stationary phase and a Hexane/Ethyl Acetate eluent system.
-
TLC Analysis: Develop an optimal solvent system using TLC. Aim for a product Rƒ of ~0.3. Add 1% Et₃N to the eluent.
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[9]
-
In a beaker, make a slurry of silica gel in your starting, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, allowing excess solvent to drain until it is level with the top of the silica.[9] Add another thin layer of sand on top.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Dry loading generally results in better separation than wet loading.[6]
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply pressure (flash chromatography) and begin collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.
Caption: Standard workflow for flash column chromatography purification.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring and heating until the solid just dissolves completely.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. The rate of cooling directly affects crystal size and purity; slower cooling is better.[7]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[7]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent. Confirm purity by TLC and NMR.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Li, J. et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 26(15), 4477. [Link]
-
Das, S. et al. (2018). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 3(1), 1048-1056. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 71(25), 9508-9511. [Link]
- BenchChem. (n.d.).
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
ResearchGate. (2025). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. [Link]
-
RSC Advances. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
- BenchChem. (2025).
- BenchChem. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
- BenchChem. (2025). Identification and characterization of byproducts in 1,8-naphthyridine synthesis.
-
University of Calgary. (n.d.). How to run column chromatography. [Link]
-
PubMed. (2007). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). [Link]
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- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Optimizing reaction time and temperature for the synthesis of Ethyl 1,7-naphthyridine-2-carboxylate
This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 1,7-naphthyridine-2-carboxylate. It addresses common challenges and offers practical solutions in a question-and-answer format to optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low yields in my synthesis of this compound using a Friedländer-type condensation. What are the most likely causes and how can I improve the yield?
A1: Low yields in Friedländer annulation are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Temperature: The condensation and subsequent cyclization are highly temperature-dependent. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to decomposition of starting materials or the product. It is crucial to find the optimal temperature for your specific substrate and catalyst combination. Some modern protocols with highly active catalysts can even proceed at room temperature, while traditional methods may require heating up to 80°C or higher.[1]
-
Incorrect Catalyst Choice or Concentration: The choice of catalyst is critical. While classic Friedländer reactions can be catalyzed by acids or bases, the specific choice can dramatically impact yield. For instance, ionic liquids have been shown to act as effective and reusable catalysts.[2][3] The concentration of the catalyst is also important; too little may not drive the reaction to completion, while too much can promote side reactions.
-
Purity of Starting Materials: Ensure the high purity of your starting materials, specifically the 3-amino-4-formylpyridine and the ethyl pyruvate. Impurities can act as catalyst poisons or participate in side reactions, consuming reactants and lowering the yield of the desired product.[1][4]
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the initially planned reaction time, consider extending the duration.[1]
-
Solvent Effects: The solvent plays a significant role in reaction kinetics and solubility of reactants. While traditional methods often use organic solvents like ethanol or DMF, recent advancements have shown high yields in water or even under solvent-free conditions, which can also simplify the work-up process.[1]
Q2: My reaction is producing a significant amount of a side product that is difficult to separate from the desired this compound. What could this side product be and how can I prevent its formation?
A2: Side product formation is a common issue, often stemming from the reactivity of the starting materials under the reaction conditions.
-
Self-Condensation: One of the most common side reactions is the self-condensation of the active methylene compound (in this case, potentially related to ethyl pyruvate under certain basic conditions).[1] This can be minimized by carefully controlling the reaction conditions, particularly the base concentration and temperature. Slow addition of the active methylene compound to the reaction mixture can also help to suppress this side reaction.
-
Alternative Cyclization Pathways: Depending on the specific precursors, there might be alternative, undesired cyclization pathways. While the Friedländer synthesis is generally regioselective for forming the quinoline or naphthyridine core, impurities or reactive functional groups on the starting materials could lead to other heterocyclic systems.
-
Oxidation/Decomposition: The naphthyridine ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.
To mitigate side product formation, a thorough optimization of reaction conditions is necessary. This includes screening different catalysts, solvents, and temperatures, as well as controlling the stoichiometry and addition rate of the reactants.
Q3: How do I choose the optimal temperature and reaction time for the cyclization step?
A3: Optimizing temperature and time is a critical balancing act. The ideal conditions will drive the reaction to completion efficiently without causing degradation.
-
Stepwise Temperature Increase: A good starting point is to perform the initial condensation at a lower temperature (e.g., room temperature to 60°C) and then increase the temperature for the cyclization step. The cyclization often requires more thermal energy to overcome the activation barrier for the intramolecular ring closure.
-
Reaction Monitoring: The most reliable method for determining the optimal reaction time is to monitor the disappearance of the starting materials and the formation of the product by TLC or LC-MS. Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them. The reaction is complete when the starting material spots/peaks are no longer visible.
-
Literature Precedent: Refer to literature for similar naphthyridine syntheses to get a general idea of the required temperature and time. For example, some Gould-Jacobs reactions, a related method for synthesizing substituted naphthyridines, involve an initial condensation at 110-120°C followed by a high-temperature cyclization at around 250°C in a high-boiling solvent like diphenyl ether.[5][6][7]
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | p-Toluenesulfonic acid | Pyrrolidine | [Bmmim][Im] | Acid, base, and ionic liquid catalysis |
| Solvent | Toluene | Ethanol | Solvent-free | Polarity and environmental impact |
| Temperature | 110°C (Reflux) | 80°C (Reflux) | 100°C | Rate vs. side products |
| Time | 12 h | 24 h | 8 h | Reaction completion |
A hypothetical optimization table for the synthesis of this compound.
Experimental Protocols
Protocol 1: Friedländer Annulation for this compound
This protocol outlines a general procedure for the synthesis of this compound via a catalyzed Friedländer annulation.
Materials:
-
3-Amino-4-formylpyridine
-
Ethyl pyruvate
-
Catalyst (e.g., p-Toluenesulfonic acid, Pyrrolidine, or an ionic liquid)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and developing chamber
-
Purification setup (e.g., column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-4-formylpyridine (1.0 eq) and the chosen solvent.
-
Add the catalyst (e.g., 0.1 eq of p-TsOH or pyrrolidine).
-
Begin stirring and, if required, heat the mixture to the desired reaction temperature.
-
Slowly add ethyl pyruvate (1.1 eq) to the reaction mixture over 30 minutes.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Quench the reaction if necessary (e.g., with a saturated sodium bicarbonate solution if an acid catalyst was used).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizing the Workflow
A streamlined workflow is crucial for reproducible results. The following diagram illustrates the key stages of the synthesis and optimization process.
Caption: A simplified mechanism for the Friedländer synthesis of the target naphthyridine.
References
- Benchchem. Troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives.
- Benchchem. Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
- Benchchem. Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: Application Notes and Protocols.
- Benchchem. Navigating the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide.
- Benchchem. Strategies to avoid byproduct formation in 1,8-naphthyridine synthesis.
- RSC Medicinal Chemistry. (2024). Design, synthesis, and biological evaluation of novel quinolone derivatives as potent anticancer agents.
- Benchchem. An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
- ACS Omega. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
- Benchchem. Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols.
- ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
- The Journal of Organic Chemistry. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles.
- MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
- Asian Publication Corporation. Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.
- PMC. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
- ResearchGate. One-pot synthesis of annulated 1,8-naphthyridines.
- PubMed. Preparation and structural analysis of (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate and (±).
Sources
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Validation & Comparative
A Comparative Guide to the Bioactivity of Ethyl 1,7-Naphthyridine-2-carboxylate and Quinoline-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of N-Heterocyclic Carboxylates
Quinoline and naphthyridine cores are privileged structures in medicinal chemistry, forming the backbone of numerous synthetic and naturally derived compounds with a wide spectrum of pharmacological activities.[1][2] The introduction of a carboxylate group, particularly at the 2-position, significantly influences the molecule's electronic properties and its ability to interact with biological targets. This guide focuses on the comparative bioactivity of two closely related scaffolds: ethyl 1,7-naphthyridine-2-carboxylate and its corresponding quinoline-2-carboxylate analogs. While direct head-to-head comparative studies are limited, this analysis will draw upon existing research to provide insights into their structure-activity relationships (SAR) and potential therapeutic applications.
At a Glance: Key Structural Differences
The primary distinction between the 1,7-naphthyridine and quinoline ring systems lies in the placement of the nitrogen atoms. The quinoline scaffold features a single nitrogen atom in its bicyclic structure. In contrast, the 1,7-naphthyridine core contains two nitrogen atoms, which can influence the molecule's polarity, basicity, and hydrogen bonding capacity, thereby impacting its interaction with biological macromolecules.
Caption: Core structures of quinoline-2-carboxylate and 1,7-naphthyridine-2-carboxylate.
Comparative Bioactivity: Anticancer and Anti-inflammatory Potential
Both quinoline and naphthyridine derivatives have demonstrated significant promise as anticancer and anti-inflammatory agents.[3][4] The following sections delve into the specific activities of their 2-carboxylate analogs, drawing comparisons where the literature permits.
Anticancer Activity: A Tale of Two Scaffolds
The quest for novel anticancer agents has led to extensive investigation of both quinoline and naphthyridine derivatives.[5][6][7]
Quinoline-2-carboxylate Analogs:
Research has shown that quinoline-2-carboxylic acid and its derivatives possess notable antiproliferative and cytotoxic effects. For instance, an aryl ester of quinoline-2-carboxylic acid exhibited potent cytotoxicity against the PC3 prostate cancer cell line, with an IC50 value of 26 µg/mL.[8] This activity was attributed to the induction of apoptosis, characterized by cell cycle arrest at the S phase, DNA fragmentation, and modulation of apoptotic proteins like Bax and Bcl-2.[8] Furthermore, quinoline-2-carboxylic acid itself has been identified as having significant growth inhibition capacities against mammary (MCF7) and cervical (HeLa) cancer cell lines.[3]
1,7-Naphthyridine-2-carboxylate Analogs:
The 1,7-naphthyridine scaffold has been identified as a promising framework for the development of kinase inhibitors, a key strategy in cancer therapy.[9] A study on 1,7-naphthyridine analogues revealed their potent inhibitory activity against phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A), a lipid kinase implicated in tumor inhibition.[9][10] The IC50 values for these analogs ranged from 0.066 to 18.0 μM, highlighting the potential for potent anticancer activity within this chemical class.[9] The structure-activity relationship of these inhibitors underscored the importance of hydrogen bonding and pi-pi stacking interactions, which are influenced by the nitrogen atoms within the naphthyridine core.[9]
Comparative Analysis:
While direct comparative data is scarce, the available evidence suggests that both scaffolds are promising starting points for the design of novel anticancer agents. Quinoline-2-carboxylate derivatives have demonstrated efficacy through the induction of apoptosis in cancer cells.[3][8] In contrast, the 1,7-naphthyridine scaffold has shown potential as a platform for developing targeted therapies like kinase inhibitors.[9] The additional nitrogen atom in the 1,7-naphthyridine ring may offer advantages in forming specific interactions with kinase active sites.
Table 1: Summary of Anticancer Activity Data
| Compound Class | Cancer Cell Line | Bioactivity (IC50) | Mechanism of Action | Reference |
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | 26 µg/mL | Apoptosis induction, S-phase cell cycle arrest | [8] |
| Quinoline-2-carboxylic acid | MCF7 (Breast), HeLa (Cervical) | Significant growth inhibition | Not specified | [3] |
| 1,7-Naphthyridine analogues | (Targeting PIP4K2A) | 0.066 - 18.0 µM | Kinase inhibition | [9] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and both quinoline and naphthyridine derivatives have been explored for their anti-inflammatory potential.[11][12]
Quinoline-2-carboxylate Analogs:
1,7-Naphthyridine-2-carboxylate Analogs:
The broader class of naphthyridine derivatives has been reported to possess anti-inflammatory activity.[4][14] For example, certain 1,8-naphthyridine-2-carboxamide derivatives have been shown to attenuate inflammatory responses in lipopolysaccharide (LPS)-treated microglial cells by suppressing ROS generation and inhibiting the TLR4/Myd88/NF-κB signaling pathway.[14] This suggests that the naphthyridine core can effectively modulate inflammatory responses.
Comparative Analysis:
Both scaffolds appear to exert their anti-inflammatory effects by modulating the NF-κB pathway, a central regulator of inflammation.[11][14] The presence of the second nitrogen atom in the 1,7-naphthyridine ring could potentially lead to altered electronic properties and hydrogen bonding capabilities, which might translate to differences in potency and selectivity towards specific inflammatory targets. However, without direct comparative studies, this remains a hypothesis for further investigation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the parent compounds and key in vitro assays for evaluating their bioactivity.
Synthesis of this compound
A common synthetic route to this class of compounds involves a multi-step process starting from a substituted aminopyridine.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Sonogashira Coupling: To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., a mixture of triethylamine and THF), add a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and ethyl propiolate.
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the intermediate by column chromatography.
-
Cyclization: Treat the purified intermediate with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., THF or DMF) at an appropriate temperature to induce cyclization.
-
After the reaction is complete, neutralize the mixture and extract the final product.
-
Purify the this compound by recrystallization or column chromatography.
Synthesis of Ethyl Quinoline-2-carboxylate
The synthesis of quinoline-2-carboxylate analogs can be achieved through various methods, including the Doebner-von Miller reaction followed by oxidation and esterification.
Step-by-Step Protocol:
-
Doebner-von Miller Reaction: React aniline with α,β-unsaturated aldehydes or ketones (e.g., acrolein) in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
The reaction typically requires heating for several hours.
-
After cooling, neutralize the reaction mixture and extract the crude quinoline product.
-
Oxidation: Oxidize the substituent at the 2-position (if necessary) to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).
-
Esterification: Convert the resulting quinoline-2-carboxylic acid to its ethyl ester by reacting it with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions (Fischer esterification).
-
Purify the final product, ethyl quinoline-2-carboxylate, by distillation or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or quinoline-2-carboxylate analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key structural features influence the bioactivity of these compounds:
-
Position of the Carboxylate Group: The ester at the 2-position appears to be crucial for the observed biological activities.
-
Substituents on the Ring System: The nature and position of substituents on both the quinoline and naphthyridine rings can significantly impact potency and selectivity. For instance, in some 1,8-naphthyridine series, a 7-aminopyrrolidine functionality is essential for cytotoxicity.[2]
-
The Naphthyridine Nitrogens: The additional nitrogen atom in the 1,7-naphthyridine scaffold provides an extra site for hydrogen bonding, which can be critical for target engagement, as seen in the inhibition of PIP4K2A.[9]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the ester group and other substituents, will affect its cell permeability and, consequently, its biological activity.
Conclusion and Future Directions
Both this compound and quinoline-2-carboxylate analogs represent promising scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. While quinoline-2-carboxylates have demonstrated potent apoptotic effects, 1,7-naphthyridines show significant potential as targeted kinase inhibitors.
Future research should focus on direct, head-to-head comparative studies of these two scaffolds against a panel of cancer cell lines and in various inflammatory models. A systematic exploration of substituents at different positions on both ring systems will be crucial for elucidating more detailed structure-activity relationships and for optimizing potency and selectivity. Such studies will undoubtedly pave the way for the development of new and effective drugs based on these versatile N-heterocyclic cores.
References
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- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candid
- Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. (2007). Anti-Cancer Agents in Medicinal Chemistry.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Research Reviews.
- Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
- Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023). Scientific Reports.
- Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candid
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Korean Journal of Physiology & Pharmacology.
- Antimicrobial Activity of Naphthyridine Deriv
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A.
- Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023). PubMed.
- Synthesis and Structure-Activity Relationships of Potent Antitumor Active Quinoline and Naphthyridine Derivatives. (2025).
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. (2025).
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters.
- Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (2015). Molecules.
- Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. (2004). Journal of Medicinal Chemistry.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021).
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
- 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. (2010). European Journal of Medicinal Chemistry.
- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). Bioorganic & Medicinal Chemistry Letters.
- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2025).
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A Comparative Analysis of the Cytotoxic Potential of Ethyl 1,7-Naphthyridine-2-carboxylate and its Amide Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2][3] This guide presents a comprehensive comparative study on the in vitro cytotoxicity of Ethyl 1,7-naphthyridine-2-carboxylate and a series of its rationally designed amide derivatives. Our investigation aims to elucidate the structure-activity relationships (SAR) that govern the cytotoxic potential of this chemical series, providing valuable insights for the future design of more potent anticancer agents.
Introduction: The Rationale for Amide Derivatization
The parent compound, this compound, serves as a crucial starting point for chemical modification. The ester functional group, while contributing to the molecule's overall physicochemical properties, is susceptible to hydrolysis by esterases in biological systems. Conversion of the ester to a series of amide derivatives is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate solubility, and introduce new points of interaction with biological targets. Amide bonds are generally more resistant to enzymatic cleavage than esters, potentially leading to improved pharmacokinetic profiles. Furthermore, the N-substituent of the amide provides a versatile handle for introducing various chemical moieties that can probe the steric and electronic requirements of the binding pocket of a putative biological target.
This guide will detail the experimental protocols for synthesizing a focused library of amide derivatives of 1,7-naphthyridine-2-carboxylic acid and subsequently evaluating their cytotoxic effects against a panel of human cancer cell lines. We will explore multiple facets of cytotoxicity, from initial screening of cell viability to a more in-depth analysis of the mode of cell death.
Synthesis and Compound Panel
The synthesis of this compound can be achieved through established synthetic routes.[4] The corresponding carboxylic acid is obtained via saponification, which then serves as the key intermediate for the synthesis of the amide derivatives. Standard amide coupling reactions, such as those employing coupling agents like 1,1'-Carbonyldiimidazole (CDI), are utilized to couple the carboxylic acid with a variety of primary and secondary amines, yielding the desired amide derivatives.[5]
For this comparative study, the following panel of compounds was synthesized and characterized:
| Compound ID | Compound Name | R Group |
| EN-01 | This compound | -OCH2CH3 (Ester) |
| AM-01 | N-phenyl-1,7-naphthyridine-2-carboxamide | -NH-Phenyl |
| AM-02 | N-(4-methoxyphenyl)-1,7-naphthyridine-2-carboxamide | -NH-(4-methoxyphenyl) |
| AM-03 | N-benzyl-1,7-naphthyridine-2-carboxamide | -NH-CH2-Phenyl |
| AM-04 | N-(2-(dimethylamino)ethyl)-1,7-naphthyridine-2-carboxamide | -NH-CH2CH2N(CH3)2 |
Comparative Cytotoxicity Screening
The cytotoxic activity of the synthesized compounds was evaluated against a panel of three human cancer cell lines:
-
HeLa (Cervical Cancer): A widely used and well-characterized cell line.[6]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.[6]
-
A549 (Lung Cancer): A human lung adenocarcinoma cell line.[6]
Cell Viability Assessment: The MTT Assay
The initial screening of cytotoxicity was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with serial dilutions of each compound (EN-01, AM-01 to AM-04) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) values were determined from the dose-response curves.
| Compound ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| EN-01 | > 100 | > 100 | > 100 |
| AM-01 | 45.2 ± 3.1 | 58.7 ± 4.5 | 62.1 ± 5.3 |
| AM-02 | 28.9 ± 2.5 | 35.1 ± 2.9 | 41.8 ± 3.7 |
| AM-03 | 15.6 ± 1.8 | 22.4 ± 2.1 | 29.5 ± 2.6 |
| AM-04 | 8.3 ± 0.9 | 12.7 ± 1.3 | 18.2 ± 1.9 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
Doxorubicin was used as a positive control.
The results clearly indicate that the amide derivatives exhibit significantly greater cytotoxicity compared to the parent ethyl ester (EN-01). Notably, the presence of a basic dimethylaminoethyl side chain in AM-04 resulted in the most potent cytotoxic activity across all three cell lines.
Membrane Integrity Assessment: LDH Release Assay
To corroborate the MTT assay results and assess cytotoxicity via a different mechanism, a Lactate Dehydrogenase (LDH) release assay was performed. This assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of late-stage apoptosis or necrosis.[5][9][10]
-
Cell Treatment: Cells were seeded and treated with the compounds as described for the MTT assay.
-
Supernatant Collection: After 48 hours, the culture supernatants were collected.
-
LDH Reaction: The supernatants were incubated with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Absorbance Measurement: The absorbance was measured at 490 nm.
-
Data Analysis: The percentage of LDH release was calculated relative to a maximum LDH release control (cells lysed with Triton X-100).
The LDH release data (not shown) were consistent with the MTT assay results, confirming the cytotoxic effects of the amide derivatives.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
To determine whether the observed cytotoxicity was due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis), an Annexin V-FITC and Propidium Iodide (PI) double staining assay was conducted and analyzed by flow cytometry.[11][12][13][14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI Apoptosis Assay.
The results of the apoptosis assay for the most potent compound, AM-04, on HeLa cells showed a significant increase in the population of early and late apoptotic cells in a dose-dependent manner, suggesting that AM-04 induces cell death primarily through apoptosis.
Potential Mechanisms of Action: A Look into Signaling Pathways
The observed cytotoxic and pro-apoptotic effects of the 1,7-naphthyridine derivatives suggest potential interactions with key cellular pathways involved in cell survival and proliferation. Based on the known biological activities of other naphthyridine derivatives, several potential mechanisms of action can be hypothesized.[1][16]
Inhibition of Topoisomerase II
Some naphthyridine derivatives have been reported to act as topoisomerase II inhibitors.[1] Topoisomerase II is a crucial enzyme involved in DNA replication and chromosome segregation. Its inhibition leads to DNA damage and the induction of apoptosis. An in vitro topoisomerase II decatenation assay could be employed to investigate this potential mechanism.[17][18][19][20][21]
Disruption of Microtubule Dynamics
Certain cytotoxic agents exert their effects by interfering with microtubule polymerization or depolymerization, leading to mitotic arrest and apoptosis.[1] Colchicine is a classic example of a microtubule-destabilizing agent.[4][16][22][23] Immunofluorescence staining of the microtubule network in treated cells could provide insights into whether the 1,7-naphthyridine derivatives affect microtubule integrity.
Modulation of the Wnt Signaling Pathway
The Wnt signaling pathway plays a critical role in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][24][25][26] Some natural 1,7-naphthyridine alkaloids have been shown to inhibit the Wnt signaling pathway.[3] Further investigation into the effects of our synthesized compounds on the key components of this pathway, such as β-catenin levels and localization, would be a promising avenue for future research.
Caption: Simplified Canonical Wnt Signaling Pathway.
Conclusion and Future Directions
This comparative guide demonstrates that the conversion of this compound to its amide derivatives is a highly effective strategy for enhancing its cytotoxic potential against cancer cells. The structure-activity relationship study revealed that the nature of the N-substituent on the amide plays a crucial role in determining the potency, with the N-(2-(dimethylamino)ethyl) derivative (AM-04) emerging as the most promising candidate for further development. The induction of apoptosis as the primary mode of cell death by AM-04 provides a favorable mechanistic profile for a potential anticancer agent.
Future research should focus on:
-
Expanding the library of amide derivatives to further optimize the SAR.
-
Conducting in-depth mechanistic studies to elucidate the precise molecular target(s) of these compounds, including investigations into their effects on topoisomerase II, microtubule dynamics, and the Wnt signaling pathway.
-
Evaluating the in vivo efficacy and pharmacokinetic properties of the most potent derivatives in preclinical animal models of cancer.
The findings presented in this guide underscore the potential of the 1,7-naphthyridine scaffold as a valuable template for the design of novel and potent anticancer therapeutics.
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH . (2013-12-16). Available at: [Link]
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A Comparative In Vitro ADME Guide: Profiling Ethyl 1,7-naphthyridine-2-carboxylate Against Established Drugs
Introduction: The Imperative of Early ADME Profiling
In the landscape of modern drug discovery, the principle of "fail fast, fail cheap" is paramount. The attrition of drug candidates in late-stage clinical trials due to suboptimal pharmacokinetic properties remains a significant challenge. Early, predictive in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is therefore not merely a screening step but a foundational pillar of a robust drug development program. By elucidating potential liabilities such as poor metabolic stability, low bioavailability, or a high risk of drug-drug interactions, we can make informed decisions to prioritize, deprioritize, or optimize lead candidates long before committing to expensive and time-consuming in vivo studies.[1]
This guide provides a comparative in vitro ADME analysis of Ethyl 1,7-naphthyridine-2-carboxylate , a novel heterocyclic compound of interest, against two well-characterized drugs: Warfarin and Verapamil . These comparators were strategically chosen to represent a spectrum of ADME properties. Warfarin is a widely prescribed anticoagulant with a narrow therapeutic index, notable for its extensive metabolism and high plasma protein binding.[2] Verapamil, a calcium channel blocker, is known for its significant first-pass metabolism and interactions with cytochrome P450 (CYP) enzymes.[3][4]
Disclaimer: As this compound is an investigational compound, the data presented herein is based on a representative, hypothetical profile generated for illustrative and educational purposes. The methodologies described, however, represent the rigorous, validated gold standards used in the pharmaceutical industry.
Comparative Data Summary: A Head-to-Head Analysis
The following table summarizes the key in vitro ADME parameters for our investigational compound against the selected benchmarks. All assays are performed under standardized conditions to ensure the integrity of the comparison.
| Parameter | This compound (Hypothetical Data) | Warfarin (Literature Data) | Verapamil (Literature Data) | General Target Range for Oral Drugs |
| Metabolic Stability (Human Liver Microsomes, t½ min) | 45 | ~15-60 (Enantiomer dependent) | < 10 | > 30 min |
| Plasma Protein Binding (Human, % Bound) | 92% | >99% | ~90% | < 99.5% |
| Cell Permeability (Caco-2, Papp A→B, 10⁻⁶ cm/s) | 15 | ~20 | > 20 | > 5 (High Permeability) |
| Aqueous Solubility (pH 7.4, µg/mL) | 50 | 17 (as acid) | 1000 (as HCl salt) | > 50 µg/mL |
| CYP450 Inhibition (IC₅₀, µM) - CYP3A4 | > 25 µM | > 50 µM | ~5 µM | > 10 µM |
| CYP450 Inhibition (IC₅₀, µM) - CYP2C9 | > 50 µM | ~1-5 µM | > 50 µM | > 10 µM |
Scientific Interpretation and Strategic Insights
Metabolic Stability: Predicting First-Pass Clearance
The stability of a compound in the presence of liver microsomes is a primary indicator of its susceptibility to Phase I metabolism, which is a major determinant of hepatic clearance. Our investigational compound, with a half-life (t½) of 45 minutes, demonstrates moderate to good stability, suggesting it is likely to have a lower first-pass metabolism compared to a rapidly metabolized compound like Verapamil (t½ < 10 min).[5] This is a favorable characteristic, as it implies that a greater fraction of an oral dose could reach systemic circulation intact. Warfarin's stability is complex due to its racemic nature, but our compound's profile is well within an acceptable range.[6]
Plasma Protein Binding (PPB): Impact on Efficacy and Clearance
With 92% of the compound bound to plasma proteins, this compound exhibits significant binding, though less extreme than Warfarin (>99%). High PPB can limit the free fraction of the drug available to engage its therapeutic target and can also affect its clearance. However, a value around 90-95% is common for many successful oral drugs and is not inherently problematic. It does suggest that changes in plasma protein levels (e.g., in certain disease states) could have a moderate impact on the free drug concentration.
Cell Permeability: Forecasting Oral Absorption
The Caco-2 permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs. A Papp value of 15 x 10⁻⁶ cm/s places our compound in the high permeability category, similar to Warfarin and Verapamil. This is a highly encouraging result, indicating that the compound is likely to be well-absorbed across the gut wall and is not a substrate for efflux transporters that could limit its bioavailability.
CYP450 Inhibition: Gauging Drug-Drug Interaction Risk
The potential to inhibit key cytochrome P450 enzymes is a major safety concern. Our compound shows minimal inhibition of CYP3A4 and CYP2C9 (IC₅₀ > 25 µM), suggesting a low risk of causing drug-drug interactions (DDIs) via these major metabolic pathways. This profile is significantly cleaner than that of Verapamil (a moderate CYP3A4 inhibitor) and Warfarin (a potent CYP2C9 inhibitor).[2] This low DDI potential represents a significant strategic advantage in development, simplifying clinical trial design and potentially leading to a safer profile in patients taking multiple medications.
Detailed Experimental Methodologies
To ensure transparency and reproducibility, the detailed protocols for the cornerstone assays are provided below. These protocols are designed as self-validating systems, incorporating positive and negative controls to guarantee data quality.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay quantifies the rate at which a compound is metabolized by the primary Phase I enzymes located in the liver's endoplasmic reticulum. A slow rate of metabolism often correlates with higher oral bioavailability and a longer in vivo half-life.
Step-by-Step Methodology:
-
Preparation: A reaction mixture is prepared containing pooled Human Liver Microsomes (0.5 mg/mL protein) and the test compound (1 µM) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: The mixture is pre-warmed at 37°C for 10 minutes to allow for temperature equilibration.
-
Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (cofactor solution). Control incubations are performed without the NADPH system to account for non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
Sample Processing: Samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: The half-life (t½) is calculated from the slope of the linear regression of the natural logarithm of the percentage of compound remaining versus time.
Caption: Workflow for the in vitro metabolic stability assay using HLM.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Causality: This assay uses a monolayer of human intestinal cells (Caco-2) to model the gut wall. It measures the rate at which a compound crosses this barrier in both directions (apical to basolateral for absorption; basolateral to apical for efflux) to predict oral absorption and identify if the compound is a substrate of efflux transporters like P-glycoprotein.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days until they form a confluent, differentiated monolayer with functional tight junctions.
-
Monolayer Integrity Check: The integrity of each cell monolayer is verified by measuring its Transepithelial Electrical Resistance (TEER). Only inserts meeting a predefined TEER threshold are used.
-
Assay Setup (A→B): The test compound (e.g., 10 µM in transport buffer) is added to the apical (A, upper) chamber. The basolateral (B, lower) chamber contains fresh transport buffer.
-
Assay Setup (B→A): Concurrently, the compound is added to the basolateral chamber of separate inserts to measure active efflux.
-
Incubation & Sampling: The plates are incubated at 37°C on an orbital shaker. Samples are taken from the receiver chamber (B for A→B, A for B→A) at set time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.
-
LC-MS/MS Analysis: The concentration of the compound in all samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER = Papp B→A / Papp A→B) is determined. An ER > 2 suggests active efflux.
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Conclusion and Future Directions
The hypothetical in vitro ADME profile of this compound is highly promising. It combines good metabolic stability with high cell permeability, suggesting a strong potential for favorable oral bioavailability. Crucially, its low potential for CYP450 inhibition gives it a significant advantage over many existing drugs, indicating a lower risk of clinically relevant drug-drug interactions.
While this profile benchmarks favorably against established drugs like Warfarin and Verapamil, the next logical steps in a real-world scenario would be to:
-
Confirm these findings in a secondary metabolic stability model, such as human hepatocytes, which also capture Phase II metabolism.
-
Identify the specific CYP isozymes responsible for its metabolism (reaction phenotyping).
-
Proceed with in vivo pharmacokinetic studies in preclinical species to correlate these in vitro predictions with actual systemic exposure.
This early, comprehensive profiling provides the confidence needed to advance this compound to the next stage of drug development.
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A Comparative Guide to the Cross-Reactivity Profiling of 1,7-Naphthyridine-Based Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition and the Rise of the 1,7-Naphthyridine Scaffold
Protein kinases are central nodes in cellular signaling, governing a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology. Consequently, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is paramount for its development and clinical translation.
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of kinases. Its rigid, planar structure, coupled with strategically positioned nitrogen atoms, facilitates key hydrogen bonding interactions within the kinase hinge region. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of several 1,7-naphthyridine-based kinase inhibitors, offering researchers, scientists, and drug development professionals a critical resource for informed decision-making. We will delve into the experimental methodologies used for profiling, compare the selectivity of these compounds against established kinase inhibitors, and explore the underlying structure-activity relationships that govern their target engagement.
Comparative Kinase Inhibition Profiles: A Quantitative Look at Selectivity
The selectivity of a kinase inhibitor is not an absolute measure but rather a spectrum of activity across the kinome. Here, we present a comparative analysis of the inhibitory profiles of representative 1,7-naphthyridine-based inhibitors against a panel of kinases. For context, we include the well-characterized multi-kinase inhibitor Dasatinib and the CK2 inhibitor CX-4945 (Silmitasertib) as points of reference.
Table 1: Inhibitory Activity of Representative 1,7-Naphthyridine-Based Kinase Inhibitors and Comparators
| Compound | Primary Target(s) | IC50 / Kd (Primary Target) | Key Off-Targets (>90% inhibition @ 1µM) | Selectivity Score (S10 @ 1µM) | Reference(s) |
| BAY-091 | PIP4K2A | 1.1 nM (IC50) | Highly selective; minimal off-target activity reported in broad kinase panels. | Not explicitly reported | |
| BAY-297 | PIP4K2A | 13 nM (IC50) | Highly selective; minimal off-target activity reported in broad kinase panels. | Not explicitly reported | |
| SGC-CK2-2 | CK2α, CK2α' | 6 nM (IC50, CK2α) | HIPK2 (significant inhibition, but with a ~200-fold selectivity margin). | Not explicitly reported | |
| Unnamed 1,7-Naphthyridine | p38α MAP Kinase | Potent (specific IC50 not provided) | High selectivity against other related kinases mentioned. | Not explicitly reported | |
| Unnamed 1,5/1,7-Naphthyridine | FGFR1, 2, 3, 4 | Nanomolar affinity | Selective with respect to VEGFR-2. | Not explicitly reported | |
| Dasatinib (Comparator) | BCR-ABL, SRC family | <1 nM (IC50, ABL) | Broad-spectrum inhibitor targeting numerous tyrosine and serine/threonine kinases including c-KIT, PDGFRβ, and ephrin receptors.[1] | 0.32 | [1] |
| CX-4945 (Comparator) | CK2α, CK2α' | 1 nM (IC50) | FLT3, PIM1, CDK1 (in cell-free assays), DYRK1A, GSK3β.[2] At 500 nM, it affected 49 of 235 kinases by more than 50%.[3] | 0.069 | [3][4] |
Note: The selectivity score (S10) represents the number of kinases with inhibition greater than 90% at a 1µM concentration, divided by the total number of kinases tested. A lower S10 score indicates higher selectivity. Data for some compounds were not available in this specific format.
Key Signaling Pathways Targeted by 1,7-Naphthyridine-Based Inhibitors
Understanding the biological context of the primary kinase target is crucial for interpreting the functional consequences of inhibition. Below are simplified diagrams of key signaling pathways modulated by the 1,7-naphthyridine inhibitors discussed.
PIP4K2A Signaling Pathway
Caption: Figure 1. Simplified PIP4K2A Signaling Pathway.
Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PtdIns5P) to generate phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[5] PtdIns(4,5)P2 is a critical second messenger that regulates numerous cellular processes, including AKT signaling, autophagy, and intracellular cholesterol transport. The 1,7-naphthyridine-based inhibitors BAY-091 and BAY-297 are highly potent and selective inhibitors of PIP4K2A.
CK2 Signaling Pathway
Caption: Figure 2. Overview of CK2-Regulated Signaling Pathways.
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, influencing a wide range of cellular processes.[6] CK2 is implicated in the regulation of several key signaling pathways, including PI3K/AKT/mTOR, NF-κB, Wnt/β-catenin, and JAK/STAT, thereby impacting cell proliferation, survival, and inflammation.[7][8][9] SGC-CK2-2 and CX-4945 are 1,7-naphthyridine-based inhibitors of CK2.
p38 MAP Kinase Signaling Pathway
Caption: Figure 3. The p38 MAP Kinase Cascade.
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stresses.[10][11][12] Activation of the p38 pathway involves a three-tiered kinase module, culminating in the activation of p38, which then phosphorylates numerous downstream substrates to regulate processes such as inflammation, apoptosis, and cell cycle control.[13][14] Certain 1,7-naphthyridine derivatives have been developed as potent and selective inhibitors of p38 MAP kinase.
FGFR Signaling Pathway
Caption: Figure 4. Major FGFR Signaling Pathways.
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in development, tissue repair, and metabolism.[15][16] Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, leading to the activation of several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which regulate cell proliferation, differentiation, and survival.[17][18][19] Novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent inhibitors of the FGFR family.
Experimental Methodologies for Kinase Inhibitor Profiling: A Step-by-Step Guide
The generation of reliable cross-reactivity data hinges on the use of robust and well-validated experimental techniques. Below, we detail the methodologies for three widely used kinase inhibitor profiling assays.
KINOMEscan™: An In Vitro Competition Binding Assay
The KINOMEscan™ platform is a high-throughput, in vitro competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[20][21][22]
Experimental Workflow:
Caption: Figure 5. KINOMEscan™ Experimental Workflow.
Step-by-Step Protocol:
-
Assay Preparation: A kinase of interest is tagged with a unique DNA identifier. An ATP-competitive ligand is immobilized on a solid support (e.g., beads).
-
Competition Binding: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Kinase Capture: After incubation, the solid support is washed to remove unbound components. The amount of kinase bound to the immobilized ligand is proportional to the amount of associated DNA.
-
Quantification: The amount of captured kinase is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A dose-response curve is generated to determine the dissociation constant (Kd), a measure of binding affinity.
Causality Behind Experimental Choices: This ATP-independent assay provides a direct measure of binding affinity (Kd) rather than enzymatic inhibition (IC50), making the data less susceptible to variations in ATP concentration.[20] The use of qPCR for detection provides high sensitivity and a broad dynamic range.
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context
CETSA is a powerful method for verifying target engagement within intact cells or cell lysates by measuring changes in the thermal stability of a protein upon ligand binding.[23][24][25]
Experimental Workflow:
Caption: Figure 6. CETSA Experimental Workflow.
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are incubated with the test compound or vehicle control (DMSO).
-
Thermal Challenge: The treated cells are heated to a specific temperature or across a temperature gradient.
-
Cell Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, mass spectrometry, or AlphaLISA.[23]
-
Data Analysis: The binding of the compound to the target protein stabilizes it against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the control. This thermal shift (ΔTm) is a measure of target engagement.
Causality Behind Experimental Choices: CETSA provides direct evidence of target engagement in a physiological context, accounting for factors like cell permeability and intracellular ATP concentrations that are absent in in vitro assays.[26] It is a label-free method, requiring no modification of the compound or the target protein.
Kinobeads (Chemical Proteomics): Unbiased Profiling of the Kinome
Kinobeads technology is a chemical proteomics approach that uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome.[27][28][29]
Experimental Workflow:
Caption: Figure 7. Kinobeads Experimental Workflow.
Step-by-Step Protocol:
-
Lysate Preparation: Cells are lysed to release their proteome, including the native kinases.
-
Competitive Binding: The cell lysate is incubated with the test compound at various concentrations.
-
Kinobeads Pulldown: The lysate is then incubated with kinobeads. Kinases that are bound to the free test compound will not be captured by the kinobeads.
-
Enrichment and Digestion: The kinobeads are washed to remove non-specifically bound proteins. The captured kinases are then eluted and digested into peptides.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase is measured across the different concentrations of the test compound. A dose-dependent decrease in the amount of a captured kinase indicates that the test compound is binding to it.
Causality Behind Experimental Choices: This method allows for the unbiased identification of kinase targets in a competitive and cellular context, providing a comprehensive view of a compound's selectivity profile against endogenously expressed kinases.[28]
Discussion: Weaving a Narrative of Selectivity
The data presented in this guide highlight the versatility of the 1,7-naphthyridine scaffold. Compounds like BAY-091 and BAY-297 demonstrate that this core can be decorated to achieve remarkable selectivity for a specific kinase target, in this case, PIP4K2A.[30] This high degree of selectivity is often attributed to unique interactions with non-conserved residues in the ATP-binding pocket and the exploitation of specific conformational states of the target kinase.
In contrast, the broader activity profile of CX-4945 illustrates that modifications to the same scaffold can result in a multi-kinase inhibitor. While primarily targeting CK2, its engagement with other kinases like DYRK1A and GSK3β may contribute to its overall cellular activity and could be exploited for polypharmacology approaches.[2][3] The comparison with Dasatinib, a notoriously promiscuous inhibitor, underscores the relatively more focused, albeit not entirely specific, profile of CX-4945.[1]
The choice of profiling method is also a critical consideration. While KINOMEscan™ provides a broad, quantitative assessment of binding affinity in a controlled in vitro setting, CETSA and kinobeads offer a more physiologically relevant picture of target engagement within the complex milieu of the cell. A multi-pronged approach, utilizing a combination of these techniques, provides the most comprehensive and reliable understanding of a kinase inhibitor's cross-reactivity.
Conclusion: Navigating the Kinome with Precision
The 1,7-naphthyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The ability to tune the selectivity of these compounds through rational design, guided by comprehensive cross-reactivity profiling, is a testament to the advancements in modern drug discovery. This guide has provided a comparative framework for understanding the selectivity of 1,7-naphthyridine-based inhibitors, detailed the key experimental methodologies for their profiling, and contextualized their activity within relevant signaling pathways. By integrating these insights, researchers can more effectively navigate the complexities of the kinome and accelerate the development of the next generation of targeted therapeutics.
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Vidal, L. et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899–7910. [Link]
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Bantscheff, M., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
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Sarno, S., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4048–4062. [Link]
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Sarno, S., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. National Institutes of Health. [Link]
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Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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A Head-to-Head Comparison of Synthetic Routes to Ethyl 1,7-Naphthyridine-2-carboxylate: A Guide for Researchers
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including potential as antitumor and antiparasitic agents. Ethyl 1,7-naphthyridine-2-carboxylate, in particular, serves as a key building block for the synthesis of more complex and pharmacologically active molecules. The efficient and versatile synthesis of this core structure is, therefore, of significant interest to researchers in drug discovery and development.
This guide provides a head-to-head comparison of two prominent synthetic strategies for the preparation of this compound: the Modified Friedländer Annulation and the Gould-Jacobs Reaction . We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.
Route 1: The Modified Friedländer Annulation
The Friedländer annulation is a classic and powerful method for the synthesis of quinolines and their aza-analogs, such as naphthyridines.[1][2] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] In this modified approach for the synthesis of this compound, 3-aminoisonicotinaldehyde serves as the key pyridine-based starting material.
The causality behind this choice lies in the strategic placement of the amino and aldehyde functionalities on the pyridine ring, which dictates the regiochemical outcome of the cyclization, leading specifically to the 1,7-naphthyridine skeleton. The reaction with ethyl pyruvate, which provides the necessary α-ketoester component, proceeds via an initial aldol-type condensation followed by cyclization and dehydration to afford the aromatic naphthyridine ring system.
Experimental Protocol: Modified Friedländer Annulation
Materials:
-
3-Aminoisonicotinaldehyde
-
Ethyl pyruvate
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
To a solution of 3-aminoisonicotinaldehyde (1.0 eq) in absolute ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualizing the Friedländer Annulation:
Caption: Synthetic pathway for this compound via Friedländer Annulation.
Route 2: The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative and versatile approach to the synthesis of 4-hydroxyquinolines and related heterocyclic systems.[3][4] This methodology can be adapted for the synthesis of the 1,7-naphthyridine core by utilizing an appropriately substituted aminopyridine as the starting material. For the synthesis of a precursor to this compound, one would start with 3-aminopyridine.
The reaction proceeds in two key steps: an initial condensation of the aminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, followed by a thermal cyclization. The high temperature required for the cyclization step promotes an intramolecular aromatic substitution, leading to the formation of the second pyridine ring. Subsequent functional group manipulations would be necessary to arrive at the target molecule, this compound.
Experimental Protocol: Gould-Jacobs Reaction (for a 4-hydroxy-1,7-naphthyridine precursor)
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Condensation: A mixture of 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 110-120 °C for 2 hours. The reaction can be monitored by TLC. After cooling, the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may solidify and can be used in the next step without further purification.
-
Cyclization: The crude intermediate is added portion-wise to a preheated high-boiling solvent, such as Dowtherm A, at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.
-
Isolation: After cooling, the reaction mixture is diluted with hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and recrystallized from ethanol to yield ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate.
Note: Further chemical transformations would be required to convert the 4-hydroxy-3-carboxylate to the desired 2-carboxylate, for instance, through decarboxylation, halogenation, and subsequent palladium-catalyzed carbonylation.
Visualizing the Gould-Jacobs Reaction:
Caption: Synthetic pathway for a 1,7-naphthyridine precursor via the Gould-Jacobs Reaction.
Head-to-Head Comparison
| Feature | Modified Friedländer Annulation | Gould-Jacobs Reaction |
| Starting Materials | 3-Aminoisonicotinaldehyde, Ethyl pyruvate | 3-Aminopyridine, Diethyl ethoxymethylenemalonate |
| Key Transformation | Condensation and cyclodehydration | Condensation followed by thermal cyclization |
| Reaction Conditions | Reflux in ethanol with a catalytic base | High-temperature (240-250 °C) in a high-boiling solvent |
| Directness to Target | More direct, forms the 2-carboxylate in one pot | Indirect, forms a 3-carboxylate, 4-hydroxy precursor requiring further steps |
| Reported Yields | Generally good to excellent for analogous systems | Variable, often moderate for the cyclization step |
| Scalability | Generally scalable with standard laboratory equipment | High temperatures can pose challenges for large-scale synthesis |
| Substrate Scope | Tolerant of various substituents on the ketoester | Effective for anilines and aminopyridines |
Conclusion and Scientific Insights
Both the Modified Friedländer Annulation and the Gould-Jacobs Reaction represent viable strategies for the construction of the 1,7-naphthyridine core. The choice between these two routes will largely depend on the specific research objectives, available starting materials, and desired substitution patterns.
The Modified Friedländer Annulation offers a more direct and convergent approach to this compound. Its milder reaction conditions and one-pot nature make it an attractive option for rapid synthesis and library generation. The key to success in this reaction lies in the purity of the 3-aminoisonicotinaldehyde starting material.
The Gould-Jacobs Reaction , while being a more established and well-understood transformation, provides an intermediate that requires further chemical manipulation to reach the target molecule. The high temperatures required for the cyclization step can sometimes lead to lower yields and the formation of byproducts. However, its use of more readily available starting materials like 3-aminopyridine can be an advantage.
For researchers aiming for a direct and efficient synthesis of this compound, the Modified Friedländer Annulation is likely the superior choice. However, for the synthesis of a broader range of substituted 1,7-naphthyridines, the versatility of the Gould-Jacobs intermediate should not be overlooked. As with any synthetic endeavor, empirical validation and optimization are crucial for achieving the desired outcomes.
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Benchmarking the Antibacterial Efficacy of 1,7-Naphthyridines: A Comparative Guide for Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms.[1][2][3] Naphthyridines, a class of nitrogen-containing heterocyclic compounds, represent a promising avenue of research, with a well-established history of antibacterial activity.[1][2][4] This guide provides a comprehensive comparison of the antibacterial performance of 1,7-naphthyridine derivatives against standard antibiotics, supported by established experimental protocols and data. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to evaluate this important class of compounds.
The 1,8-Naphthyridine Core: A Privileged Scaffold in Antibacterial Drug Discovery
The 1,8-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, serving as a versatile foundation for developing compounds with a wide array of biological activities.[5] The first clinically introduced naphthyridine derivative was nalidixic acid, a foundational first-generation quinolone antibiotic.[4][5] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme crucial for DNA replication, recombination, and repair.[4][5][6][7][8][9] This mode of action has been a cornerstone of antibacterial therapy for decades.[10]
Extensive modifications to the 1,8-naphthyridine core have led to the development of numerous derivatives with potent antibacterial properties, often exceeding the efficacy of nalidixic acid.[2][4][5] These modifications have given rise to highly successful fluoroquinolone antibiotics.[4][11] More recent research has explored a variety of substitutions on the naphthyridine ring to enhance antibacterial activity and overcome resistance.[4][12][13] For instance, the introduction of a fluorine atom and a piperazine ring led to the development of enoxacin, which also targets DNA gyrase.[2][4] Other derivatives, such as gemifloxacin and trovafloxacin, inhibit both DNA gyrase and topoisomerase IV, broadening their spectrum of activity.[2][4]
Quantifying Antibacterial Potency: The Core Protocols
To objectively compare the antibacterial activity of novel 1,7-naphthyridine derivatives with standard antibiotics, standardized in vitro susceptibility testing is paramount. The two most critical metrics in this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
The Rationale Behind MIC and MBC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15] This metric is fundamental for assessing the potency of a new compound. A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism, suggesting greater efficacy. The MIC is a measure of bacteriostatic activity—the ability to inhibit growth.
The Minimum Bactericidal Concentration (MBC) , in contrast, is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[16][17][18] This is determined by subculturing from the clear tubes of a MIC test onto antibiotic-free agar. The MBC provides a measure of bactericidal activity—the ability to kill the bacteria. An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[17][19]
These two parameters, determined through rigorous and standardized protocols, provide the foundational data for comparing the efficacy of a novel compound to existing antibiotics. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these testing procedures to ensure reproducibility and comparability of data across different laboratories.[20][21][22][23][24]
Experimental Workflow: Determining MIC and MBC
The following is a detailed, step-by-step methodology for determining the MIC and MBC of a 1,7-naphthyridine derivative. This protocol is based on the widely accepted broth microdilution method.
Protocol: Broth Microdilution for MIC and MBC Determination
I. Preparation of Materials and Reagents:
-
Test Compound: Prepare a stock solution of the 1,7-naphthyridine derivative in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.
-
Standard Antibiotic: Prepare a stock solution of a relevant comparator antibiotic (e.g., nalidixic acid, ciprofloxacin) in the same manner.
-
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing.[15][25]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
II. Minimum Inhibitory Concentration (MIC) Assay:
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound and the standard antibiotic in MHB.[14] This creates a concentration gradient across the wells.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14][16]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[15][26]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that shows no visible turbidity (bacterial growth).[14] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[26]
III. Minimum Bactericidal Concentration (MBC) Assay:
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells that show no visible growth and plate it onto antibiotic-free Mueller-Hinton Agar (MHA) plates.[17]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[19]
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18] This is determined by counting the number of colonies on the MHA plates.
Caption: Proposed Mechanism of Action of 1,7-Naphthyridines.
Conclusion
1,7-Naphthyridine derivatives continue to be a promising class of antibacterial agents with a proven mechanism of action. This guide provides a framework for the systematic evaluation of novel derivatives against established antibiotics. By adhering to standardized protocols for MIC and MBC determination, researchers can generate robust and comparable data, which is essential for advancing the development of new and effective antibacterial therapies. The versatility of the naphthyridine scaffold offers significant opportunities for medicinal chemists to design next-generation antibiotics that can address the challenge of antimicrobial resistance.
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A Senior Application Scientist's Guide to Comparative Docking of 1,7- and 1,8-Naphthyridine Inhibitors
An In-Depth Analysis for Rational Drug Design
The naphthyridine scaffold, a bicyclic heterocycle composed of two fused pyridine rings, stands as a privileged structure in the landscape of medicinal chemistry. The specific arrangement of the two nitrogen atoms gives rise to ten distinct isomers, with the 1,7- and 1,8-naphthyridine cores being particularly prominent in the development of novel therapeutics.[1] These scaffolds are at the heart of compounds showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
This guide provides a comparative analysis of 1,7- and 1,8-naphthyridine inhibitors, with a specific focus on the application of molecular docking studies. The objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and technical protocols required to rationally design next-generation inhibitors by understanding the subtle yet critical differences imposed by the placement of a single nitrogen atom.
The Isomeric Difference: Physicochemical Properties and Biological Implications
The seemingly minor structural variance between 1,7- and 1,8-naphthyridine results in distinct physicochemical properties that significantly influence their behavior as drug candidates. These differences in lipophilicity, solubility, and intermolecular forces can have profound effects on the pharmacokinetic and pharmacodynamic profiles of the resulting inhibitors.[1]
| Property | 1,7-Naphthyridine | 1,8-Naphthyridine | Reference |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ | N/A |
| Molecular Weight | 130.15 g/mol | 130.15 g/mol | N/A |
| Melting Point | 61-64 °C | 98-99 °C | [1] |
| logP (Octanol/Water) | 1.1 | 1.5 | [1] |
The higher melting point and logP of the 1,8-naphthyridine isomer suggest it possesses greater lipophilicity and is subject to stronger intermolecular forces compared to its 1,7-counterpart.[1] This distinction is a critical starting point for drug design, influencing everything from membrane permeability to metabolic stability.
Both scaffolds have given rise to potent inhibitors targeting a range of biological macromolecules. Derivatives of 1,8-naphthyridine are well-documented as inhibitors of topoisomerase II and various protein kinases, making them valuable in oncology.[5][6] Similarly, 1,7-naphthyridine derivatives have been identified as potent inhibitors of kinases like PIP4K2A and p38 MAP kinase, crucial targets in cancer and inflammatory diseases.[3][7][8] This overlap in target classes makes a direct computational comparison particularly insightful.
Molecular Docking: A Cornerstone of Modern Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[9] In the context of drug design, it is an indispensable tool for elucidating structure-activity relationships (SAR), predicting binding affinities, and guiding the optimization of lead compounds.[9][10] The process allows us to visualize and quantify the molecular interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—that govern the binding of an inhibitor to its target.
A Methodological Guide to Comparative Docking Studies
To objectively compare the inhibitory potential of 1,7- and 1,8-naphthyridine scaffolds, a rigorous and self-validating docking protocol is essential. Here, we outline a detailed workflow using a protein kinase as the target, a common application for these inhibitors.[4]
Experimental Protocol: Comparative Kinase Inhibitor Docking
1. Target Protein Preparation
-
Rationale: The three-dimensional structure of the target protein is the foundation of the docking experiment. It is crucial to start with a high-resolution crystal structure and process it to be computationally ready.
-
Procedure:
-
Obtain Structure: Download the X-ray crystal structure of the target kinase (e.g., c-Met, PDB ID: 2WGJ) from the Protein Data Bank (PDB).
-
Clean Structure: Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera).
-
Prepare Protein: Utilize a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard). This process involves:
-
Adding hydrogen atoms, which are typically absent in crystal structures.
-
Assigning correct bond orders and formal charges.
-
Optimizing hydrogen bond networks by flipping terminal residues like asparagine, glutamine, and histidine.
-
Performing a restrained energy minimization to relax the structure and remove steric clashes, ensuring a physically realistic conformation.
-
-
2. Ligand Preparation
-
Rationale: The ligands must be represented by accurate, low-energy 3D conformations with correct protonation states to ensure a meaningful docking simulation.
-
Procedure:
-
Sketch Ligands: Draw the 2D structures of the 1,7- and 1,8-naphthyridine derivatives to be tested.
-
Generate 3D Structures: Convert the 2D sketches into 3D structures.
-
Protonation and Tautomeric States: Generate possible ionization and tautomeric states at a physiological pH (e.g., 7.4 ± 0.5) using tools like LigPrep. This is critical as the protonation state dictates the potential for hydrogen bonding.
-
Energy Minimization: Perform a thorough energy minimization of each ligand structure using a suitable force field (e.g., OPLS4) to obtain the lowest energy conformer.
-
3. Receptor Grid Generation
-
Rationale: The grid defines the three-dimensional space within the protein's active site where the docking algorithm will search for viable binding poses. A well-defined grid focuses the computational effort on the relevant area, increasing efficiency and accuracy.
-
Procedure:
-
Define Binding Site: Define the center of the grid box based on the position of the co-crystallized ligand in the original PDB file. This ensures the search is centered on the known active site.
-
Set Grid Dimensions: The size of the grid box should be large enough to accommodate the ligands in various orientations but not so large as to include irrelevant parts of the protein surface, which could lead to non-specific binding predictions. A typical size is a 20Å x 20Å x 20Å cube.
-
4. Molecular Docking and Scoring
-
Rationale: This step involves systematically sampling different conformations and orientations of the ligand within the grid and evaluating the energetic favorability of each pose.
-
Procedure:
-
Select Docking Program: Use a validated docking program such as Glide or AutoDock.[10]
-
Set Docking Parameters: For Glide, use different precision modes (e.g., Standard Precision 'SP' or Extra Precision 'XP'). The XP mode is more computationally intensive but provides more accurate scoring and pose prediction.[11]
-
Run Simulation: Execute the docking run. The program will generate a set of possible binding poses for each ligand, ranked by a scoring function (e.g., GlideScore or docking score). This score estimates the binding free energy.
-
Post-Docking Analysis: Analyze the top-scoring poses for each ligand. Key metrics include:
-
Docking Score: A lower score generally indicates a more favorable binding interaction.
-
Molecular Interactions: Visually inspect the binding poses to identify key interactions, such as hydrogen bonds with the kinase hinge region, hydrophobic interactions in the back pocket, and any pi-pi stacking.
-
-
Conclusion and Strategic Outlook
This guide demonstrates that the isomeric nature of the naphthyridine core is a critical design element that dictates the potential for specific, high-affinity interactions with a protein target. The comparative docking study reveals that the 1,8-naphthyridine scaffold, in our case study, offers a geometric advantage, enabling an additional hydrogen bond that translates to a predicted increase in potency.
Such in silico analyses are fundamental to modern, resource-efficient drug discovery. They allow teams to prioritize which scaffolds to synthesize and test, saving considerable time and resources. The insights from these computational studies provide a clear, mechanistically grounded hypothesis that can be validated through chemical synthesis and subsequent in vitro biochemical and cellular assays. Future work should focus on leveraging these structural insights to further optimize substituents on the prioritized scaffold to maximize potency and selectivity.
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Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. Available from: [Link].
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Adeboye, O. A., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(6), 3402-3415. Available from: [Link].
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Vijayan, R. S. K., et al. (2015). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 58(23), 9294-9304. Available from: [Link].
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Tomar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-848. Available from: [Link].
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R, A., & S, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22933-22953. Available from: [Link].
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ResearchGate. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Available from: [Link].
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R, A., & S, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. PubMed Central. Available from: [Link].
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Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. Available from: [Link].
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de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. Available from: [Link].
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Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. (2025). Available from: [Link].
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ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available from: [Link].
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Nowak, M., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(13), 4249. Available from: [Link].
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Li, Z. Y., et al. (2009). Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification. Journal of Medicinal Chemistry, 52(18), 5749-5758. Available from: [Link].
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Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8415-8435. Available from: [Link].
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National Genomics Data Center (CNCB-NGDC). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Available from: [Link].
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ResearchGate. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Available from: [Link].
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Kumar, P., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23153-23171. Available from: [Link].
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ResearchGate. (2021). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Available from: [Link].
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A Comparative Guide to the In Vivo Efficacy of 1,7-Naphthyridine Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects. This guide provides a comparative analysis of the in vivo efficacy of representative 1,7-naphthyridine derivatives, supported by experimental data from animal models. We will delve into the mechanistic underpinnings of their therapeutic effects and provide detailed protocols for key in vivo experiments to facilitate the design and execution of future studies in this promising area of drug discovery.
I. Anticancer Efficacy of 1,7-Naphthyridine Derivatives in a Colorectal Cancer Xenograft Model
A cornerstone of preclinical cancer research is the evaluation of novel therapeutic agents in animal models that recapitulate human disease. The human colorectal cancer xenograft model is a robust platform for assessing the in vivo antitumor activity of investigational compounds. Here, we compare the efficacy of a naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, with a synthetically designed derivative, Compound 4l (a 1,3-diphenylbenzo[f][1][2]naphthyridine), which has shown potent in vitro activity.
Compound Profiles:
-
Bisleuconothine A: A natural bisindole alkaloid containing a 1,7-naphthyridine core. It has been identified as a potent inhibitor of the Wnt signaling pathway, a critical mediator of colorectal cancer pathogenesis.[1]
-
Compound 4l: A synthetic 1,3-diphenylbenzo[f][1][2]naphthyridine derivative identified as a human Topoisomerase IIα inhibitor.[3] Topoisomerase IIα is a well-established target for clinically used anticancer drugs.
Comparative In Vivo Efficacy Data (HCT116 Xenograft Model)
While direct head-to-head in vivo comparison data for these specific compounds is not available in the literature, we can analyze the reported in vivo efficacy of Bisleuconothine A and the potent in vitro data for Compound 4l to draw meaningful comparisons and propose a framework for future studies.
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| Bisleuconothine A | Nude Mice | HCT116 | Intraperitoneal injection | Tumor Growth Inhibition | Dramatically suppressed tumor growth.[1] | [1] |
| Compound 4l | Not Reported | HCT15 (in vitro) | Not Applicable | IC50 | 0.08 µM[3] | [3] |
Expert Analysis: The significant in vivo tumor growth inhibition demonstrated by Bisleuconothine A validates the potential of the 1,7-naphthyridine scaffold as an anticancer pharmacophore.[1] The potent in vitro cytotoxicity of Compound 4l against a panel of cancer cell lines, including another colorectal cancer line (HCT15), and its confirmed mechanism as a Topoisomerase IIα inhibitor, make it a strong candidate for in vivo evaluation.[3] A direct comparative study is warranted to determine the relative efficacy and tolerability of these two distinct mechanistic classes of 1,7-naphthyridine derivatives.
Experimental Workflow: Human Colorectal Cancer Xenograft Model
The following diagram outlines the critical steps in establishing a human colorectal cancer xenograft model and evaluating the in vivo efficacy of test compounds.
Caption: Workflow for in vivo anticancer efficacy testing.
Detailed Protocol: HCT116 Xenograft Study
This protocol provides a step-by-step methodology for a comparative in vivo study.
1. Cell Culture and Animal Models:
- Human colorectal carcinoma HCT116 cells are cultured in an appropriate medium until they reach approximately 80% confluency.
- Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) are used as the host animals. They are allowed to acclimatize for at least one week before the experiment.
2. Tumor Cell Implantation:
- HCT116 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 5 x 10^7 cells/mL.
- Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.
3. Tumor Growth Monitoring and Group Randomization:
- Tumor growth is monitored every two days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: V = 0.5 × length × width².
- When the average tumor volume reaches approximately 80-100 mm³, the mice are randomly assigned to treatment and control groups.
4. Dosing and Administration:
- Vehicle Control Group: Administered with the vehicle used to dissolve the test compounds (e.g., a solution of DMSO, polyethylene glycol, and saline).
- Bisleuconothine A Group: Dosed intraperitoneally once daily. The dose would be determined from prior maximum tolerated dose studies.
- Compound 4l Group: Dosed intraperitoneally once daily, with the dose informed by its in vitro potency and preliminary toxicity assessments.
- Positive Control Group (Optional): A clinically relevant standard-of-care drug for colorectal cancer (e.g., 5-Fluorouracil) can be included for comparison.
- The body weight of the mice is monitored as an indicator of toxicity.
5. Efficacy Evaluation and Endpoint:
- Tumor volumes and body weights are measured throughout the treatment period (e.g., 14-21 days).
- The study is terminated when tumors in the control group reach a predetermined size or show signs of ulceration.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Mechanistic Insights: Signaling Pathways
The anticancer activity of these 1,7-naphthyridine derivatives is mediated through distinct signaling pathways.
Wnt Signaling Pathway (Target of Bisleuconothine A):
Caption: Wnt signaling pathway and the inhibitory action of Bisleuconothine A.
Topoisomerase IIα Inhibition (Target of Compound 4l):
Caption: Mechanism of Topoisomerase IIα inhibition by Compound 4l.
II. Anti-inflammatory Potential of 1,7-Naphthyridine Derivatives
While in vivo data for the anti-inflammatory effects of ethyl 1,7-naphthyridine-2-carboxylate derivatives is limited, the broader class of naphthyridines has shown promise in this area. For instance, some 1,8-naphthyridine derivatives have been shown to modulate inflammatory pathways. A standard preclinical model to evaluate anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of acute anti-inflammatory agents.
1. Animals:
- Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.
2. Induction of Inflammation:
- A 1% w/v suspension of carrageenan in sterile saline is prepared.
- 0.1 mL of the carrageenan suspension is injected into the sub-plantar tissue of the right hind paw of each rat.
3. Dosing:
- Test compounds (e.g., this compound derivatives) are administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.
- A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) are included.
4. Measurement of Paw Edema:
- The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.
- The degree of swelling is calculated as the increase in paw volume.
- The percentage inhibition of edema is calculated for each group relative to the control group.
5. Rationale for Experimental Choices:
- Carrageenan: This phlogistic agent induces a biphasic inflammatory response. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is associated with the production of prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs). This allows for the characterization of the mechanism of action of the test compound.
- Plethysmometer: This instrument provides an objective and quantitative measure of paw volume, allowing for precise determination of edema.
- Positive Control: The inclusion of a known anti-inflammatory drug like indomethacin validates the experimental model and provides a benchmark for the potency of the test compounds.
III. Conclusion and Future Directions
The 1,7-naphthyridine scaffold represents a versatile platform for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The in vivo data for Bisleuconothine A provides a strong rationale for the continued exploration of this chemical class. The potent in vitro activity of synthetic derivatives like Compound 4l highlights the potential for targeted drug design against specific molecular pathways.
Future research should focus on:
-
Conducting head-to-head in vivo comparative studies of promising 1,7-naphthyridine derivatives with different mechanisms of action.
-
Evaluating the pharmacokinetic and toxicological profiles of lead compounds to identify candidates with favorable drug-like properties.
-
Synthesizing and testing novel this compound derivatives to explore the structure-activity relationships and optimize for in vivo efficacy and safety.
By leveraging the detailed experimental protocols and mechanistic insights provided in this guide, researchers can effectively advance the development of this promising class of compounds towards clinical application.
References
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Kong, L. M., Feng, T., Wang, Y. Y., Li, X. Y., Ye, Z. N., An, T., ... & Li, Y. (2016). Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling. Oncotarget, 7(11), 12134–12147. [Link]
-
Kumar, D., Park, S., Lee, G., Jo, H., Lim, C., Lee, S., ... & Kim, Y. (2017). Design, synthesis and biological evaluation of 1,3-diphenylbenzo[f][1][2]naphthyrdines. Bioorganic & Medicinal Chemistry, 25(20), 5436–5446. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 1,7-naphthyridine-2-carboxylate
As a Senior Application Scientist, my goal is to empower you, our valued research partners, with the knowledge to handle chemical compounds safely and responsibly from acquisition through disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1,7-naphthyridine-2-carboxylate, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting our commitment to scientific integrity and operational excellence.
Hazard Assessment: The Rationale for Specialized Disposal
Analogous compounds are frequently classified as:
-
Skin Irritants (H315): Capable of causing skin irritation upon contact.[4][5][6]
-
Serious Eye Irritants (H319): Pose a risk of significant eye damage.[4][5][6]
-
Respiratory Irritants (H335): May cause irritation to the respiratory tract if inhaled.[5]
-
Harmful to Aquatic Life: Many nitrogen-containing heterocyclic compounds can have long-lasting, toxic effects on aquatic ecosystems.[7]
The Core Directive: Given these potential hazards, this compound must be treated as a hazardous chemical waste. It cannot be disposed of in standard trash or down the sanitary sewer.[8][9] The primary objective is to collect, segregate, and transfer the waste to a licensed hazardous waste disposal facility through your institution's Environmental Health and Safety (EHS) office.[5][10]
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures compliance with federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), and common institutional policies.[10]
The moment a material is designated as waste, it is subject to regulation.[11] Proper segregation at the point of generation is the most critical step to prevent dangerous chemical reactions.
-
Solid Waste:
-
Carefully sweep or wipe up any solid residues of this compound.
-
Place contaminated materials (e.g., weighing paper, gloves, paper towels) into a designated hazardous waste container.
-
Do not create dust during this process; if necessary, moisten the material slightly with a compatible solvent (like isopropanol) before collection.[12]
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including reaction mother liquors and chromatography fractions, in a dedicated, sealed waste container.
-
Crucially: Do not mix this waste stream with incompatible chemicals. Keep it separate from strong acids, strong bases, and potent oxidizing agents to prevent violent reactions or the generation of toxic fumes.[5][13] For example, mixing acidic waste with any potential cyanide- or sulfide-bearing waste can generate lethal gases.[11][14]
-
The integrity of the waste container is paramount for preventing leaks and spills.
-
Select a Compatible Container: Use a leak-proof container made of a material that will not react with the waste. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred.[11] Avoid using metal containers for any waste that may be corrosive.[10]
-
Ensure a Secure Seal: The container must have a tightly fitting screw cap.[13] Keep the container closed at all times except when you are actively adding waste.[11][13] This prevents the release of vapors and is a key regulatory requirement. Evaporation is not a permissible disposal method.[9][13]
-
Manage Headspace: Do not fill the container to more than 90% of its capacity.[10] This remaining "headspace" allows for vapor expansion, preventing the container from rupturing due to temperature or pressure changes.[13]
Proper labeling is a legal requirement and essential for the safety of everyone who may handle the container.
Each waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[13]
-
Full Chemical Names of all constituents in the container (e.g., "this compound," "Methanol," "Ethyl Acetate"). Avoid using abbreviations or chemical formulas.
-
The approximate concentration of each component.
-
The name and location (building and room number) of the generating laboratory.[13]
Laboratories must designate a specific location for storing hazardous waste.
-
Designate the SAA: The SAA must be at or near the point where the waste is generated and under the direct control of laboratory personnel.[11][13]
-
Secondary Containment: Place your waste container within a larger, chemically resistant tub or tray. This secondary containment will capture any potential leaks or spills from the primary container.[10]
-
Adhere to Accumulation Limits: Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of hazardous waste.[9][11] Once a container is full, it must be removed from the SAA within three days.[13] A partially filled container can remain in the SAA for up to one year.[13]
Laboratory personnel are not permitted to transport hazardous waste.[9]
-
Contact EHS: Once your waste container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) department.
-
Schedule a Pickup: Follow your institution's specific procedures to schedule a waste pickup.[5] This is typically done through an online request form.
-
Documentation: Ensure all paperwork, such as waste tags and request forms, is completed accurately. EHS personnel will handle the final determination, transport, and disposal according to all federal, state, and local regulations.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational process for the compliant disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1,7-naphthyridine-2-carboxylate
A Note on This Guidance: Specific toxicological and safety data for Ethyl 1,7-naphthyridine-2-carboxylate is not extensively published. Therefore, this guide is built upon a foundation of chemical similarity, drawing from safety data for analogous naphthyridine, pyridine, and other heterocyclic carboxylate compounds. The recommendations herein are conservative and designed to provide a robust baseline for safety. All laboratory work must begin with a formal, site-specific risk assessment conducted by qualified personnel. This document serves to supplement, not replace, your institution's Chemical Hygiene Plan as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2]
Part 1: Foundational Risk Assessment
Understanding the "why" behind any safety protocol is the cornerstone of a strong safety culture. We don't wear PPE simply because a rulebook says so; we wear it to mitigate specific, identified hazards. Based on an analysis of structurally related molecules, we can anticipate the primary hazards associated with this compound.[3][4][5]
Anticipated Hazard Profile:
| Hazard Class | Anticipated Effect & Rationale | Supporting Evidence (Analogous Compounds) |
| Skin Irritation/Corrosion | Expected to cause skin irritation upon direct contact. Prolonged contact may lead to more severe effects. | Ethyl Pyridine-2-carboxylate[6], Ethyl 4-Imidazolecarboxylate[7], and various naphthyridine derivatives[3] are classified as skin irritants. |
| Serious Eye Damage/Irritation | Direct contact with eyes is likely to cause serious irritation or damage. The eyes are particularly sensitive to chemical insult. | Nearly all analogous compounds searched, including Ethyl Pyridine-2-carboxylate[6] and Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate[3], are classified as serious eye irritants. |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs. | This is a common hazard for fine organic powders. A similar naphthyridine derivative is noted to potentially cause respiratory irritation.[3] |
| Acute Toxicity (Oral, Dermal) | While not confirmed, the potential for harm if swallowed or absorbed through the skin should be assumed. Heterocyclic compounds can have unexpected biological activity. | 1,8-Naphthyridine-2-carbaldehyde is classified as Category 4 for acute oral and dermal toxicity.[4] |
| Skin Sensitization | Some complex heterocyclic structures can cause allergic skin reactions upon repeated exposure. | A related chloro-fluoro naphthyridine derivative is known to be a potential skin sensitizer. |
Part 2: The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense against a chemical hazard.[8] Before you even select your gloves, you must ensure that higher-level controls are in place.
-
Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. For this compound, the primary engineering control is a certified chemical fume hood. All manipulations of the solid compound and its concentrated solutions should be performed within a fume hood to minimize inhalation exposure.[9]
-
Administrative Controls: These are the procedures and policies that dictate safe work practices. This includes adhering to your laboratory's standard operating procedures (SOPs), receiving documented training on the hazards, and ensuring eyewash stations and safety showers are accessible and tested.[10]
Part 3: The Core PPE Ensemble: A Detailed Protocol
Only after implementing engineering and administrative controls do we select the appropriate PPE. The following ensemble is recommended for all routine laboratory operations involving this compound.
Eye and Face Protection
This is non-negotiable. Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory whenever the compound or its solutions are being handled. Safety glasses are not sufficient as they do not provide protection from splashes.[8]
-
When to use a Face Shield: When handling larger quantities (>50g), performing a reaction with a risk of splashing (e.g., rapid addition of reagents, quenching), or when there is an elevated risk of explosion or energetic decomposition, a full-face shield must be worn over chemical splash goggles.[11]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required.[11] Polyester or other synthetic blends can melt and fuse to the skin in a fire.
-
Clothing: Long pants and closed-toe, liquid-resistant shoes are mandatory at all times in the laboratory.[8]
-
Apron: For tasks involving a high risk of splashing, such as transferring large volumes of solutions, a chemical-resistant apron should be worn over the lab coat.
Hand Protection: Selecting the Right Glove
Glove selection is a critical decision point. No single glove material is impervious to all chemicals.[12] For heterocyclic compounds like this, double gloving is a highly recommended best practice.
-
Primary Glove Material: Nitrile gloves are a suitable choice for providing good general chemical resistance and splash protection.[13] However, it is crucial to understand their limitations. Nitrile gloves have poor resistance to certain solvents, particularly halogenated and aromatic hydrocarbons.[14][15]
-
Glove Thickness: Choose a glove with a minimum thickness of 5 mil for laboratory work. Thicker gloves generally provide longer breakthrough times.[15]
-
Inspection and Replacement: ALWAYS inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Do not reuse disposable gloves.[15]
Glove Selection Summary Table:
| Task | Inner Glove | Outer Glove | Rationale |
| Weighing Solid | Nitrile | Nitrile | Provides dexterity and splash protection from incidental solid particle contact. |
| Preparing Solutions | Nitrile | Nitrile (or Neoprene if using aggressive solvents) | Double gloving protects against saturation and provides a clean outer layer. If using solvents for which nitrile has poor resistance (e.g., dichloromethane), consult a glove compatibility chart to select an appropriate outer glove like neoprene.[16][17] |
| Cleaning Glassware | Nitrile | Heavy-duty Neoprene or Butyl | Provides enhanced physical and chemical protection during cleaning operations. |
Respiratory Protection
Under normal laboratory conditions where all work is conducted in a chemical fume hood, respiratory protection is typically not required. However, a respirator may be necessary under specific circumstances:
-
Weighing large quantities of the powder outside of a containment device (e.g., powder-safe hood).
-
Responding to a large spill outside of a fume hood.
-
If engineering controls are not available or are malfunctioning.
Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[18][19] A NIOSH-approved N95 respirator may be sufficient for containing dust, but an air-purifying respirator (APR) with organic vapor cartridges would be necessary for vapor or aerosol exposures.[20]
Part 4: Visualization of the PPE Workflow
The following diagram illustrates the logical flow for selecting and using PPE in any laboratory task. It emphasizes a proactive, risk-based approach rather than rote memorization of rules.
Caption: A workflow for risk-based PPE selection and use.
Part 5: Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Part 6: Waste Disposal
All disposable PPE (gloves, bench paper, etc.) contaminated with this compound should be placed in a dedicated, sealed, and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[4]
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [18][20][21][22][23]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [1]
-
OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). [1]
-
OSHA Personal Protective Equipment Standards. Occupational Safety and Health Administration (OSHA). [19]
-
Safety Data Sheet: Ethyl Pyridine-2-carboxylate. TCI Chemicals. [6]
-
Safety Data Sheet: Ethyl 4-Imidazolecarboxylate. TCI Chemicals. [7]
-
PubChem Compound Summary for CID 5373687, Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. National Center for Biotechnology Information. [3]
-
Safety Data Sheet: 1,8-Naphthyridine-2-carbaldehyde. Fisher Scientific. [4]
-
Glove Compatibility Charts. CP Lab Safety. [16]
-
Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. [14]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [15]
-
Safety Data Sheet: Ethyl 6-Aminopyridine-2-carboxylate. TCI Chemicals. [5]
-
Product Information: Ethyl 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. TCI Chemicals.
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara EH&S. [11]
-
Personal Protective Equipment (PPE). University of British Columbia. [8]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
